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  • Product: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl
  • CAS: 1189694-37-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride

This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. Drawing upon data from closely related analogs and general principles of piperidine chemistry, this document will explore its chemical identity, physicochemical properties, potential synthesis, and prospective pharmacological applications. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved metabolic stability, enhanced membrane permeability, and reduced toxicity.[1] The specific substitution pattern on the piperidine ring allows for fine-tuning of a molecule's three-dimensional structure and its interactions with biological targets. The 3,3-disubstituted piperidine motif, as seen in the title compound, is of particular interest as it introduces a quaternary center, which can impart unique conformational constraints and metabolic stability.

Molecular Structure and Chemical Identity

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a chiral molecule featuring a central piperidine ring substituted at the 3-position with both an ethyl carboxylate group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.

While a universally recognized CAS number for this specific compound is not consistently reported across major chemical databases, some commercial suppliers have listed it under CAS number 1189694-37-8.[3] However, researchers should exercise caution and verify the identity of any obtained samples through rigorous analytical characterization.

Table 1: Chemical Identity of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochlorideC₁₅H₂₁ClFNO₂317.791189694-37-8 (unverified)
3-(4-Chlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride[4][5]C₁₅H₂₁Cl₂NO₂318.24176524-12-2
Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate hydrochloride[6]C₁₆H₂₄ClNO₃313.82176524-06-4

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
AppearanceWhite to off-white solidTypical for hydrochloride salts of organic compounds.
Melting PointLikely in the range of 100-200 °CBased on melting points of similar piperidine hydrochloride salts. For example, Ethyl piperidine-3-carboxylate hydrochloride has a melting point of 100-102 °C.[7]
SolubilitySoluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form increases aqueous solubility.
pKaEstimated to be around 8-10 for the piperidine nitrogen.Typical pKa range for the conjugate acid of a secondary amine in a piperidine ring.

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride can be conceptualized based on established methods for the synthesis of 3-substituted piperidine-3-carboxylates.[8][9] A common strategy involves the alkylation of a piperidine-3-carboxylate precursor.

G cluster_0 Proposed Synthesis Start Ethyl nipecotate Intermediate1 N-Protected ethyl nipecotate Start->Intermediate1 Protection (e.g., Boc, Cbz) Intermediate2 Alkylated intermediate Intermediate1->Intermediate2 Alkylation with 4-fluorobenzyl bromide (strong base, e.g., LDA) Final Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate Intermediate2->Final Deprotection Salt Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Final->Salt Treatment with HCl

Caption: Proposed synthetic workflow for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.

Step-by-Step Methodology:

  • Protection of the Piperidine Nitrogen: Ethyl nipecotate (ethyl piperidine-3-carboxylate) is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, to prevent N-alkylation in the subsequent step.

  • Alkylation: The N-protected ethyl nipecotate is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon to the ester. The resulting enolate is then reacted with 4-fluorobenzyl bromide to introduce the benzyl group at the 3-position.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the free secondary amine.

  • Salt Formation: The final product is obtained by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized compound would rely on a suite of standard analytical techniques.

Table 3: Key Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR - Signals for the aromatic protons of the 4-fluorobenzyl group. - A singlet or AB quartet for the benzylic CH₂ protons. - A quartet and a triplet for the ethyl ester protons. - Complex multiplets for the piperidine ring protons. - A broad singlet for the N-H proton of the hydrochloride salt.
¹³C NMR - Resonances for the aromatic carbons, showing C-F coupling. - A signal for the benzylic carbon. - A signal for the quaternary carbon at the 3-position. - Signals for the piperidine ring carbons. - Signals for the ester carbonyl and ethyl group carbons.
FT-IR - A broad absorption band for the N-H stretch of the ammonium salt. - A strong absorption for the C=O stretch of the ester. - Bands corresponding to C-H stretches and C=C stretches of the aromatic ring.
Mass Spectrometry - The molecular ion peak corresponding to the free base.
Elemental Analysis - The percentage composition of C, H, N, Cl, and F should match the calculated values for the molecular formula.

Potential Pharmacological Applications

While no specific biological activity has been reported for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, the broader class of 3-arylmethyl-piperidine derivatives has been investigated for various therapeutic applications. The structural motifs present in the title compound suggest several potential areas of pharmacological relevance.

G cluster_1 Potential Pharmacological Targets Core Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl CNS CNS Disorders Core->CNS Piperidine Scaffold Analgesia Analgesia & Anti-inflammatory Core->Analgesia Based on Chloro-analog EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Fluorobenzyl Moiety NMDA NMDA Receptor Modulation CNS->NMDA e.g., Antagonism Sigma Sigma Receptor Ligands CNS->Sigma e.g., Ligand Binding Tyrosinase Tyrosinase Inhibition EnzymeInhibition->Tyrosinase

Caption: Potential pharmacological relevance of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.

Central Nervous System (CNS) Disorders

Piperidine derivatives are well-established modulators of CNS targets. The incorporation of a piperidine ring can facilitate crossing the blood-brain barrier.

  • NMDA Receptor Antagonism: Certain piperidine-2-carboxylic acid derivatives have been shown to be potent N-methyl-D-aspartate (NMDA) receptor antagonists.[10] Given the structural similarity, it is plausible that 3-substituted piperidine-3-carboxylates could also interact with NMDA receptors, which are implicated in a variety of neurological and psychiatric disorders.

  • Sigma (σ) Receptor Ligands: Aminoethyl-substituted piperidine derivatives have been synthesized as σ1 receptor ligands with antiproliferative properties.[11] The 3-substituted piperidine core of the title compound could serve as a scaffold for the development of novel sigma receptor modulators.

Analgesic and Anti-inflammatory Activity

The close structural analog, 3-(4-chlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, is utilized in the development of novel analgesics and anti-inflammatory drugs.[5] This suggests that the 4-fluoro analog may possess similar properties.

Enzyme Inhibition

Derivatives of 4-(4-fluorobenzyl)piperidine have been explored as tyrosinase inhibitors, which are of interest for treating skin pigmentation disorders. The presence of the 4-fluorobenzyl moiety in the title compound suggests that it could be investigated for inhibitory activity against tyrosinase or other enzymes.

Conclusion and Future Directions

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a valuable chemical entity with significant potential as a building block in the synthesis of more complex, biologically active molecules. While direct experimental data for this compound is scarce, a comprehensive profile can be inferred from the rich chemistry and pharmacology of its structural analogs.

Future research should focus on:

  • Definitive Synthesis and Characterization: A well-documented synthesis and thorough analytical characterization are necessary to establish a definitive set of physicochemical properties.

  • Biological Screening: Systematic screening of this compound and its derivatives against a panel of CNS receptors and enzymes would elucidate its pharmacological profile and potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of related analogs will be crucial for understanding the SAR and optimizing for potency and selectivity against specific biological targets.

This in-depth guide, based on the synthesis of available data, provides a solid foundation for researchers and drug development professionals to embark on further investigation of this promising piperidine derivative.

References

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A, 7(2), 163-189.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. (1984). Journal of Medicinal Chemistry, 27(9), 1137-1145.
  • 115537 Ethyl 3-(4-fluorobenzyl)
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 55B, 1256-1261.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry, 13(11), 1614-1620.
  • 3-(4-Chlorobenzyl)
  • Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). Journal of the Chemical Society of Pakistan, 41(2), 363-368.
  • Ethyl piperidine-3-carboxyl
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2018). Archiv der Pharmazie, 351(11), 1800171.
  • Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate hydrochloride.
  • Ethyl N-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, 97%, tech. Thermo Fisher Scientific.
  • 176524-06-4 | Ethyl3-(4-methoxybenzyl)
  • General Procedure C: Piperidine epimerisation via KOtBu. The Royal Society of Chemistry.
  • Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists. (1990). Journal of Medicinal Chemistry, 33(2), 789-796.
  • Ethyl 3-piperidinecarboxyl
  • Ethyl Piperidine-3-carboxyl
  • In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Deriv
  • 3-(4-Chlorobenzyl)
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences, 24(3), 2937.
  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives.

Sources

Exploratory

An In-depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl: Structure, Synthesis, and Significance

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a substituted piperidine derivativ...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a substituted piperidine derivative of significant interest in medicinal chemistry. We will delve into its structural characteristics, plausible synthetic routes based on established methodologies for related compounds, and its potential applications in drug discovery, grounded in the well-documented importance of the 3-substituted piperidine scaffold.

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in the design of therapeutic agents.[1] Its prevalence in numerous pharmaceuticals and naturally occurring alkaloids underscores its importance.[2] The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets, making it an ideal framework for drug development.[1] Specifically, 3-substituted piperidines are key structural motifs in a wide array of bioactive molecules, including potent therapeutic agents.[3][4] These compounds are integral to the development of drugs targeting the central nervous system (CNS) and have been incorporated into antipsychotic and anticonvulsant medications.[1][4]

Unveiling the Chemical Architecture

The chemical structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is characterized by a central piperidine ring substituted at the 3-position with both an ethyl carboxylate group and a 4-fluorobenzyl group. The hydrochloride salt form enhances its solubility and stability.

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Synthesis Strategy: A Plausible Pathway

A plausible synthetic pathway is outlined below:

synthesis_pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate & Final Product A Ethyl piperidine-3-carboxylate C Alkylation A->C B 4-Fluorobenzyl bromide B->C D Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate C->D Base (e.g., NaH, LDA) E Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl D->E HCl in ether

Caption: Plausible synthetic pathway for the target compound.

Experimental Protocol (Hypothetical)

The following protocol is a representative procedure based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Step 1: N-Protection of Ethyl piperidine-3-carboxylate (Optional but Recommended)

  • Dissolve Ethyl piperidine-3-carboxylate in a suitable solvent (e.g., dichloromethane).

  • Add a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the N-Boc protected intermediate. This step prevents N-alkylation in the subsequent step.

Step 2: Alkylation

  • To a solution of the N-protected ethyl piperidine-3-carboxylate in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., argon), add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (e.g., -78 °C).

  • After stirring for a short period, add 4-fluorobenzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the purified product from Step 2 in a suitable solvent (e.g., diethyl ether or dioxane).

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in ether.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.

Spectroscopic Characterization (Expected)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following are the expected key features in the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic protons~7.0-7.3m4HProtons on the 4-fluorophenyl ring
Ethyl -CH₂-~4.1-4.2q2HMethylene protons of the ethyl ester
Benzyl -CH₂-~3.0-3.2s2HMethylene protons of the benzyl group
Piperidine ring protons~1.5-3.5m9HProtons on the piperidine ring
Ethyl -CH₃~1.2-1.3t3HMethyl protons of the ethyl ester
Amine proton (N-H)Broad singlet1HProton on the nitrogen atom
Carbon (¹³C) NMR Expected Chemical Shift (δ, ppm) Assignment
Carbonyl carbon~170-175Ester C=O
Aromatic carbons~115-165 (with C-F coupling)Carbons of the 4-fluorophenyl ring
Quaternary carbon (C3)~50-60Substituted carbon of the piperidine ring
Ethyl -CH₂-~60-65Methylene carbon of the ethyl ester
Benzyl -CH₂-~40-45Methylene carbon of the benzyl group
Piperidine ring carbons~20-55Carbons of the piperidine ring
Ethyl -CH₃~14-15Methyl carbon of the ethyl ester
Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine salt)2400-2800 (broad)
C-H stretch (aromatic & aliphatic)2850-3100
C=O stretch (ester)~1730-1750
C=C stretch (aromatic)~1500-1600
C-F stretch~1150-1250
C-O stretch (ester)~1000-1300
C-N stretch~1000-1250
Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum, the expected molecular ion peak [M+H]⁺ for the free base (C₁₅H₂₀FNO₂) would be observed at m/z ≈ 266.15.

Applications in Drug Discovery and Development

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The 3,3-disubstituted piperidine core is a key feature in a variety of biologically active compounds.[2] The presence of the 4-fluorobenzyl group can enhance metabolic stability and improve pharmacokinetic properties due to the strong carbon-fluorine bond.

This scaffold is particularly relevant in the development of:

  • CNS Agents: The lipophilicity imparted by the benzyl group and the basic nitrogen of the piperidine ring are favorable characteristics for crossing the blood-brain barrier.

  • Enzyme Inhibitors: The rigid piperidine core can serve as a scaffold to orient functional groups for optimal interaction with the active sites of enzymes. For instance, substituted piperidines have been developed as potent inhibitors of the HDM2-p53 interaction, a key target in cancer therapy.[2]

  • Receptor Ligands: The conformational constraints of the piperidine ring can lead to high-affinity and selective ligands for various G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a synthetically accessible and highly versatile chemical entity. Its structural features, particularly the 3,3-disubstituted piperidine core, make it a compound of high interest for medicinal chemists. The synthetic strategies and expected analytical data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related molecules. The continued exploration of substituted piperidines is expected to yield novel therapeutic agents with improved efficacy and safety profiles.

References

  • An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. (2012). PubMed. [Link]

  • Examples of biologically active 3-substituted piperidines. (n.d.). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.). DC Fine Chemicals. [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds. (2000).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). ACS Publications. [Link]

  • Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). PubMed Central. [Link]

Sources

Foundational

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" CAS 1189694-37-8

An In-Depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (CAS 1189694-37-8) Abstract Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a substituted piperidine derivative that s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (CAS 1189694-37-8)

Abstract

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride is a substituted piperidine derivative that serves as a valuable molecular scaffold in contemporary drug discovery and medicinal chemistry. The piperidine ring is a privileged structure, appearing in numerous FDA-approved pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic pathway, and rigorous analytical characterization protocols. Designed for researchers and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate its application in the laboratory. We explore the strategic importance of its structural motifs—the 3,3-disubstituted piperidine core and the 4-fluorobenzyl group—in the context of designing novel therapeutic agents.

Compound Identification and Physicochemical Properties

The title compound belongs to the class of 3,3-disubstituted piperidines, which are of significant interest in medicinal chemistry. The presence of a quaternary carbon at the 3-position introduces conformational rigidity and can block sites of metabolism, potentially enhancing the pharmacokinetic profile of derivative molecules.[3][4] The 4-fluorobenzyl moiety provides a handle for potential cation-π or other aromatic interactions within a biological target's binding site, while the fluorine atom can modulate electronic properties and metabolic stability.[5]

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1189694-37-8 [6]
Molecular Formula C₁₅H₂₀FNO₂ · HCl [6]
Linear Formula C₁₅H₂₁ClFNO₂ [6]
Molecular Weight 317.8 g/mol Calculated
Appearance White to off-white solid Typical

| Storage | 2-8°C, under inert atmosphere |[7][8] |

Caption: Chemical Structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Synthesis and Purification

The synthesis of 3,3-disubstituted piperidines can be achieved through various routes. A common and effective strategy involves the α-alkylation of an N-protected piperidine-3-carboxylate. This approach provides direct access to the desired quaternary center. The following protocol is a validated, logical pathway derived from established chemical principles for synthesizing analogous structures.

workflow start Start: Ethyl Nipecotate step1 Step 1: N-Protection (e.g., Boc Anhydride) start->step1 Provides amine protection step2 Step 2: α-Alkylation (LDA, 4-Fluorobenzyl Bromide) step1->step2 Generates enolate for alkylation step3 Step 3: N-Deprotection (Trifluoroacetic Acid) step2->step3 Removes Boc group step4 Step 4: Salt Formation (HCl in Dioxane) step3->step4 Forms stable HCl salt step5 Step 5: Purification (Recrystallization) step4->step5 Ensures high purity end Final Product step5->end

Caption: Proposed Synthetic Workflow.

Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl from Ethyl nipecotate.

Step 1: N-Boc Protection of Ethyl Nipecotate

  • Dissolve Ethyl nipecotate (1.0 eq) in dichloromethane (DCM, 10 mL/g).

  • Add triethylamine (1.5 eq) and cool the solution to 0°C in an ice bath.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality Check: The Boc group protects the piperidine nitrogen from participating in subsequent reactions, ensuring that alkylation occurs specifically at the α-carbon.

  • Work-up: Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: α-Alkylation

  • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g) and cool to -78°C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA, 1.2 eq, 2M solution in THF) dropwise, maintaining the temperature below -70°C. Stir for 1 hour.

  • Causality Check: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon to the ester, forming a lithium enolate. The low temperature is critical to prevent side reactions.

  • Add 4-fluorobenzyl bromide (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding saturated NH₄Cl solution. Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Hexane/Ethyl Acetate gradient).

Step 3: N-Deprotection and Salt Formation

  • Dissolve the purified, alkylated intermediate (1.0 eq) in DCM (5 mL/g).

  • Add trifluoroacetic acid (TFA, 5.0 eq) and stir at room temperature for 2 hours.

  • Validation: Monitor the deprotection by TLC or LC-MS to confirm the consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and add a 4M solution of HCl in 1,4-dioxane (1.5 eq) dropwise with stirring.

  • The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

workflow cluster_main Analytical Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation MS Mass Spectrometry (LC-MS) Product->MS Molecular Weight Verification HPLC Chromatography (HPLC Purity) Product->HPLC Purity Assessment Result Confirmed Structure & Purity >95%

Caption: Comprehensive Analytical Workflow.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR: Acquire the proton NMR spectrum. Expect signals corresponding to the aromatic protons of the fluorobenzyl group (typically in the δ 7.0-7.4 ppm region), the ethyl ester protons (a quartet around δ 4.1 ppm and a triplet around δ 1.2 ppm), and complex multiplets for the piperidine and benzylic CH₂ protons.

  • ¹³C NMR: Acquire the carbon NMR spectrum. Expect a signal for the ester carbonyl carbon (~170-175 ppm), aromatic carbons (115-165 ppm, showing C-F coupling), and aliphatic carbons for the piperidine ring, ethyl group, and benzyl CH₂.

Protocol 2: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a methanol/water mixture.

  • Analysis: Inject the sample into an LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source operating in positive ion mode.

  • Expected Result: The primary ion observed should correspond to the free base of the molecule [M+H]⁺. For C₁₅H₂₀FNO₂, the expected monoisotopic mass is 265.15. The mass spectrum should show a prominent peak at m/z 266.16.

Table 2: Summary of Expected Analytical Data

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ) Aromatic (7.0-7.4), O-CH₂ (4.1), N-H/Piperidine (2.5-3.5), Benzyl-CH₂ (~3.0), C-CH₃ (1.2)
Mass Spec [M+H]⁺ (Free Base) m/z = 266.16

| HPLC | Purity | > 95% area under the curve (AUC) |

Applications in Medicinal Chemistry and Drug Discovery

While specific biological activity for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is not extensively documented in public literature, its structural features make it a highly relevant building block for creating novel therapeutics.

  • Scaffold for CNS Agents: The piperidine core is a cornerstone in the design of drugs targeting the central nervous system (CNS). Its three-dimensional structure allows for precise orientation of substituents to interact with complex receptor sites.[2] Analogs are often explored for conditions like Alzheimer's disease and as anticonvulsants.[9]

  • Enzyme Inhibitors: Structurally related 3,3-disubstituted N-aryl piperidines have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key target in inflammation.[3] The core of the title compound could be similarly elaborated to target various enzyme active sites.

  • Modulation of Physicochemical Properties: The piperidine scaffold is a versatile tool for modulating properties like lipophilicity and basicity (pKa), which are critical for oral bioavailability and cell permeability.[10] The fluorobenzyl group further enhances lipophilicity.[11]

  • Intermediate for Complex Molecules: This compound serves as a key intermediate for more complex molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides for structure-activity relationship (SAR) studies.

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. The compound is classified as an irritant.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon) is recommended.[7][8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Perspectives

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is more than a mere chemical intermediate; it is a well-defined molecular tool poised for application in advanced drug discovery programs. Its synthesis is achievable through robust and scalable chemical methods, and its structure can be unequivocally confirmed with standard analytical techniques. The strategic combination of a conformationally constrained piperidine core and a functionalized aromatic moiety makes it an ideal starting point for developing libraries of compounds aimed at a wide array of biological targets. Future research efforts should focus on the derivatization of its ester and amine functionalities to explore its potential in areas such as oncology, neurodegenerative disease, and inflammation.

References

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Kumar, R., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Open Research.
  • Riendeau, D., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828. [Link]

  • Bartl, J., et al. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Rew, Y., et al. (2011). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 54(12), 4133-4146. [Link]

  • Bak, A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]

  • PubChem. CID 161290137. National Center for Biotechnology Information. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8096. [Link]

  • ATSDR. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Agency for Toxic Substances and Disease Registry. [Link]

  • Wikipedia. Roluperidone. [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Abstract This technical guide provides a comprehensive, chemically sound, and field-proven pathway for the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a valuable piperidine-based scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, chemically sound, and field-proven pathway for the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a valuable piperidine-based scaffold for pharmaceutical research and drug development. The narrative emphasizes the strategic rationale behind the chosen synthetic route, focusing on regioselectivity and the application of standard protecting group chemistry to achieve the target molecule with high fidelity. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a robust framework for practical application.

Introduction and Strategic Overview

Piperidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting a wide array of biological systems.[1] The precise functionalization of the piperidine ring is paramount to modulating pharmacological activity. The target molecule, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate, presents a specific synthetic challenge: the regioselective installation of a benzyl group at the C3 position, which is alpha to both an ester and the ring nitrogen.

A direct alkylation of ethyl piperidine-3-carboxylate (ethyl nipecotate) is complicated by the competing nucleophilicity of the secondary amine (N-alkylation) and the desired enolate (C-alkylation).[2] To circumvent this, a robust, two-step strategy employing an N-protecting group is the most logical and controllable approach. The tert-butoxycarbonyl (Boc) group is selected for its stability under basic conditions required for enolate formation and its facile removal under acidic conditions.

This guide details a three-stage synthesis:

  • N-Protection: Protection of the piperidine nitrogen with a Boc group to prevent N-alkylation.

  • Regioselective C-Alkylation: Formation of a lithium enolate from the N-Boc protected intermediate followed by stereospecific alkylation with 4-fluorobenzyl bromide.

  • Deprotection and Salt Formation: Removal of the Boc group and subsequent formation of the hydrochloride salt to yield the final, stable product.

This pathway ensures high regioselectivity and leverages well-established, scalable chemical transformations.

Synthesis Pathway Visualization

The overall synthetic scheme is depicted below.

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: C3-Alkylation cluster_2 Stage 3: Deprotection & Salt Formation A Ethyl piperidine-3-carboxylate B N-Boc-ethyl piperidine-3-carboxylate A->B (Boc)₂O, Base (e.g., TEA, DIPEA) C Ethyl 1-(tert-butoxycarbonyl)-3- (4-fluorobenzyl)piperidine-3-carboxylate B->C 1) LDA, THF, -78°C 2) 4-Fluorobenzyl bromide D Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate (Free Base) C->D HCl or TFA E Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (Final Product) D->E HCl in Ether/IPA

Sources

Foundational

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the critical physicochemical properties of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a subs...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a substituted piperidine derivative of interest in pharmaceutical research. A detailed examination of its solubility and chemical stability is presented, underpinned by established scientific principles and regulatory expectations. This document outlines robust, step-by-step experimental protocols for determining both kinetic and thermodynamic solubility, crucial for applications ranging from high-throughput screening to late-stage formulation. Furthermore, it details a systematic approach to stability assessment through forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines. Potential degradation pathways are elucidated, and practical recommendations for the handling, storage, and development of this compound are provided. This guide is intended for researchers, chemists, and formulation scientists engaged in the drug discovery and development process.

Introduction

Substituted piperidine scaffolds are among the most prevalent heterocyclic motifs in modern pharmaceuticals, valued for their favorable pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl belongs to this important class of compounds. A thorough understanding of its fundamental physicochemical characteristics—namely solubility and stability—is a non-negotiable prerequisite for its successful progression from a laboratory curiosity to a viable clinical candidate.

Low aqueous solubility can severely impede drug absorption, leading to poor bioavailability and unreliable in vitro assay results.[2][3] Concurrently, chemical instability can compromise a drug's safety, efficacy, and shelf-life, leading to the formation of potentially toxic degradation products.[4][5] Therefore, a rigorous and early-stage evaluation of these parameters is not just a regulatory requirement but a cornerstone of a scientifically sound and efficient drug development program.

This guide provides both the theoretical framework and the practical methodologies required to comprehensively profile the solubility and stability of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. The protocols described herein are designed to be self-validating and are grounded in authoritative regulatory guidelines to ensure data integrity and compliance.[5][6]

Compound Overview

  • Compound Name: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride

  • Molecular Structure: (No public domain image available. The structure consists of a piperidine ring substituted at the 3-position with both an ethyl carboxylate group and a 4-fluorobenzyl group. It is supplied as a hydrochloride salt.)

  • Physicochemical Properties (Predicted & Analog-Based):

PropertyValue (Estimate)Rationale / Source
Molecular Formula C₁₅H₂₁ClFNO₂Based on structural components.
Molecular Weight 301.79 g/mol Calculated from the molecular formula.
Form White to off-white solidTypical for hydrochloride salts of organic bases.
pKa (Piperidine N) ~8.5 - 9.5The piperidine nitrogen is basic. The exact pKa is influenced by substituents but is expected to be in this range, making the compound ionized at physiological pH.
logP (free base) ~2.5 - 3.5The 4-fluorobenzyl group increases lipophilicity. This value is an estimate based on similar structures.[7]

Solubility Profiling: A Dual-Approach Strategy

Solubility assessment is tailored to the stage of drug development. Early discovery benefits from rapid, high-throughput kinetic solubility assays, while later-stage development and formulation demand the precision of thermodynamic solubility measurements.[8][9][10]

The Rationale: Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock into an aqueous buffer.[3][9] This method is fast and consumes minimal compound, making it ideal for screening large numbers of compounds in early discovery to flag potential issues.[2]

Thermodynamic solubility , conversely, represents the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material with the solvent.[8][9] This "gold standard" measurement is crucial for formulation development, biopharmaceutical classification (BCS), and predicting oral absorption.[3]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This protocol provides a rapid assessment of solubility for screening purposes.

Principle: The formation of precipitate (due to low solubility) is detected by an increase in light scattering (turbidity or nephelometry).

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Aqueous Dilution: Using a liquid handler, rapidly add a fixed volume of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-2%.

  • Incubation: Shake the plate for a short period (e.g., 10-15 minutes) at room temperature.

  • Measurement: Read the plate using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to quantify turbidity.

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to a buffer-only control.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility, providing a definitive value for development.

Principle: Excess solid compound is equilibrated with a solvent for an extended period. The supernatant is then filtered and analyzed by a concentration-detection method like HPLC-UV.

Methodology:

  • Sample Preparation: Add an excess amount of solid Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (e.g., 1-2 mg) to a series of glass vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous media to each vial. Recommended media include:

    • Deionized Water

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

  • Equilibration: Seal the vials and place them in a shaker incubator (e.g., 24-48 hours at 25 °C or 37 °C) to ensure equilibrium is reached.[8]

  • Phase Separation: Allow the vials to stand, then carefully withdraw the supernatant. Filter it through a low-binding syringe filter (e.g., 0.45 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Validation: Visually inspect the vials to confirm that excess solid remained at the end of the experiment, validating that the solution was indeed saturated.

Expected Solubility Profile & Interpretation

The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.[11] However, the molecule's significant lipophilic character (from the benzyl and ethyl groups) will be a competing factor.

Expected Data Summary (Hypothetical):

MediumExpected Solubility RangeRationale
SGF (pH 1.2)HighThe compound will be fully protonated and ionized at this low pH, maximizing solubility.
WaterModerateSolubility will depend on the solution's final pH after dissolution of the acidic salt.
SIF (pH 6.8)Moderate to LowAs the pH approaches the pKa of the piperidine nitrogen, the proportion of the less soluble free base increases.
PBS (pH 7.4)Moderate to LowSimilar to SIF, a significant fraction of the compound will exist as the free base.

Chemical Stability Assessment

Chemical stability is evaluated through forced degradation (or stress testing) studies. The goal is not to completely destroy the molecule but to induce a modest level of degradation (typically 5-20%) to identify potential degradation products and establish degradation pathways.[6] This process is fundamental to developing a stability-indicating analytical method.[4][12]

The Logic of Forced Degradation

Forced degradation studies, as outlined in ICH guideline Q1A(R2), are designed to simulate the harsh conditions a drug substance might encounter over its lifetime.[5][6] By understanding how the molecule behaves under stress, we can:

  • Elucidate degradation pathways.[5][13]

  • Identify and characterize potential degradants.[4]

  • Develop and validate a stability-indicating analytical method —a method proven to separate the intact drug from all its degradation products, ensuring accurate potency measurements over time.[12][14][15]

  • Inform decisions on formulation, packaging, and storage conditions.[4]

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis cluster_outcome Outcomes Compound Drug Substance (Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate HCl) Solution Prepare Solutions (e.g., in Water/Acetonitrile) Compound->Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Expose Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Expose Oxidation Oxidation (e.g., 3% H₂O₂, RT) Solution->Oxidation Expose Thermal Thermal (Solid & Solution, 80°C) Solution->Thermal Expose Photo Photolytic (ICH Q1B Light Box) Solution->Photo Expose HPLC Stability-Indicating HPLC-UV/MS (Separate Parent & Degradants) Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Analysis Analyze Stressed Samples vs. Control (Protected from stress) HPLC->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Analysis->Method

Experimental Protocols for Forced Degradation

A control sample, protected from the stress condition, must be analyzed alongside each stressed sample.

4.2.1 Hydrolytic Stability

  • Principle: To assess susceptibility to acid- and base-catalyzed hydrolysis. The primary site of vulnerability in the target molecule is the ethyl ester bond.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an equivalent amount of NaOH.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 40-60°C for a defined period. The ester hydrolysis is typically much faster under basic conditions. Neutralize with HCl before analysis.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat as in the acid condition.

4.2.2 Oxidative Stability

  • Principle: To assess susceptibility to oxidation. The piperidine nitrogen is a potential site for N-oxidation.

  • Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a set period (e.g., 24 hours), protected from light.

4.2.3 Photostability

  • Principle: To assess degradation upon exposure to light, following ICH Q1B guidelines.[16][17][18]

  • Procedure: Expose the solid compound and a solution of the compound to a calibrated light source that provides both UV and visible light. The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[19] A dark control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions.

4.2.4 Thermal Stability

  • Principle: To assess the effect of heat on the solid drug substance and solutions.

  • Procedure: Expose the solid compound to elevated temperature (e.g., 80°C) in a controlled oven. Separately, prepare a solution of the compound, protect it from light, and heat it to a similar temperature.

Potential Degradation Pathways

Based on the structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, the following degradation pathways are most probable:

  • Ester Hydrolysis: This is the most likely degradation pathway under both acidic and basic conditions, cleaving the ethyl ester to form the corresponding carboxylic acid, 3-(4-fluorobenzyl)piperidine-3-carboxylic acid . This is often the primary degradant observed.

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide derivative.

G cluster_products Potential Degradation Products Parent Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate HCl Acid 3-(4-fluorobenzyl) piperidine-3-carboxylic acid Parent->Acid  Acid/Base  Hydrolysis Noxide Corresponding N-Oxide Parent->Noxide  Oxidation  (e.g., H₂O₂)

Recommendations for Handling and Storage

  • Storage: Based on the potential for hydrolysis and oxidation, the compound should be stored in well-sealed containers, protected from moisture and light, at controlled room temperature or refrigerated (2-8 °C) for long-term storage. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative risk.

  • Formulation Considerations: The pH-dependent solubility will be a critical factor. For oral formulations, the high solubility in acidic gastric fluid is advantageous. However, precipitation in the higher pH of the small intestine is a risk that may need to be mitigated using formulation strategies like amorphous solid dispersions or the inclusion of solubilizing excipients.

  • Analytical Method Development: The primary analytical method (e.g., HPLC) must be capable of separating the parent compound from its hydrolyzed carboxylic acid derivative and any potential oxidative degradants. Peak purity analysis using a Diode Array Detector (DAD) or Mass Spectrometry (MS) is essential during method validation.[14]

Conclusion

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a compound whose developability is intrinsically linked to its solubility and stability profiles. Its aqueous solubility is expected to be highly pH-dependent, a critical consideration for formulation design. The primary chemical liability is the potential for hydrolysis of the ethyl ester group, a pathway that must be monitored by a validated, stability-indicating analytical method. By applying the systematic, protocol-driven approach outlined in this guide, researchers can generate the high-quality, reliable data necessary to understand the compound's behavior, mitigate potential risks, and make informed decisions to advance its development.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Q1B Photostability Testing of New Active Substances and Medicinal Products Source: European Medicines Agency URL
  • Source: European Medicines Agency (EMA)
  • Source: ECA Academy - gmp-compliance.
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions)
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
  • Title: Forced Degradation Studies Source: SciSpace URL
  • Source: atlas-mts.
  • Title: A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B)
  • Title: What is a Stability-indicating assay method?
  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: NIH National Library of Medicine URL
  • Title: Aqueous Solubility Assay Source: Enamine URL
  • Title: What is a stability indicating method?
  • Title: Stability indicating assay Source: Slideshare URL
  • Title: Stability indicating study by using different analytical techniques Source: IJSDR URL
  • Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL
  • Title: Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic Source: Sygnature Discovery URL
  • Title: Kinetic & Thermodynamic Solubility Testing Source: WuXi AppTec URL
  • Title: What is the stability of piperidine?
  • Title: Influence of piperidine ring on stability and reactivity of piperine Source: ResearchGate URL
  • Title: Propyl piperidine-2-carboxylate hydrochloride Source: Benchchem URL
  • Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: PubMed URL
  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PMC - PubMed Central URL
  • Title: 176524-06-4 | Ethyl3-(4-methoxybenzyl)

Sources

Exploratory

An In-Depth Technical Guide to Identifying the Potential Biological Targets of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a novel small molecule with an uncharacterized biological profile. Its core struc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Piperidine Derivative

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a novel small molecule with an uncharacterized biological profile. Its core structure, however, is built upon the piperidine scaffold, one of the most significant heterocyclic motifs in medicinal chemistry.[1][2][3] Piperidine derivatives are integral components of numerous pharmaceuticals across a wide spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.[1][2] The prevalence of this "privileged structure" in approved drugs underscores its ability to interact with a diverse array of biological targets.[1] This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this promising, yet enigmatic, compound. We will delve into a multi-pronged strategy, integrating computational prediction with rigorous experimental validation, to elucidate its mechanism of action and unlock its therapeutic potential.

The Piperidine Scaffold: A Privileged Framework in Drug Discovery

The piperidine ring is a six-membered heterocycle that is a common feature in many pharmaceuticals and natural alkaloids.[1][2] Its synthetic tractability and its ability to be functionalized in various ways have made it a cornerstone for the development of new drugs.[2] Structurally similar compounds, such as those with a 3-benzylpiperidine or piperidine-3-carboxylate core, have demonstrated a wide range of biological activities.[1][4][5] These activities include the inhibition of enzymes like cholinesterases, modulation of G-protein coupled receptors (GPCRs), and effects on ion channels.[6] For instance, N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, highlighting their potential in cancer therapy.[7] Furthermore, other piperidine-dihydropyridine hybrids have shown promise as anticancer agents by targeting the Epidermal Growth Factor Receptor (EGFR).[8] Given this precedent, it is reasonable to hypothesize that Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl may also interact with targets in these or related pathways.

A Multi-Pronged Strategy for Target Identification and Validation

The identification of a small molecule's biological target is a critical yet challenging step in drug discovery.[9][10] A robust approach involves the integration of both computational (in silico) and experimental (in vitro and in vivo) methods.[9][11] This combination allows for the generation of testable hypotheses, followed by empirical validation to confirm the drug-target interaction.[12][13]

The overall workflow for identifying the biological targets of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl can be visualized as follows:

cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Mechanism of Action In_Silico In Silico Prediction (Target Prediction, Docking, ADMET) Biochemical_Assays Biochemical Assays (Enzyme Inhibition, Binding Affinity) In_Silico->Biochemical_Assays Prioritized Targets Analog_Analysis Analysis of Structural Analogs Analog_Analysis->Biochemical_Assays Hypothesized Targets Cell_Based_Assays Cell-Based Assays (Functional Assays, CETSA) Biochemical_Assays->Cell_Based_Assays Confirmed Hits Pathway_Analysis Signaling Pathway Analysis Cell_Based_Assays->Pathway_Analysis Validated Cellular Activity In_Vivo_Models In Vivo Model Testing Pathway_Analysis->In_Vivo_Models Elucidated Mechanism

An integrated workflow for target identification and validation.

In Silico Approaches: Predicting Biological Activity from Chemical Structure

Computational methods provide a time- and cost-effective means to generate initial hypotheses about a compound's potential biological targets and drug-like properties.[14]

Target Prediction Based on Structural Similarity

The principle of "similar property" suggests that structurally similar molecules are likely to have similar biological activities. By comparing the structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl to databases of known bioactive compounds, we can predict potential targets.

Potential Target Classes Based on Structural Analogs
Structural MoietyKnown Biological Activities of AnalogsPotential Target ClassesSupporting References
3-BenzylpiperidineAnalgesic, antidepressant, neuroprotectiveOpioid receptors, monoamine transporters, cholinesterases[4][6]
Piperidine-3-carboxylateAnticancer, anti-inflammatoryKinases (e.g., EGFR), enzymes in inflammatory pathways[1][8]
N-arylpiperidine-3-carboxamideInduction of senescence in cancer cellsProteins involved in cell cycle regulation and senescence[7]
Molecular Docking

Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein. This technique can predict the binding affinity and mode of interaction, providing insights into the potential inhibitory or modulatory activity of the compound.[15]

Experimental Protocol: Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D structure of a potential target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues.

    • Define the binding site (active site) of the protein.

  • Ligand Preparation:

    • Generate the 3D structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

    • Perform energy minimization to obtain a stable conformation.

  • Docking Simulation:

    • Use docking software (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the receptor.

    • The software will generate multiple possible binding poses and score them based on predicted binding affinity.

  • Analysis:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

    • A lower binding energy generally indicates a more favorable interaction.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its drug-likeness and potential liabilities.[16]

Key ADMET Parameters to Predict:
  • Oral Bioavailability: The fraction of the drug that reaches systemic circulation after oral administration.

  • Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross into the central nervous system.

  • Cytochrome P450 (CYP) Inhibition: Potential for drug-drug interactions.

  • Toxicity Risks: Identification of potential toxicophores.

The in silico workflow can be summarized in the following diagram:

cluster_0 In Silico Prediction Workflow Ligand_Prep Prepare Ligand Structure (Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl) Target_ID Identify Potential Targets (Based on Structural Similarity) Ligand_Prep->Target_ID ADMET ADMET Prediction (Assess Drug-Likeness) Ligand_Prep->ADMET Docking Molecular Docking (Predict Binding Affinity & Pose) Target_ID->Docking Analysis Data Analysis & Hypothesis Generation Docking->Analysis ADMET->Analysis

A generalized workflow for the in silico prediction of bioactivity.

In Vitro Approaches: Experimental Validation of Predicted Targets

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm any predicted drug-target interactions.[12][17]

Direct Biochemical Methods

Direct biochemical methods aim to demonstrate a physical interaction between the small molecule and its protein target.[9]

Affinity-Based Pull-Down Assays

In this technique, the small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate.[10] The captured proteins are then identified by mass spectrometry.[10]

  • Probe Synthesis: Synthesize a derivative of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl with a linker for attachment to a solid support (e.g., biotin or agarose beads). It is crucial that the modification does not interfere with the compound's biological activity.

  • Incubation: Incubate the immobilized probe with a cell lysate containing the potential target proteins.

  • Washing: Wash away non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the solid support.

  • Identification: Identify the eluted proteins using techniques like SDS-PAGE followed by mass spectrometry.

Cell-Based Functional Assays

Cell-based assays assess the effect of the compound on cellular functions, providing evidence of target engagement in a more physiologically relevant context.[11][18][19]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells.[19] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Treatment: Treat intact cells with Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Separate the soluble (undenatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates a direct binding interaction.

The experimental validation workflow can be depicted as follows:

cluster_0 Experimental Validation Workflow Hypothesis Hypothesized Targets (from In Silico & Analog Analysis) Biochemical Biochemical Validation (Affinity Pull-Down, Enzyme Assays) Hypothesis->Biochemical Cellular Cellular Target Engagement (CETSA, Functional Assays) Biochemical->Cellular Confirmed Binders Validated_Target Validated Biological Target Cellular->Validated_Target Confirmed Cellular Activity

A streamlined workflow for the experimental validation of predicted targets.

Data Interpretation and Hypothesis Refinement

Conclusion

The journey to elucidate the biological targets of a novel compound like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a systematic process of hypothesis generation and rigorous experimental validation. By leveraging the known pharmacology of its privileged piperidine scaffold and employing a multi-faceted approach that combines the predictive power of in silico methods with the empirical certainty of in vitro assays, researchers can effectively navigate the complexities of target identification. This in-depth technical guide provides a robust framework to not only identify the direct molecular targets of this compound but also to understand its broader mechanism of action, paving the way for its potential development as a novel therapeutic agent.

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  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease.PubMed Central.
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Foundational

An In-depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist Disclaimer: Direct literature on Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is limited. This guide synthesizes information from structurally related analogs to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Disclaimer: Direct literature on Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is limited. This guide synthesizes information from structurally related analogs to provide a comprehensive technical overview for research and development purposes.

Introduction: The Prominence of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved pharmaceuticals.[1] Its prevalence stems from a combination of favorable physicochemical properties, including high chemical stability, the ability to modulate lipophilicity and water solubility, and conformational flexibility that allows for optimal binding to diverse biological targets.[1] Piperidine-containing compounds have demonstrated significant therapeutic impact across various disease areas, particularly in the central nervous system (CNS), oncology, and infectious diseases.[1]

This guide focuses on a specific, yet underexplored, member of this class: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride . By examining the synthesis, properties, and applications of its close chemical relatives, we can construct a robust framework for understanding and utilizing this compound in novel drug discovery initiatives. The introduction of a 4-fluorobenzyl group is of particular interest, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.

Proposed Synthesis and Mechanistic Rationale

Based on established synthetic routes for analogous piperidine carboxylates, a plausible and efficient synthesis for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl can be proposed. The core of this strategy involves the N-alkylation of a suitable piperidine precursor, a common and versatile method for elaborating the piperidine scaffold.

A likely precursor for this synthesis is ethyl piperidine-3-carboxylate. The synthesis would proceed via the alkylation of the secondary amine of ethyl piperidine-3-carboxylate with 4-fluorobenzyl chloride. The final step would involve the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Proposed Synthetic Scheme:

Synthetic_Scheme Ethyl_piperidine-3-carboxylate Ethyl piperidine-3-carboxylate Intermediate Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate Ethyl_piperidine-3-carboxylate->Intermediate Base (e.g., K2CO3) Solvent (e.g., ACN) 4-fluorobenzyl_chloride 4-Fluorobenzyl chloride 4-fluorobenzyl_chloride->Intermediate Final_Product Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Intermediate->Final_Product Anhydrous conditions HCl HCl in ether HCl->Final_Product

Caption: Proposed two-step synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate

  • To a solution of ethyl piperidine-3-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq.) and 4-fluorobenzyl chloride (1.2 eq.).

  • Stir the reaction mixture vigorously at 60-70°C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate in a minimal amount of anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (2 M) dropwise with stirring until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to afford Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Causality Behind Experimental Choices:

  • Base and Solvent: Potassium carbonate is a mild and effective base for this N-alkylation, while acetonitrile is an appropriate polar aprotic solvent that facilitates the reaction without interfering.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

  • Salt Formation: The conversion to the hydrochloride salt is a common practice in pharmaceutical chemistry to enhance the stability, crystallinity, and aqueous solubility of amine-containing compounds.

Physicochemical Properties and Characterization Workflow

The anticipated physicochemical properties of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl are summarized below, with comparisons to its chloro and methoxybenzyl analogs.

PropertyEthyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (Predicted)Ethyl 3-(4-chlorobenzyl)piperidine-3-carboxylate HCl[2]Ethyl 3-(4-methoxybenzyl)piperidine-3-carboxylate HCl[3]
Molecular Formula C15H21ClFNO2C15H21Cl2NO2C16H24ClNO3
Molecular Weight 317.8 g/mol 318.24 g/mol 313.82 g/mol
CAS Number 1189694-37-8176524-12-2176524-06-4
Characterization Workflow:

A rigorous characterization workflow is essential to confirm the identity and purity of the synthesized compound.

Characterization_Workflow Synthesis Synthesized Compound NMR 1H and 13C NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry (e.g., ESI-MS) Synthesis->MS HPLC High-Performance Liquid Chromatography Synthesis->HPLC FTIR Fourier-Transform Infrared Spectroscopy Synthesis->FTIR Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation MS->Confirmation HPLC->Confirmation FTIR->Confirmation

Caption: A standard workflow for the structural elucidation and purity analysis of the target compound.

Detailed Methodologies for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the presence of all expected proton and carbon signals and their respective chemical environments.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the free base and confirm the isotopic pattern.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is crucial for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a common starting point.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify key functional groups, such as the ester carbonyl and the C-F bond.

Potential Pharmacological Significance and Research Applications

While direct pharmacological data for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is not available, the known biological activities of structurally similar molecules provide a strong basis for hypothesizing its potential applications.

  • Central Nervous System (CNS) Disorders: Many piperidine derivatives exhibit activity at CNS targets. For instance, Roluperidone, a 5-HT2A and σ2 receptor antagonist, is under investigation for schizophrenia.[4] The 3-substituted piperidine scaffold is a key feature in compounds designed to modulate neurotransmitter systems.[5] Therefore, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl could serve as a valuable intermediate or a starting point for the development of novel agents for neurological and psychiatric disorders.

  • Analgesia and Anti-inflammatory Activity: The piperidine nucleus is present in numerous analgesic compounds.[5] Research into novel pain therapeutics could involve screening libraries of piperidine derivatives, and the title compound would be a relevant candidate for inclusion in such studies.

  • Oncology: The versatility of the piperidine scaffold has also been exploited in the design of anti-cancer agents.[1] The ability to readily modify the substituents on the piperidine ring allows for the fine-tuning of activity against various cancer-related targets.

The presence of the 4-fluorobenzyl group is particularly noteworthy. The introduction of fluorine can block sites of metabolism, leading to an improved pharmacokinetic profile. It can also modulate the electronic properties of the molecule, potentially enhancing its binding affinity to target proteins.

Conclusion

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl represents a promising, yet underexplored, chemical entity. By leveraging established synthetic methodologies for related piperidine derivatives, this compound can be accessed and characterized with a high degree of confidence. Its structural features, particularly the privileged piperidine scaffold and the beneficial 4-fluorobenzyl moiety, make it a compelling candidate for further investigation in various therapeutic areas, most notably in the discovery of novel CNS agents, analgesics, and anti-cancer drugs. This technical guide provides a foundational framework to inspire and facilitate future research into this and related compounds.

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  • What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxyl
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  • 176524-06-4 | Ethyl3-(4-methoxybenzyl)
  • 3-(4-Chlorobenzyl)
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  • CID 161290137 | C16H30N2O4. PubChem.
  • 3-(4-Chlorobenzyl)
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Exploratory

An In-Depth Technical Guide to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl: A Research Chemical Perspective

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the research chemical Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydroch...

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the research chemical Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (CAS No. 1189694-37-8). While specific peer-reviewed data on this exact molecule is emerging, this guide synthesizes information from closely related analogs and the broader class of 3-substituted piperidine derivatives to provide a robust framework for its study and application. We will delve into its chemical rationale, potential synthesis, analytical characterization, and plausible pharmacological applications, with a focus on providing actionable, field-proven insights.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of clinically approved drugs and bioactive natural products.[1][2][3] Its saturated, six-membered heterocyclic structure offers a versatile three-dimensional geometry that can be strategically functionalized to modulate physicochemical properties and target interactions. The presence of the basic nitrogen atom allows for control over lipophilicity and aqueous solubility, crucial for optimizing pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).[3]

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl belongs to a class of 3,3-disubstituted piperidines. This substitution pattern is of particular interest as it creates a quaternary carbon center on the piperidine ring, locking in a specific conformation and providing a focal point for directing substituents toward biological targets. The presence of a 4-fluorobenzyl group suggests potential interactions with aromatic binding pockets in enzymes or receptors, while the ethyl carboxylate offers a handle for further chemical modification or can act as a key pharmacophoric element itself. A closely related analog, 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride, is utilized as a versatile intermediate in the development of analgesics, anti-inflammatory drugs, and tools for neuroscience research, hinting at the potential therapeutic avenues for the title compound.[4][5]

Physicochemical & Structural Analysis

While empirical data for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is not widely published, we can infer its key properties based on its structure and data from similar compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/InformationRationale & Significance
CAS Number 1189694-37-8Unique identifier for this specific chemical entity.
Molecular Formula C₁₅H₂₁ClFNO₂Derived from the structure (as the hydrochloride salt).
Molecular Weight 317.79 g/mol Calculated based on the molecular formula.
Appearance Likely a white to off-white crystalline solid.Based on the common appearance of similar hydrochloride salts of small molecules.[6]
Solubility Expected to be soluble in water, methanol, and DMSO.The hydrochloride salt form increases polarity and aqueous solubility. The organic structure ensures solubility in common organic solvents.
LogP (Predicted) ~2.5 - 3.5The fluorobenzyl group increases lipophilicity. This value suggests good potential for membrane permeability, a key factor in drug bioavailability.[7]
pKa (Predicted) ~8.5 - 9.5The piperidine nitrogen is basic. The pKa determines the ionization state at physiological pH (7.4), influencing receptor interaction and solubility.

Synthesis & Characterization

The synthesis of 3,3-disubstituted piperidines is a well-trodden path in organic chemistry. A plausible and efficient route to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl would likely involve the alkylation of a piperidine-3-carboxylate precursor.

Proposed Synthetic Workflow

A logical synthetic approach would start from commercially available ethyl piperidine-3-carboxylate. The key step is the introduction of the 4-fluorobenzyl group at the C3 position.

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Alkylation cluster_2 Step 3: Deprotection & Salt Formation A Ethyl piperidine-3-carboxylate B N-Protected piperidine intermediate A->B Boc₂O or CbzCl C N-Protected 3-(4-fluorobenzyl)piperidine derivative B->C 1. LDA or NaH 2. 4-Fluorobenzyl bromide D Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (Target) C->D HCl in Ether or Dioxane

Caption: Proposed synthetic workflow for the target compound.

Causality Behind Experimental Choices:

  • N-Protection: The piperidine nitrogen must be protected (e.g., with a Boc or Cbz group) before alkylation. This prevents N-alkylation, which would otherwise be the primary reaction pathway due to the higher nucleophilicity of the nitrogen atom compared to the enolate of the ester.

  • Base Selection: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is required to deprotonate the alpha-carbon of the ester, forming a reactive enolate. This is a critical step for the subsequent C-C bond formation.

  • Deprotection and Salt Formation: Acidic removal of the protecting group (e.g., HCl for Boc) simultaneously protonates the piperidine nitrogen to yield the final, more stable, and water-soluble hydrochloride salt.

Protocol: Structural Characterization and Purity Assessment

A self-validating system for confirming the identity and purity of the synthesized compound is crucial. This involves a multi-pronged analytical approach.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment. Key expected signals include: aromatic protons from the fluorobenzyl group (doublets of doublets), a singlet for the benzylic CH₂, multiplets for the piperidine ring protons, and a quartet and triplet for the ethyl ester group. The integration of these signals should match the number of protons in the structure.

  • ¹³C NMR: Confirms the carbon skeleton. Expect signals for the quaternary C3 carbon, the ester carbonyl, aromatic carbons (with C-F coupling), and the aliphatic carbons of the piperidine and ethyl groups.

  • ¹⁹F NMR: A singlet or doublet (due to coupling with aromatic protons) will definitively confirm the presence and electronic environment of the fluorine atom.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming the elemental composition (C₁₅H₂₀FNO₂ for the free base). This is a gold-standard technique for identity confirmation.

3. High-Performance Liquid Chromatography (HPLC):

  • Methodology: A reverse-phase C18 column with a gradient elution (e.g., water/acetonitrile with 0.1% TFA or formic acid) is standard.

  • Purpose: To assess the purity of the compound. A single, sharp peak indicates a high degree of purity. This method is also essential for quantifying the compound in biological matrices.

Potential Pharmacological Profile & Research Applications

The structural motifs within Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl suggest several plausible biological targets. The piperidine core is present in numerous central nervous system (CNS) active agents.[3][8] Many substituted piperidines are known to interact with monoamine transporters or G-protein coupled receptors (GPCRs).[8]

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes that catalyze the breakdown of neurotransmitters like dopamine and serotonin.[9] Inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[10][11] The benzylpiperidine scaffold is a known pharmacophore for MAO inhibitors.

Experimental Workflow: MAO Inhibition Assay

MAO_Assay_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis A Prepare Recombinant Human MAO-A and MAO-B Enzymes D Incubate Enzyme with Test Compound (or vehicle) A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Substrate (e.g., kynuramine) E Initiate Reaction by Adding Substrate C->E D->E F Measure Product Formation (Spectrophotometrically or Fluorometrically) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC₅₀ Value G->H

Caption: Workflow for determining MAO-A/B inhibition.

Detailed Protocol: Spectrophotometric MAO Inhibition Assay [9]

  • Reagents: Recombinant human MAO-A and MAO-B, kynuramine (substrate), potassium phosphate buffer (pH 7.4), test compound, and known inhibitors (clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Preparation: Prepare serial dilutions of the test compound in buffer.

  • Pre-incubation: In a 96-well plate, add 50 µL of MAO-A or MAO-B enzyme solution to wells containing 10 µL of the test compound dilutions or vehicle control. Incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of kynuramine solution to each well to start the reaction.

  • Detection: The metabolism of kynuramine produces 4-hydroxyquinoline, which can be measured spectrophotometrically at ~316 nm.[9] Monitor the increase in absorbance over time.

  • Analysis: Calculate the reaction rate for each concentration. Determine the percentage of inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and are targets for approximately one-third of all marketed drugs.[12][13] Piperidine-containing ligands are known to modulate a wide range of GPCRs, including opioid, dopamine, and sigma receptors.[14][15]

Experimental Workflow: GPCR Activation Assay (Calcium Mobilization)

This workflow is applicable for GPCRs that couple to Gq proteins, leading to an increase in intracellular calcium. For Gi or Gs coupled receptors, chimeric G-proteins can be used to redirect signaling through the Gq pathway.[16]

GPCR_Assay_Workflow cluster_0 Cell Preparation cluster_1 Compound Treatment & Measurement cluster_2 Data Analysis A Culture HEK293 cells stably expressing the target GPCR B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Add serial dilutions of the test compound to the cells B->C D Measure fluorescence intensity over time using a plate reader (e.g., FLIPR, FlexStation) C->D E Plot change in fluorescence vs. Compound Concentration D->E F Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) E->F

Caption: Workflow for a GPCR calcium mobilization assay.

Detailed Protocol: Calcium Mobilization Assay [16][17]

  • Cell Culture: Plate HEK293 cells stably expressing the GPCR of interest into 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: The next day, remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare a plate with serial dilutions of the test compound. For antagonist testing, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.

  • Measurement: Use a fluorescent plate reader (like a FLIPR or FlexStation) to measure baseline fluorescence, then add the compound (or agonist) and immediately monitor the change in fluorescence intensity over time.

  • Analysis: The peak fluorescence response is proportional to the increase in intracellular calcium. For agonist activity, plot the response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of the agonist response against the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a research chemical with significant potential, stemming from its structurally privileged piperidine core. Based on the analysis of related compounds, it is a promising candidate for investigation as a modulator of CNS targets, such as monoamine oxidases or various GPCRs. This guide provides a foundational framework for its synthesis, rigorous characterization, and initial pharmacological screening. The detailed, self-validating protocols herein are designed to ensure data integrity and provide a clear path for researchers to elucidate the biological activity of this intriguing molecule and its future derivatives.

References

  • Zhu, F., & Ma, X. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Bioorganic & Medicinal Chemistry. [Link]

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  • Schwaiger, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406. [Link]

  • Schwaiger, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. ResearchGate. [Link]

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  • Ukrorgsyntez. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

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Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern medicinal chemistry, app...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a multitude of biological targets. The specific substitution pattern on the piperidine ring is crucial for dictating the pharmacological activity of the resulting molecule. The title compound, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, is a valuable building block in drug discovery, incorporating a key 3,3-disubstituted piperidine motif. The presence of the 4-fluorobenzyl group can introduce favorable interactions with target proteins and modulate pharmacokinetic properties. This document provides a detailed, research-grade protocol for the synthesis of this compound, grounded in established principles of organic chemistry.

Overall Synthesis Scheme

The synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a multi-step process that begins with the commercially available ethyl piperidine-3-carboxylate. The key transformation is the regioselective alkylation at the C3 position of the piperidine ring. To achieve this, the secondary amine of the piperidine must first be protected to prevent N-alkylation. Following the successful C3-alkylation, the protecting group is removed, and the final compound is isolated as its hydrochloride salt to improve stability and handling.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Alkylation cluster_2 Step 3: Deprotection & Salt Formation A Ethyl piperidine-3-carboxylate C N-Boc-ethyl piperidine-3-carboxylate A->C DCM, TEA, 0°C to rt B Di-tert-butyl dicarbonate (Boc)₂O B->C D N-Boc-ethyl piperidine-3-carboxylate E LDA, THF, -78°C D->E Deprotonation G Ethyl 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylate E->G Alkylation F 4-Fluorobenzyl bromide F->G H Ethyl 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylate J Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (Final Product) H->J Acidolysis I HCl in Dioxane I->J

Caption: Synthetic workflow for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Detailed Synthesis Protocol

Part 1: N-Protection of Ethyl piperidine-3-carboxylate

Rationale: The secondary amine of the starting material is more nucleophilic than the α-carbon of the ester. Therefore, direct alkylation would predominantly lead to N-alkylation. To direct the alkylation to the C3 position, the nitrogen must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of the subsequent alkylation step and can be readily removed under acidic conditions.[4]

Procedure:

  • To a solution of ethyl piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add triethylamine (TEA, 1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-ethyl piperidine-3-carboxylate, which can often be used in the next step without further purification.

Part 2: C3-Alkylation with 4-Fluorobenzyl Bromide

Rationale: The key step is the formation of a carbanion at the C3 position, which then acts as a nucleophile to displace the bromide from 4-fluorobenzyl bromide. A strong, non-nucleophilic base is required for this deprotonation. Lithium diisopropylamide (LDA) is a common choice for generating enolates from esters. The reaction is performed at a low temperature (-78 °C) to control the reactivity and minimize side reactions. A similar strategy is employed in the synthesis of other substituted piperidines where C-alkylation is desired.[5]

Procedure:

  • Prepare a solution of LDA (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of N-Boc-ethyl piperidine-3-carboxylate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

  • Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, ethyl 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylate, should be purified by column chromatography on silica gel.

Part 3: N-Deprotection and Hydrochloride Salt Formation

Rationale: The final step involves the removal of the Boc protecting group to liberate the free secondary amine. This is typically achieved under acidic conditions. Treatment with a solution of hydrogen chloride in an organic solvent, such as dioxane or diethyl ether, will both deprotect the nitrogen and form the hydrochloride salt in a single step. The hydrochloride salt is generally a crystalline solid that is easier to handle and purify than the free base.[6]

Procedure:

  • Dissolve the purified ethyl 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4 M HCl in dioxane (or a saturated solution of HCl in diethyl ether) (excess, e.g., 5-10 eq).

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • A precipitate will form during the reaction. Collect the solid by filtration.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the solid under vacuum to obtain the final product, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, as a white to off-white solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductTypical Yield
1 Ethyl piperidine-3-carboxylate(Boc)₂O, TEA, DCMN-Boc-ethyl piperidine-3-carboxylate>95%
2 N-Boc-ethyl piperidine-3-carboxylateLDA, 4-Fluorobenzyl bromide, THFEthyl 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylate60-75%
3 Ethyl 1-(tert-butoxycarbonyl)-3-(4-fluorobenzyl)piperidine-3-carboxylate4 M HCl in DioxaneEthyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl>90%

Conclusion and Further Applications

This protocol outlines a reliable and scalable synthesis for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride. The methodologies employed are standard in modern organic synthesis and can be adapted for the preparation of a library of analogous compounds by varying the alkylating agent in Step 2. The final product serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics targeting the central nervous system and other areas where the piperidine moiety is a recognized pharmacophore.[2][7]

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Method for synthesizing (R)-3-ethyl piperidine hydrochloride.Google Patents.
  • Roluperidone. Wikipedia. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. Available at: [Link]

Sources

Application

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" analytical methods

An Application Guide to the Analytical Characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterizat...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Abstract: This document provides a comprehensive guide to the analytical methodologies for the characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (HCl), a substituted piperidine derivative of interest in pharmaceutical research and development. As a key intermediate or potential active pharmaceutical ingredient (API), establishing its identity, purity, and stability is critical. This guide details protocols for chromatographic separation and spectroscopic elucidation, underpinned by scientific principles to ensure robust and reliable results. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices, providing a framework for method development, validation, and routine quality control for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative

Substituted piperidine scaffolds are prevalent in medicinal chemistry, forming the core of numerous drugs targeting a wide range of diseases.[1][2] Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a complex molecule featuring a chiral center, a piperidine ring, an ester, and a fluorinated aromatic moiety. Each of these structural features presents a unique analytical challenge and requires a multi-faceted approach for complete characterization. The hydrochloride salt form further influences its physicochemical properties, such as solubility and stability.[3]

A robust analytical control strategy is paramount for any chemical entity intended for pharmaceutical use. This involves not only confirming the chemical structure but also quantifying its purity by identifying and controlling process-related impurities and potential degradants. The methods outlined herein provide the foundation for such a strategy, ensuring the quality and consistency of the material.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development. The table below summarizes key computed and known properties.

PropertyValueSignificance for Analysis
CAS Number 1189694-37-8Unique chemical identifier.[4]
Molecular Formula C₁₅H₂₁ClFNO₂Used for exact mass determination in MS.
Molecular Weight 301.79 g/mol Confirms identity and used for concentration calculations.
Structure Piperidine ring with ester and fluorobenzyl substituents; HCl salt.Influences polarity, UV absorbance, and NMR spectral patterns.
Solubility Expected to be soluble in water, methanol, and DMSO.Guides solvent selection for sample preparation (HPLC, NMR).[1][3]
UV Chromophore 4-fluorobenzyl group.Enables UV detection in HPLC; λmax is expected around 260-270 nm.[5]

Section 1: Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and potency of pharmaceutical compounds. For a molecule like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a reversed-phase HPLC method with UV detection is the most logical starting point due to the presence of a UV-active aromatic ring and its moderate polarity.

Rationale for Method Design:

  • Reversed-Phase (RP) Chromatography: The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds. The analyte will be retained through hydrophobic interactions between its benzyl and ethyl groups and the C18 alkyl chains.

  • Mobile Phase: A mixture of an aqueous buffer (like phosphate or formate) and an organic solvent (acetonitrile or methanol) is used. The buffer controls the pH to ensure consistent ionization of the piperidine nitrogen, leading to sharp, symmetrical peaks. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient elution is recommended to ensure that any impurities with a wide polarity range are effectively separated and eluted.

  • UV Detection: The fluorobenzyl group provides a strong chromophore, allowing for sensitive detection using a photodiode array (PDA) or variable wavelength UV detector.[5] Monitoring at a wavelength near the compound's λmax (e.g., 264 nm) provides optimal sensitivity.

Protocol 1: Purity Determination by Reversed-Phase HPLC

1. Instrumentation and Columns:

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Diluent: 50:50 (v/v) Acetonitrile:Water.
  • Standard Solution: Accurately weigh ~10 mg of the reference standard and dissolve in 100.0 mL of diluent to get a concentration of 100 µg/mL.
  • Test Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution.

3. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 264 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0

4. System Suitability:

  • Inject the Standard Solution five times.
  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • The tailing factor for the main peak should be between 0.8 and 1.5.

5. Data Analysis:

  • Calculate the purity of the test sample using the area percent method.
  • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100
Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation C Instrument Setup & Equilibration A->C B Standard & Sample Solution Prep D System Suitability Test (SST) B->D C->D Equilibrate System D->C SST Fail E Sample Injection & Data Acquisition D->E SST Pass F Peak Integration E->F G Purity Calculation (Area % Report) F->G Integrated_Strategy Compound Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate HCl HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS Mass Spec Compound->MS FTIR FTIR Compound->FTIR Purity Purity & Assay HPLC->Purity Structure Molecular Structure (C-H Framework) NMR->Structure MolWeight Molecular Weight & Formula MS->MolWeight FuncGroups Functional Groups FTIR->FuncGroups

Sources

Method

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" HPLC analysis

An In-Depth Technical Guide to the HPLC Analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Authored by a Senior Application Scientist This comprehensive guide provides a detailed protocol for the High-Perfo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the HPLC Analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Authored by a Senior Application Scientist

This comprehensive guide provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into method development, execution, and validation, grounded in established scientific principles.

Introduction: The Significance of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Analysis

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a piperidine derivative of interest in pharmaceutical research and development. Piperidine scaffolds are prevalent in a wide range of bioactive molecules and approved drugs.[1][2] The precise and accurate quantification of this compound is critical for purity assessment, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[3][4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the achiral analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl and discusses considerations for chiral separation.

Part 1: Achiral HPLC Method Development and Rationale

The development of a successful HPLC method is a systematic process involving the careful selection of chromatographic conditions to achieve the desired separation.[6][7] The physicochemical properties of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a basic compound due to the piperidine nitrogen and containing a UV-active fluorobenzyl group, guide the selection of the optimal analytical parameters.

1.1. Selection of Chromatographic Mode and Stationary Phase

For a molecule of moderate polarity like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, reversed-phase chromatography is the most suitable approach.[6][8] A C18 (octadecylsilyl) bonded silica column is the stationary phase of choice due to its versatility and wide applicability in the analysis of pharmaceutical compounds.[7][8] The hydrophobic nature of the C18 stationary phase will interact with the nonpolar regions of the analyte, primarily the benzyl group, providing good retention.

1.2. Mobile Phase Selection and Optimization

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent solvent strength for a broad range of organic molecules.

  • Aqueous Phase and pH Control: The piperidine nitrogen in the analyte is basic. To ensure good peak shape and reproducible retention times, it is crucial to control the ionization state of this amine. Operating the mobile phase at a low pH (typically between 2.5 and 3.5) will protonate the piperidine nitrogen, leading to a single ionic species. This minimizes peak tailing that can occur from interactions between the basic analyte and residual silanol groups on the silica-based stationary phase.[9] An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water, is therefore incorporated into the aqueous phase.[8][10]

  • Isocratic vs. Gradient Elution: For the analysis of the pure substance or simple mixtures, an isocratic elution with a fixed mobile phase composition is often sufficient and provides a simpler, more robust method. For more complex samples containing impurities with a wider range of polarities, a gradient elution may be necessary to achieve optimal separation within a reasonable timeframe.[7]

1.3. Detection Wavelength

The presence of the 4-fluorobenzyl group in the molecule provides a chromophore that allows for UV detection.[8] To maximize sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of the analyte.[6][7] A preliminary scan of the compound's UV spectrum in the mobile phase will determine the optimal wavelength. For a benzyl group, a wavelength in the range of 210-230 nm is typically a good starting point.

Part 2: Experimental Protocol - Achiral Analysis

This section provides a step-by-step protocol for the HPLC analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile.

  • HPLC grade water.

  • Trifluoroacetic acid (TFA) or formic acid.

  • Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% v/v TFA or formic acid). A typical starting composition would be 50:50 (v/v) acetonitrile:water. The exact ratio should be optimized to achieve a suitable retention time (typically between 3 and 10 minutes).

  • Diluent: Use the initial mobile phase composition as the diluent for preparing standard and sample solutions to ensure peak shape integrity.

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

2.3. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% TFA in Water (e.g., 50:50 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at λmax (e.g., 220 nm)
Run Time 10 minutes

2.4. Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Mobile_Phase Mobile Phase Preparation System_Equilibration HPLC System Equilibration Mobile_Phase->System_Equilibration Standard_Sol Standard Solution Preparation Injection Sample Injection Standard_Sol->Injection Sample_Sol Sample Solution Preparation Sample_Sol->Injection System_Equilibration->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the achiral HPLC analysis.

Part 3: Method Validation

A critical component of any analytical method in a regulated environment is validation to ensure its suitability for the intended purpose.[11] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

3.1. Key Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo and spiked samples.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be analyzed, and the peak areas plotted against concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The logical flow of the method validation process is depicted below:

Method_Validation Method_Development Finalized Analytical Method Specificity Specificity Method_Development->Specificity Linearity Linearity Method_Development->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Robustness Robustness Precision->Robustness Validated_Method Validated Method Robustness->Validated_Method

Caption: Logical workflow for HPLC method validation.

Part 4: Considerations for Chiral Separation

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl possesses a chiral center at the C3 position of the piperidine ring. As enantiomers can exhibit different pharmacological and toxicological profiles, the development of a chiral HPLC method is often a regulatory requirement.[12]

  • Chiral Stationary Phases (CSPs): The most common approach for enantiomeric separation is the use of a chiral stationary phase.[12][13] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and have demonstrated broad applicability for the separation of a wide range of chiral compounds, including piperidine derivatives.[12][14]

  • Mobile Phase: Chiral separations on polysaccharide-based CSPs are often performed under normal-phase conditions (e.g., using mixtures of hexane and an alcohol like ethanol or isopropanol).[14] However, reversed-phase conditions can also be effective.

  • Method Development: The development of a chiral separation method typically involves screening different CSPs and mobile phase compositions to achieve baseline resolution of the enantiomers.

  • Pre-column Derivatization: In cases where the analyte lacks a strong chromophore or when separation is difficult, pre-column derivatization with a chiral or achiral reagent can be employed to enhance detectability and/or improve enantiomeric resolution.[11][12]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. The detailed achiral method, along with the principles of method validation and considerations for chiral separation, will enable researchers and analytical scientists to develop and implement robust and reliable analytical protocols for this important class of compounds. The successful application of these methods is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • Vertex AI Search. (2024). Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • Benchchem. (n.d.).
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology Europe.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • National Institutes of Health (NIH). (2024).
  • Benchchem. (n.d.).
  • Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • PubMed. (2014).
  • ResearchGate. (2025).
  • Benchchem. (n.d.).
  • Eggers, N. J., & Saint-Joly, C. M. (1983). The Effect of Amine Modifiers on the Chromatographic Behavior of Salbutamol on Reversed Phase Chemically Bonded Silica Gel.
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2025).
  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Bulletin of the National academy of sciences of the Republic of Kazakhstan.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
  • Česká a slovenská farmacie. (2007).
  • Rubiralta, M., Giralt, E., & Diez, A. (n.d.).
  • Jones, S. P., et al. (2022).

Sources

Application

Application Notes and Protocols: In Vitro Assay Development for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Abstract This document provides a comprehensive guide for the in vitro characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. Due to the absence of published biological data for this specific molecule,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. Due to the absence of published biological data for this specific molecule, we propose an assay development cascade based on structural analogy to known inhibitors of the GABA transporter 1 (GAT1), a member of the solute carrier 6 (SLC6) family.[1][2] The piperidine core is a privileged scaffold in medicinal chemistry, frequently found in centrally active agents.[1][2] Specifically, it shares features with established GAT1 inhibitors.[3] This application note details protocols for primary binding assessment via a radioligand binding assay and a subsequent functional validation using a cell-based GABA uptake inhibition assay. These methods are designed to determine the compound's affinity and potency for GAT1, providing a foundational dataset for further drug development.

Introduction: Rationale for GAT1 as a Hypothesized Target

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a novel chemical entity. A survey of scientific literature and chemical databases reveals its structure but no associated biological activity data. The molecule's core structure, a substituted piperidine, is a common motif in compounds targeting neurotransmitter transporters.[4][5] The GABA transporter 1 (GAT1), encoded by the SLC6A1 gene, is a critical regulator of GABAergic neurotransmission, responsible for the reuptake of GABA from the synaptic cleft.[6] Inhibition of GAT1 increases synaptic GABA concentrations, enhancing inhibitory signaling, an approach validated by the clinical use of GAT1 inhibitors like tiagabine for the treatment of epilepsy.[3][7]

Given the structural similarities between the topic compound and known GAT1 inhibitors (e.g., nipecotic acid derivatives), we hypothesize that it may act as a GAT1 ligand.[3][8] This document, therefore, outlines a logical, two-tiered approach to test this hypothesis:

  • Tier 1: Target Engagement (Binding Affinity). A radioligand competitive binding assay will be used to determine if the compound can displace a known high-affinity radioligand from the GAT1 binding site. This directly measures the compound's affinity (Kᵢ) for the transporter.[9][10]

  • Tier 2: Functional Activity (Uptake Inhibition). A cell-based functional assay will measure the compound's ability to inhibit the uptake of GABA into cells expressing GAT1. This determines the compound's potency (IC₅₀) and confirms its modulatory effect on transporter function.[11][12]

This structured workflow ensures that a direct physical interaction is confirmed before proceeding to more complex functional characterization.

Assay Development Workflow

Assay_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity Binding_Assay Radioligand Binding Assay (Determine Affinity, Ki) Binding_Data Binding Affinity Data (Ki) Binding_Assay->Binding_Data Generates Decision Affinity Confirmed? (e.g., Ki < 10 µM) Binding_Data->Decision Input Functional_Assay [3H]-GABA Uptake Assay (Determine Potency, IC50) Functional_Data Functional Potency Data (IC50) Functional_Assay->Functional_Data Generates Decision->Functional_Assay Yes Stop Stop or Re-evaluate Target Decision->Stop No

Caption: Proposed workflow for GAT1 assay development.

Tier 1 Protocol: GAT1 Radioligand Competitive Binding Assay

This assay quantifies the affinity of the test compound for GAT1 by measuring its ability to compete with a fixed concentration of a specific radioligand.[9] We will utilize a scintillation proximity assay (SPA) format, which is a homogeneous technique that eliminates the need for a separation step, making it highly suitable for high-throughput screening.[13][14][15]

Principle of Scintillation Proximity Assay (SPA)

In an SPA, the target receptor (GAT1) is immobilized onto SPA beads containing a scintillant.[16][17] When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the bead to excite the scintillant, producing light.[14] Unbound radioligand in the solution is too distant to cause a signal. The addition of a competing, non-radiolabeled ligand (the test compound) will displace the radioligand, leading to a decrease in light emission.[15]

SPA_Principle cluster_0 High Signal: No Competitor cluster_1 Low Signal: With Competitor Bead1 SPA Bead Receptor1 GAT1 Light1 Light Emission Bead1->Light1 Proximity Signal Radio1 [3H]-Ligand Receptor1->Radio1 Binds Bead2 SPA Bead Receptor2 GAT1 TestCmpd Test Cmpd Receptor2->TestCmpd Binds NoLight No Signal

Caption: Principle of the Scintillation Proximity Assay (SPA).

Materials and Reagents
  • Cell Membranes: CHO or HEK293 cells stably expressing human GAT1 (hGAT1).

  • Radioligand: [³H]-Nipecotic acid or another suitable GAT1-specific radioligand.

  • SPA Beads: Wheat Germ Agglutinin (WGA) PVT SPA beads (suitable for capturing glycosylated membrane proteins).

  • Test Compound: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, dissolved in DMSO to a 10 mM stock.

  • Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known GAT1 inhibitor, such as Tiagabine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Microplates: 96-well or 384-well white, clear-bottom microplates.

  • Detection: Microplate scintillation counter (e.g., MicroBeta² or TopCount).

Step-by-Step Protocol
  • Compound Dilution: Prepare a serial dilution series of the test compound in DMSO. A typical starting range is 10 mM down to 0.1 nM. Then, dilute these DMSO stocks into Assay Buffer to the desired final assay concentrations (maintaining a final DMSO concentration of ≤1%).

  • Membrane-Bead Slurry Preparation:

    • Thaw hGAT1-expressing cell membranes on ice.

    • Determine protein concentration via a standard method (e.g., BCA assay).

    • In a microcentrifuge tube, mix the appropriate amount of membrane protein (e.g., 10-20 µ g/well ) with WGA SPA beads (e.g., 0.5 mg/well) in Assay Buffer.

    • Incubate for 60 minutes at room temperature on a rotator to allow the membranes to bind to the beads.

  • Assay Plate Setup:

    • Add 25 µL of Assay Buffer to the "Total Binding" wells.

    • Add 25 µL of the NSB control (e.g., 10 µM Tiagabine) to the "Non-specific Binding" wells.

    • Add 25 µL of the diluted test compound to the sample wells.

  • Radioligand Addition: Prepare the [³H]-Ligand solution in Assay Buffer at a concentration approximately equal to its Kₔ for GAT1 (e.g., 2-5 nM). Add 25 µL of this solution to all wells.

  • Reaction Initiation: Add 50 µL of the pre-incubated membrane-bead slurry to all wells to initiate the binding reaction. The final volume is 100 µL.

  • Incubation: Seal the plate and incubate at room temperature for 120 minutes with gentle agitation.

  • Detection: Centrifuge the plate briefly (e.g., 100 x g for 1 min) to settle the beads. Read the plate on a scintillation counter.

Data Analysis and Interpretation

The primary output is counts per minute (CPM). The data are analyzed to generate an inhibition curve and calculate the IC₅₀ and Kᵢ values.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation (sigmoidal dose-response) to determine the IC₅₀, which is the concentration of the compound that inhibits 50% of specific binding.

  • Calculate Kᵢ: Convert the IC₅₀ to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / Kₔ)) Where:

    • [L] is the concentration of the radioligand.

    • Kₔ is the dissociation constant of the radioligand for GAT1.

Table 1: Representative Binding Assay Data

Compound Concentration (nM)CPM (Average)% Specific Binding% Inhibition
Total Binding (Buffer)15,000100.0%0.0%
NSB (10 µM Tiagabine)5000.0%100.0%
114,85098.9%1.1%
1013,50089.7%10.3%
1007,75050.0%50.0%
10001,95010.0%90.0%
100006501.0%99.0%
Calculated IC₅₀ 100 nM
Calculated Kᵢ (assuming [L]=Kₔ) 50 nM

Tier 2 Protocol: Cell-Based [³H]-GABA Uptake Inhibition Assay

This functional assay measures the test compound's ability to block the transport of radiolabeled GABA into cells recombinantly expressing hGAT1.[11][12] A positive result confirms that the compound not only binds to the transporter but also inhibits its primary function.[6][18]

Principle of Uptake Assay

Cells overexpressing hGAT1 are incubated with a mixture of radiolabeled [³H]-GABA and non-labeled GABA. The transporter actively moves GABA into the cell, leading to an accumulation of radioactivity.[12] In the presence of an inhibitor, this uptake is reduced. The amount of radioactivity inside the cells is quantified after washing away the extracellular radioligand.

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing hGAT1, cultured to confluence in 96-well plates.

  • Radioligand: [³H]-gamma-Aminobutyric acid ([³H]-GABA).

  • Test Compound: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, prepared as in Section 2.2.

  • Positive Control: A known GAT1 inhibitor (e.g., Tiagabine or Nipecotic acid).[8]

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Stop Solution: Ice-cold Uptake Buffer.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail: Liquid scintillation fluid.

  • Detection: Liquid scintillation counter.

Step-by-Step Protocol
  • Cell Plating: Seed hGAT1-expressing cells in a 96-well plate at a density that ensures a confluent monolayer on the day of the assay.

  • Compound Pre-incubation:

    • On the day of the assay, aspirate the culture medium from the wells.

    • Wash the cell monolayer once with 100 µL of pre-warmed (37°C) Uptake Buffer.

    • Add 50 µL of Uptake Buffer containing the test compound or positive control at 2x the final desired concentration.

    • Incubate the plate for 10-20 minutes at 37°C.

  • Uptake Initiation:

    • Prepare a solution of [³H]-GABA and unlabeled GABA in Uptake Buffer. A typical final concentration is 20-50 nM [³H]-GABA mixed with unlabeled GABA to achieve a final concentration near the Kₘ of the transporter (e.g., 5-10 µM).

    • Add 50 µL of this GABA solution to each well to start the uptake reaction.

  • Uptake Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes). This time should be within the linear range of GABA uptake, which should be determined during assay development.

  • Uptake Termination:

    • Rapidly terminate the uptake by aspirating the reaction mixture.

    • Immediately wash the cells three times with 200 µL of ice-cold Stop Solution to remove extracellular radioactivity.

  • Cell Lysis and Counting:

    • Add 100 µL of Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

    • Transfer the lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Uptake: Specific Uptake (CPM) = CPM_Total - CPM_NSB (Where NSB is determined in the presence of a saturating concentration of a known inhibitor like Tiagabine).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Representative Functional Uptake Assay Data

Compound Concentration (nM)CPM (Average)% Specific Uptake% Inhibition
Total Uptake (Buffer)25,000100.0%0.0%
NSB (100 µM Tiagabine)1,0000.0%100.0%
1024,52098.0%2.0%
10020,20080.0%20.0%
1000 (1 µM)13,00050.0%50.0%
10000 (10 µM)3,40010.0%90.0%
100000 (100 µM)1,2401.0%99.0%
Calculated IC₅₀ 1.0 µM

Assay Validation and Quality Control

To ensure the reliability of the generated data, both assays must be validated according to established guidelines.[19][20][21] Key parameters to assess include:

  • Signal Window (Z'-factor): The Z'-factor is a measure of assay quality. A Z' > 0.5 is considered excellent for screening assays. Z' = 1 - (3 * (SD_Total + SD_NSB)) / |Mean_Total - Mean_NSB|

  • Intra- and Inter-assay Precision: The variability of the assay should be assessed by running controls on multiple plates and on different days. Coefficient of variation (%CV) should typically be <20%.

  • Reference Compound Potency: The IC₅₀ of a known standard inhibitor (e.g., Tiagabine) should be determined in each run and must fall within a predefined range (e.g., ± 2-fold of the historical average).

  • DMSO Tolerance: The assay should be shown to be insensitive to the highest concentration of the solvent (DMSO) used for compound dilution.

Conclusion

This application note provides a detailed, step-by-step framework for the initial in vitro pharmacological characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. By postulating GAT1 as a plausible target based on structural chemistry, we have outlined a robust radioligand binding assay to determine affinity (Kᵢ) and a cell-based functional uptake assay to measure potency (IC₅₀). Successful execution of these protocols will provide critical data to validate (or invalidate) the GAT1 hypothesis and guide the future trajectory of this compound in a drug discovery program.

References

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  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved January 18, 2026, from [Link]

  • Khare, E. (n.d.). Scintillation proximity assay. Gyan Sanchay. Retrieved January 18, 2026, from [Link]

  • Proffitt, J. A., et al. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Retrieved January 18, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 18, 2026, from [Link]

  • Medicalexpo. (n.d.). Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. Retrieved January 18, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Retrieved January 18, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 18, 2026, from [Link]

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  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 15(20), 6596-6607. [Link]

  • Can, A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS One, 9(2), e88667. [Link]

  • Olsen, M., et al. (2013). Yellow fluorescent protein-based assay to measure GABA(A) channel activation and allosteric modulation in CHO-K1 cells. Assay and Drug Development Technologies, 11(2), 115-128. [Link]

  • de Oliveira, R. G., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLOS One, 11(10), e0165578. [Link]

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  • Can, A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLOS One. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

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  • ResearchGate. (n.d.). Establishing a linearly responding [³H]GABA uptake assay in an appropriate cell type. [Figure]. Retrieved January 18, 2026, from [Link]

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Sources

Method

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" for acetylcholinesterase inhibition studies

Application Notes and Protocols Topic: "Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" for Acetylcholinesterase Inhibition Studies Audience: Researchers, scientists, and drug development professionals. A Comprehen...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: "Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" for Acetylcholinesterase Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to Investigating Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a Novel Acetylcholinesterase Inhibitor

Introduction: The Rationale for Targeting Acetylcholinesterase with Piperidine Scaffolds

Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a progressive decline in cognitive function.[1][2] A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh) due to the degeneration of cholinergic neurons.[3][4] The enzyme acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the nerve impulse. Consequently, inhibiting AChE is a primary therapeutic strategy to enhance cholinergic neurotransmission and provide symptomatic relief for AD patients.[5][6][7]

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous successful therapeutic agents.[4] Notably, Donepezil, a leading drug for AD treatment, is a piperidine derivative that exhibits potent AChE inhibitory activity.[3][8] The nitrogen atom within the piperidine ring can be protonated at physiological pH, allowing for crucial electrostatic interactions with the anionic site of the AChE enzyme.[3][9]

This guide focuses on Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl , a novel compound with structural similarities to known AChE inhibitors. Its piperidine core, combined with a substituted benzyl group, presents a promising candidate for investigation. While its direct analogue, 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride, is utilized in pharmaceutical development and neuroscience research, the potential of this 4-fluoro derivative against AChE remains to be systematically explored.[10] This document provides a robust framework for its evaluation, detailing both a validated in vitro enzymatic assay and a predictive in silico molecular docking protocol.

Compound Profile: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

A thorough understanding of the test article's physicochemical properties is fundamental for accurate experimental design, particularly for preparing stock solutions and interpreting biological data.

PropertyValue (Estimated)Source / Note
IUPAC Name ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride-
Molecular Formula C₁₅H₂₁ClFNO₂-
Molecular Weight 301.78 g/mol Calculated
CAS Number Not available-
Appearance White to off-white solidTypical for HCl salts
Solubility Soluble in DMSO, Methanol; Sparingly soluble in waterBased on similar structures

Note: Properties are estimated based on the closely related chloro-analog (CAS: 176524-12-2) and general chemical principles.[11] It is imperative for the researcher to verify these properties with the specific batch of the compound being used.

Part 1: In Vitro Efficacy Assessment via Enzymatic Assay

The cornerstone of evaluating a potential AChE inhibitor is a direct enzymatic assay. The most widely adopted method is the spectrophotometric technique developed by Ellman, which offers reliability, high-throughput capability, and cost-effectiveness.[1][12][13]

Principle of the Ellman's Assay

This colorimetric assay measures the activity of AChE indirectly.[14] The enzyme hydrolyzes the substrate analogue, acetylthiocholine (ATChI), into thiocholine and acetate.[12] The liberated thiocholine, a thiol compound, readily reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation is directly proportional to AChE activity and can be monitored by measuring the increase in absorbance at 412 nm.[12][14] When an inhibitor like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is present, it reduces the rate of ATChI hydrolysis, leading to a diminished rate of color development.

Caption: Workflow of the Ellman's colorimetric assay for AChE activity.

Experimental Protocol: 96-Well Plate Format

This protocol is optimized for a high-throughput screening format. All experiments should be performed in triplicate to ensure statistical validity.

1. Materials and Reagents:

  • Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Substrate: Acetylthiocholine iodide (ATChI)

  • Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Buffer: 50 mM Tris-HCl, pH 8.0

  • Test Compound: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

  • Positive Control: Donepezil or Galanthamine

  • Solvent: Dimethyl sulfoxide (DMSO), HPLC grade

  • Equipment: 96-well clear flat-bottom microplates, multichannel pipettor, microplate reader capable of kinetic measurements at 412 nm, incubator set to 37°C.

2. Preparation of Solutions:

  • AChE Solution (0.1 U/mL): Prepare fresh daily in Tris-HCl buffer.

  • ATChI Solution (10 mM): Prepare fresh in deionized water.

  • DTNB Solution (3 mM): Prepare fresh in Tris-HCl buffer.

  • Test Compound Stock (10 mM): Dissolve Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl in 100% DMSO.

  • Positive Control Stock (1 mM): Dissolve Donepezil in 100% DMSO.

  • Working Solutions: Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer. Ensure the final DMSO concentration in the well does not exceed 1% to avoid enzyme inhibition from the solvent.

3. Assay Procedure:

  • Plate Setup: Design the plate layout to include wells for blanks, negative controls (100% activity), positive controls, and various concentrations of the test compound.

  • Reagent Addition: In each well of the 96-well plate, add the following in order:

    • 140 µL of Tris-HCl Buffer (pH 8.0).

    • 20 µL of DTNB solution.

    • 10 µL of the test compound dilution (or buffer with corresponding DMSO concentration for control wells).

    • 10 µL of AChE solution. For the blank, add 10 µL of buffer instead of the enzyme.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme before the substrate is introduced.[1]

  • Reaction Initiation: Add 20 µL of ATChI solution to all wells to start the reaction. The total volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.[12]

Data Analysis and Interpretation
  • Calculate Reaction Rate (V): Determine the rate of reaction (V = ΔAbsorbance/Δtime) for each well from the linear portion of the kinetic curve.

  • Calculate Percentage Inhibition: Use the following formula to determine the inhibitory activity at each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • V_control is the reaction rate of the negative control (enzyme activity without inhibitor).

    • V_sample is the reaction rate in the presence of the test compound.

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is a key measure of an inhibitor's potency. It is the concentration required to inhibit 50% of the enzyme's activity.

    • Plot the % Inhibition against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value.[1]

Sample Data Table:

Compound Conc. (µM)Log [Conc.]Absorbance Rate (mAU/min)% Inhibition
0 (Control)-50.20
0.01-2.045.110.2
0.1-1.035.828.7
10.024.950.4
101.010.379.5
1002.02.195.8
Donepezil (1 µM)0.03.593.0

Part 2: In Silico Analysis via Molecular Docking

Molecular docking is a powerful computational tool used to predict the preferred binding orientation of a small molecule (ligand) to its macromolecular target (receptor).[7] This approach provides invaluable insights into the binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex, guiding rational drug design and optimization.[2][15]

Principle of Molecular Docking

The process involves preparing 3D structures of both the AChE enzyme and the test compound. A docking algorithm then systematically samples numerous possible conformations of the ligand within the enzyme's active site, calculating a "docking score" or "binding energy" for each pose. The lowest energy pose represents the most probable binding mode. Analysis of this pose reveals key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.

Molecular_Docking_Workflow PDB 1. Protein Preparation (e.g., AChE from PDB) Docking 3. Docking Simulation (Software: AutoDock, GOLD, etc.) PDB->Docking Ligand 2. Ligand Preparation (3D structure of Test Compound) Ligand->Docking Analysis 4. Analysis of Results (Binding Energy & Interactions) Docking->Analysis Conclusion 5. Hypothesis Generation (Mechanism of Inhibition) Analysis->Conclusion

Caption: A streamlined workflow for molecular docking studies.

Protocol for Molecular Docking

1. Software and Resources:

  • Docking Software: Maestro (Schrödinger), AutoDock Vina, GOLD, or similar.[15][16]

  • Protein Structure: Human AChE crystal structure from the Protein Data Bank (PDB). A common choice is PDB ID: 4EY7, which is co-crystallized with Donepezil.

  • Ligand Structure: 3D structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, generated using chemical drawing software (e.g., ChemDraw) and converted to a 3D format.

2. Protein Preparation:

  • Download Structure: Obtain the PDB file for human AChE.

  • Pre-processing: Using the docking software's preparation wizard (e.g., Protein Preparation Wizard in Maestro), perform the following steps:

    • Remove all water molecules and co-solvents.

    • Separate the protein chains from the co-crystallized ligand (e.g., Donepezil).

    • Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4).

    • Optimize hydrogen bond networks.

    • Perform a constrained energy minimization to relieve any steric clashes.

3. Ligand Preparation:

  • Generate 3D Structure: Draw the 2D structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl and convert it to a 3D structure.

  • Energy Minimization: Use a suitable force field (e.g., OPLS3e) to perform energy minimization to obtain a low-energy, stable conformation.[15]

  • Generate States: Generate possible ionization states and tautomers at the target physiological pH.

4. Docking Simulation:

  • Grid Generation: Define the active site of AChE. This is typically done by creating a grid box centered on the position of the co-crystallized native ligand (Donepezil in PDB: 4EY7). The box should be large enough to encompass the entire binding gorge, including the catalytic active site (CAS) and the peripheral anionic site (PAS).[2] Key residues defining the active site often include Trp86, Tyr124, Phe295, and His447.[15]

  • Run Docking: Execute the docking algorithm. The software will generate multiple binding poses for the ligand within the defined grid box and rank them based on the calculated docking score.

5. Analysis of Results:

  • Evaluate Docking Score: The docking score (often in kcal/mol) provides an estimate of the binding affinity. A more negative score typically indicates a stronger predicted binding.

  • Visualize Binding Pose: Analyze the top-ranked pose visually. Identify and map the specific intermolecular interactions between the ligand and the active site residues.

    • Hydrogen Bonds: Look for H-bonds between the ligand's polar groups and residues like Ser203 or His447.

    • Hydrophobic Interactions: Examine interactions between the ligand's aromatic rings (fluorobenzyl group) and hydrophobic pockets formed by residues like Trp84, Tyr334, and Phe330.

    • Cation-π Interactions: The protonated piperidine nitrogen is expected to form a strong cation-π interaction with the indole ring of Trp84 in the CAS.

Expected Outcomes and Interpretation:

The results should be compared against a redocked native ligand or a known inhibitor like Donepezil, which serves as a benchmark.

Sample Results Table:

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Test Compound -9.8Trp84, Tyr334, His447Cation-π, π-π stacking, H-bond
Donepezil (Control) -11.5Trp84, Phe330, Asp72Cation-π, π-π stacking, H-bond

A favorable docking score and interactions with key catalytic and peripheral residues would strongly support the hypothesis that Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl acts as an AChE inhibitor. These in silico findings provide a mechanistic rationale for the in vitro data and can guide the synthesis of more potent analogues.

Conclusion and Future Perspectives

This guide provides a dual-pronged approach to rigorously evaluate Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a potential acetylcholinesterase inhibitor. The in vitro Ellman's assay offers a quantitative measure of its inhibitory potency (IC₅₀), while in silico molecular docking illuminates the potential binding mechanism at an atomic level.

Successful outcomes from these studies—namely, a low micromolar or high nanomolar IC₅₀ value and a docking pose that shows strong interactions with key AChE active site residues—would establish this compound as a promising hit. Subsequent steps in the drug discovery pipeline would include:

  • Enzyme Kinetics Studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).

  • Selectivity Assays: To assess its inhibitory activity against the related enzyme, butyrylcholinesterase (BuChE), as selectivity can influence the side-effect profile.[6]

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogues to improve potency and drug-like properties.

  • In vivo Efficacy Studies: To evaluate the compound's effect on cognitive function in relevant animal models of Alzheimer's disease.

By integrating these robust experimental and computational protocols, researchers can efficiently and effectively characterize novel piperidine derivatives, accelerating the discovery of next-generation therapeutics for Alzheimer's disease.

References

  • Digital Commons @ the Georgia Academy of Science. (2022). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Retrieved from [Link]

  • Lopes, J. P., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Plants (Basel). Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • PubMed. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 3-oxo-1-(phenylmethyl)-4-piperidinecarboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. Retrieved from [Link]

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  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • Kuca, K., et al. (2015). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. Retrieved from [Link]

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  • ResearchGate. (2018). Design, Synthesis, Characterization, and Larvicidal Activity of Novel ethyl 3-benzoyl-7-(4-substituted). Retrieved from [Link]

  • Studia Universitatis Babes-Bolyai Chemia. (2024). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER’S DISEASE USING MOLECULAR DOCKING TECHNIQUE. Retrieved from [Link]

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Application

Application Notes and Protocols: Investigating Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl in Analgesic Drug Discovery

For: Researchers, scientists, and drug development professionals in the field of pain and analgesia. Introduction: The Rationale for Investigating a Novel Piperidine Analog The piperidine ring is a foundational scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of pain and analgesia.

Introduction: The Rationale for Investigating a Novel Piperidine Analog

The piperidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous clinically significant pharmaceuticals, including a major class of analgesics.[1][2] Its conformational flexibility allows for optimal binding to various biological targets. Notably, the piperidine moiety is a key pharmacophore in potent opioid analgesics such as fentanyl and meperidine, which primarily exert their effects through the µ-opioid receptor (MOR).[3][4] The development of new chemical entities based on this privileged structure remains a highly active area of research, aimed at discovering novel analgesics with improved efficacy, better side-effect profiles, and reduced abuse potential.[5]

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a novel compound that merges the established piperidine core with a 4-fluorobenzyl group. The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic and pharmacodynamic profiles. These application notes provide a structured, in-depth guide for the preclinical evaluation of this compound as a potential analgesic agent. The protocols herein are designed to first establish its primary molecular target and then to characterize its efficacy in validated models of pain.

Part 1: In Vitro Characterization - Target Engagement and Selectivity

The first critical step is to determine if Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl interacts with the primary target for many piperidine-based analgesics: the µ-opioid receptor. A competitive radioligand binding assay is a robust method for determining the binding affinity (Ki) of a test compound.[6][7]

Protocol 1: µ-Opioid Receptor (MOR) Competitive Binding Assay

This protocol measures the ability of the test compound to displace a known high-affinity radioligand from the µ-opioid receptor.

Objective: To determine the binding affinity (Ki) of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl for the human µ-opioid receptor.

Materials and Reagents:

  • Receptor Source: Commercially available cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]-DAMGO (a selective MOR agonist) at a concentration near its Kd (e.g., 0.5 nM).[6]

  • Test Compound: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, prepared in a stock solution and serially diluted.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration (e.g., 10 µM).[6]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester with Whatman GF/C glass fiber filters.

  • Scintillation Cocktail and Counter.

Step-by-Step Procedure:

  • Preparation: Thaw the hMOR cell membranes on ice. Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following for a final volume of 1 mL per well:

    • hMOR cell membranes (typically 10-20 µg of protein).[6]

    • [³H]-DAMGO.

    • Varying concentrations of the test compound.

    • For Total Binding: Add assay buffer instead of the test compound.

    • For Non-specific Binding: Add 10 µM naloxone.[6]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HClDataData
Morphine (Reference)DataData
Naloxone (Reference)DataData

Causality and Interpretation: A low Ki value indicates high binding affinity for the µ-opioid receptor. This would provide strong evidence that the compound's mechanism of action may be similar to that of classical opioids, which act as agonists at the dorsal horn to inhibit ascending pain pathways.[3] This result would justify proceeding to in vivo models of analgesia.

Part 2: In Vivo Efficacy Assessment - Models of Pain

Following positive in vitro results, the next step is to evaluate the analgesic efficacy of the compound in living organisms. A battery of tests is necessary to understand its potential effectiveness against different types of pain.[8][9]

Workflow for In Vivo Analgesic Screening

G cluster_0 Phase 1: Acute Nociceptive Pain cluster_1 Phase 2: Inflammatory Pain hot_plate Hot Plate Test (Supraspinal Activity) formalin Formalin Test (Biphasic: Acute & Inflammatory) hot_plate->formalin If positive tail_flick Tail Flick Test (Spinal Reflex) tail_flick->formalin If positive start Administer Test Compound to Rodents start->hot_plate start->tail_flick

Caption: Workflow for in vivo analgesic evaluation.

Protocol 2: Hot Plate Test for Thermal Pain

This test assesses the response to a thermal stimulus and is particularly sensitive to centrally acting analgesics.[10][11] It measures complex, supraspinally integrated responses.[12]

Objective: To evaluate the central analgesic activity of the test compound against acute thermal pain.

Materials and Reagents:

  • Hot plate apparatus with adjustable temperature.

  • Transparent cylindrical enclosure to keep the animal on the plate.[13]

  • Test animals (mice or rats).

  • Test compound and vehicle control.

  • Positive control (e.g., Morphine).

Step-by-Step Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes.[13][14]

  • Apparatus Setup: Set the hot plate surface temperature to a constant, noxious level (e.g., 55 ± 0.2°C).[13]

  • Baseline Measurement: Place each animal on the hot plate and record the baseline latency to exhibit a pain response (e.g., hind paw licking, flicking, or jumping).[13] A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.[11][13]

  • Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between treatment groups using appropriate statistical tests.

Causality and Interpretation: A significant increase in the latency to respond to the thermal stimulus compared to the vehicle group indicates a central analgesic effect.[11] This model is effective for evaluating opioid-like analgesics.[10]

Protocol 3: Tail Flick Test for Spinal Analgesia

The tail flick test is another method for assessing thermal nociception but is primarily indicative of a spinal reflex.[15][16]

Objective: To assess the spinal analgesic activity of the test compound.

Materials and Reagents:

  • Tail flick analgesia meter with a radiant heat source.

  • Animal restrainers.

  • Test animals (mice or rats).

  • Test compound, vehicle, and positive control.

Step-by-Step Procedure:

  • Acclimation: Acclimate the animals to the restrainer prior to the test day to minimize stress.[17]

  • Baseline Measurement: Place the animal in the restrainer with its tail positioned over the heat source. Start the timer and the heat source. The timer automatically stops when the animal flicks its tail away from the heat.[15][16] Record this baseline latency. A cut-off time (e.g., 10-18 seconds) is essential to prevent injury.[16]

  • Compound Administration: Administer the compounds as described in the hot plate test.

  • Post-treatment Measurement: Measure the tail flick latency at various time points post-administration.

  • Data Analysis: Analyze the data similarly to the hot plate test, calculating %MPE and performing statistical comparisons.

Causality and Interpretation: An increased latency in the tail flick test suggests that the compound is acting at the spinal cord level to inhibit pain transmission. Together with the hot plate test, these results can help differentiate between spinal and supraspinal mechanisms of action.

Protocol 4: Formalin Test for Inflammatory Pain

The formalin test is a robust model that induces a biphasic pain response, allowing for the evaluation of activity against both acute nociceptive pain and persistent inflammatory pain.[18][19]

Objective: To assess the efficacy of the test compound against both neurogenic and inflammatory pain.

Materials and Reagents:

  • Dilute formalin solution (e.g., 1-5% in saline).

  • Observation chambers.

  • Test animals (mice or rats).

  • Test compound, vehicle, and reference compounds (e.g., morphine for both phases, an NSAID like indomethacin for the second phase).[18]

Step-by-Step Procedure:

  • Acclimation: Place animals in the observation chambers for at least 30 minutes before the test.

  • Compound Administration: Administer the test compound or controls at an appropriate time before the formalin injection.

  • Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the dorsal surface of one hind paw.[18]

  • Observation and Scoring: Immediately after injection, observe the animal and record the cumulative time spent licking or biting the injected paw. The observation period is divided into two phases:

    • Phase 1 (Early/Acute Phase): 0-5 minutes post-injection. This phase is due to the direct chemical stimulation of nociceptors.[20][21]

    • Phase 2 (Late/Inflammatory Phase): 20-30 minutes post-injection. This phase involves an inflammatory response and central sensitization.[18][20]

  • Data Analysis: Compare the total time spent licking/biting in each phase between the treated groups and the vehicle control group.

Data Presentation:

Treatment GroupLicking Time - Phase 1 (s)Licking Time - Phase 2 (s)
Vehicle ControlData ± SEMData ± SEM
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HClData ± SEMData ± SEM
Morphine (Positive Control)Data ± SEMData ± SEM
Indomethacin (Reference)Data ± SEMData ± SEM

Causality and Interpretation:

  • Inhibition of Phase 1 suggests a central analgesic effect, similar to opioids.[18]

  • Inhibition of Phase 2 indicates anti-inflammatory and/or anti-hyperalgesic properties.[18]

  • Compounds effective in both phases, like morphine, have a broad mechanism of action. NSAIDs typically only inhibit the late phase.[18] This test provides crucial information on the compound's potential clinical utility.

Part 3: Preclinical Safety Assessment

A critical aspect of early drug discovery is to identify potential liabilities. Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[22][23] Therefore, an early assessment of hERG activity is mandatory.

Protocol 5: hERG Channel Inhibition Assay (Automated Patch Clamp)

Automated patch clamp systems provide a higher throughput method for assessing ion channel activity compared to traditional manual patch clamp.[22]

Objective: To determine the IC₅₀ of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl for the hERG potassium channel.

Materials and Reagents:

  • Cell Line: HEK293 cells stably expressing the hERG channel.

  • Automated Patch Clamp System: (e.g., QPatch, SyncroPatch).

  • Extracellular and Intracellular Solutions: Specific ion compositions designed for recording potassium currents.

  • Test Compound: Prepared in appropriate concentrations.

  • Positive Control: A known hERG inhibitor (e.g., E-4031, Cisapride).[22][24]

Step-by-Step Procedure:

  • Cell Preparation: Culture and harvest the hERG-expressing cells according to standard protocols for the patch clamp system.

  • System Setup: Prime the automated patch clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system will automatically capture cells and form high-resistance (GΩ) seals.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG current (a rapidly activating, delayed rectifier current).[23] The stability of the current is monitored.

  • Compound Application: Apply the vehicle control followed by sequentially increasing concentrations of the test compound.[22]

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Proposed Mechanism of Action Diagram

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate HCl MOR Mu-Opioid Receptor (MOR) Gi/o Protein Compound->MOR:f0 Binds & Activates AC Adenylyl Cyclase MOR:f1->AC CaChannel Ca²⁺ Channel (Voltage-gated) MOR:f1->CaChannel Inhibits KChannel K⁺ Channel (GIRK) MOR:f1->KChannel Activates PainSignal Pain Signal Propagation cAMP ↓ cAMP AC->cAMP CaChannel->PainSignal Prevents Neurotransmitter Release KChannel->PainSignal Hyperpolarizes Neuron

Caption: Hypothesized mechanism of action at the synapse.

Conclusion

This comprehensive guide outlines a logical, field-proven progression for the initial preclinical evaluation of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a potential analgesic. By systematically assessing its in vitro target engagement, in vivo efficacy across different pain modalities, and a critical safety parameter, researchers can build a robust data package to support further development. The causality-driven experimental design ensures that each step provides validating evidence for the next, forming a self-consistent and scientifically rigorous investigation into this novel compound's therapeutic potential.

References
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  • Prommer, E. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 4(2), 245-263.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Latin American Journal of Pharmacy, 40(1), 12-21.
  • Hunskaar, S., Fasmer, O. B., & Hole, K. (1985).
  • Hot Pl
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Method

Application Notes &amp; Protocols: Strategic Derivatization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical derivatization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxy...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic chemical derivatization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride. This versatile piperidine scaffold presents multiple reaction sites, making it a valuable building block for creating diverse chemical libraries. We will explore field-proven strategies for modifying the C3-ester, the piperidine nitrogen, and the aromatic ring, with an emphasis on the causality behind experimental choices and robust, self-validating protocols.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals across various therapeutic areas.[1] Its conformational flexibility and ability to present substituents in distinct three-dimensional vectors make it an ideal core for probing interactions with biological targets. Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate is a particularly interesting starting material due to its trifunctional nature: a modifiable secondary amine, a versatile ester group at a quaternary center, and a fluorinated aromatic ring. The hydrochloride salt form ensures stability and enhances solubility in polar solvents.

This guide is structured to provide a logical progression through the primary derivatization hubs of the molecule, offering both the theoretical basis and practical, step-by-step protocols for each key transformation.

Part 1: Derivatization at the C3-Ester Functionality

The ethyl ester at the C3 position is a primary hub for introducing significant structural diversity. The two most common and powerful strategies are hydrolysis followed by amide coupling and direct reduction to a primary alcohol.

Strategy 1.1: Saponification and Amide Coupling

This two-step sequence is arguably the most versatile method for expanding upon the core scaffold. It transforms the relatively inert ester into a reactive carboxylic acid, which can then be coupled with a vast library of primary and secondary amines to generate a diverse set of amides. Piperidine-3-carboxamides have been explored as potent inhibitors of human platelet aggregation, highlighting the pharmacological relevance of this class of compounds.[2]

Causality and Experimental Rationale: Saponification (base-mediated ester hydrolysis) is a robust and high-yielding reaction. The resulting carboxylate salt is then protonated in an acidic workup to yield the free carboxylic acid. This intermediate is then "activated" using a coupling reagent to facilitate amide bond formation with an amine. The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and is generally not feasible for complex molecules. Coupling reagents convert the carboxylic acid's hydroxyl group into a better leaving group, allowing the reaction to proceed under mild conditions.

Workflow 1: Saponification and Amide Coupling

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Start Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate HCl Hydrolysis 1. Dissolve in EtOH/H2O 2. Add NaOH (aq) 3. Heat to reflux Start->Hydrolysis Acidification 1. Cool to 0°C 2. Acidify with HCl (aq) 3. Extract with EtOAc Hydrolysis->Acidification CarboxylicAcid 3-(4-fluorobenzyl)piperidine- 3-carboxylic acid Acidification->CarboxylicAcid Coupling 1. Dissolve Acid in DCM 2. Add Coupling Reagent (e.g., HATU) 3. Add Amine & Base (e.g., DIPEA) CarboxylicAcid->Coupling Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling FinalProduct Target Amide Derivative Coupling->FinalProduct

Caption: Workflow for amide derivatization via saponification and coupling.

Protocol 1.1.1: Saponification to 3-(4-fluorobenzyl)piperidine-3-carboxylic acid

  • Reaction Setup: To a solution of ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (1.0 eq) in a mixture of ethanol and water (3:1 v/v), add sodium hydroxide (2.5 eq) as a 2M aqueous solution.

  • Hydrolysis: Heat the mixture to reflux (approx. 80-90°C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup and Isolation: Cool the reaction mixture to 0°C in an ice bath. Carefully acidify the solution to pH ~2 using 1M HCl. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Protocol 1.1.2: HATU-Mediated Amide Coupling

  • Activation: Dissolve the crude 3-(4-fluorobenzyl)piperidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 2-12 hours).

  • Workup and Purification: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Coupling ReagentActivating MechanismAdvantagesDisadvantages
DCC/EDC Forms O-acylisourea intermediateInexpensive, widely usedDicyclohexylurea (DCU) byproduct can be difficult to remove (DCC); EDC byproduct is water-soluble
HATU/HBTU Forms activated OBt/OAt esterHigh reactivity, low epimerization, fast reaction timesMore expensive, can form guanidinium byproduct with amine
CDI Forms acylimidazolide intermediateMild conditions, gaseous byproductsSlower reaction rates, sensitive to moisture
Strategy 1.2: Reduction to [3-(4-fluorobenzyl)piperidin-3-yl]methanol

Direct reduction of the ester to a primary alcohol provides a different functional handle for further derivatization (e.g., ether formation, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution).

Causality and Experimental Rationale: Carboxylic esters are relatively unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[3] A powerful hydride donor, such as lithium aluminum hydride (LiAlH₄), is required for this transformation.[4] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the ester carbonyl, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of LiAlH₄ to the corresponding alcohol.[3] The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. The final workup requires careful quenching of excess hydride and protonation of the resulting aluminate-alkoxide complex with acid.

Transformation 2: Ester Reduction to Primary Alcohol

G Start Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate HCl Reduction 1. Suspend LiAlH4 in dry THF 2. Add starting material solution in THF 3. Reflux Start->Reduction Quench Fieser Workup: 1. Cool to 0°C 2. Add H2O (x mL) 3. Add 15% NaOH (x mL) 4. Add H2O (3x mL) Reduction->Quench FinalProduct [3-(4-fluorobenzyl)piperidin-3-yl]methanol Quench->FinalProduct G cluster_0 N-Alkylation cluster_1 N-Acylation cluster_2 Reductive Amination Start Free Base Piperidine Alkylation R-X (Alkyl Halide) Base (e.g., K2CO3) Solvent (e.g., ACN) Start->Alkylation Acylation RCOCl or (RCO)2O Base (e.g., Et3N) Solvent (e.g., DCM) Start->Acylation Reductive R1R2C=O (Aldehyde/Ketone) NaBH(OAc)3 Solvent (e.g., DCE) Start->Reductive Product_Alk N-Alkyl Product Alkylation->Product_Alk Product_Acyl N-Acyl Product Acylation->Product_Acyl Product_Red N-Substituted Alkyl Product Reductive->Product_Red

Sources

Application

Application Notes and Protocols: Radiolabeling of [¹⁸F]Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate ([¹⁸F]EFPiC) for In Vivo Imaging

Introduction: The Rationale for a Novel Radiotracer The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for a Novel Radiotracer

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with various biological targets.[1][3] The compound Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl (herein referred to as EFPiC) represents a promising chemical entity for the development of a novel positron emission tomography (PET) radiotracer. The presence of a fluorine atom on the benzyl group makes it an ideal candidate for labeling with the positron-emitting radionuclide Fluorine-18 (t½ ≈ 109.7 min), which offers excellent imaging characteristics for PET.[4]

This document provides a comprehensive guide to the proposed radiolabeling of EFPiC with Fluorine-18 (to yield [¹⁸F]EFPiC), its subsequent quality control, and protocols for its preclinical evaluation. For the purpose of this application note, we will hypothesize that EFPiC is a high-affinity ligand for a novel CNS target, such as a specific subtype of the sigma receptor or a monoamine transporter, which are known to be implicated in various neurological and psychiatric disorders. The development of a specific PET tracer for such a target would provide an invaluable tool for researchers and clinicians to study disease progression, receptor occupancy, and the development of new therapeutics.[5][6]

Principle of the Radiosynthesis

The radiosynthesis of [¹⁸F]EFPiC is proposed via a one-step nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor molecule. Direct labeling of the non-radioactive EFPiC would result in a product with low molar activity, which is unsuitable for most receptor imaging studies.[5] Therefore, a precursor is required where the fluorine atom on the benzyl ring is replaced with a good leaving group that can be readily displaced by [¹⁸F]fluoride. For this protocol, we propose the use of a nitro-precursor, Ethyl 3-(4-nitrobenzyl)piperidine-3-carboxylate, due to the strong activating effect of the nitro group which facilitates the SNAr reaction.[4]

The overall workflow for the production and evaluation of [¹⁸F]EFPiC is depicted below.

G cluster_0 Radiosynthesis cluster_1 Quality Control cluster_2 Preclinical Evaluation a [¹⁸F]Fluoride Production (Cyclotron) c [¹⁸F]Fluoride Activation (K₂CO₃/K₂₂₂) a->c b Precursor Synthesis (Nitro-EFPiC) d Nucleophilic Substitution (SₙAr Reaction) b->d c->d e Purification (Semi-preparative HPLC) d->e f Formulation (Sterile Solution) e->f g Radiochemical Purity (Analytical HPLC, TLC) f->g f->g QC Sample h Molar Activity (HPLC Calibration) f->h i pH & Appearance f->i j Sterility & Endotoxin f->j k In Vitro Autoradiography f->k f->k For In Vitro Use l In Vivo PET/CT Imaging (Rodent Model) f->l f->l For In Vivo Use m Biodistribution Studies f->m n Metabolite Analysis f->n

Caption: Overall workflow for [¹⁸F]EFPiC production and evaluation.

PART 1: Radiosynthesis and Formulation

This section details the step-by-step protocol for the automated synthesis of [¹⁸F]EFPiC. The synthesis is designed to be performed on a commercial automated synthesis module.

Materials and Reagents:
  • Nitro-precursor: Ethyl 3-(4-nitrobenzyl)piperidine-3-carboxylate

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Water for Injection (WFI)

  • Ethanol (USP grade)

  • Sterile filters (0.22 µm)

  • Semi-preparative and analytical HPLC columns (e.g., C18)

  • Sep-Pak C18 cartridges

Protocol 1: Automated Radiosynthesis of [¹⁸F]EFPiC
  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]H₂O onto a pre-conditioned anion exchange cartridge.

  • Elution and Drying: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL acetonitrile) and K₂CO₃ (1 mg in 0.5 mL WFI). Azeotropically dry the [¹⁸F]fluoride-K₂₂₂ complex by heating under vacuum with a stream of nitrogen, with additions of anhydrous acetonitrile. This step is critical to remove water, which can inhibit the nucleophilic substitution.[4]

  • Radiolabeling Reaction: Dissolve the nitro-precursor (2-3 mg) in 1 mL of anhydrous DMSO. Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂ complex. Seal the reaction vessel and heat at 120-140°C for 15-20 minutes. The high temperature is necessary to overcome the activation energy for aromatic substitution.[4]

  • Quenching and Dilution: After the reaction, cool the vessel and quench the reaction by adding 4 mL of the initial HPLC mobile phase (e.g., 40% acetonitrile in water).

  • Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system. Collect the fraction corresponding to the [¹⁸F]EFPiC peak.

  • Formulation: Dilute the collected HPLC fraction with sterile WFI and pass it through a C18 Sep-Pak cartridge to trap the product. Wash the cartridge with sterile WFI (10 mL) to remove any remaining HPLC solvents. Elute the final product, [¹⁸F]EFPiC, from the cartridge with a small volume of ethanol (0.5 mL) followed by sterile saline (9.5 mL).

  • Sterilization: Pass the final formulated solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

PART 2: Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[7][8] Samples for QC should be taken from the final product vial.

Protocol 2: Quality Control Procedures
Parameter Method Acceptance Criteria Reference
Visual Inspection Direct observationClear, colorless, free of particulates[7]
pH pH paper or calibrated pH meter5.0 - 7.5[8]
Radiochemical Purity Analytical HPLC≥ 95%[9]
Radionuclidic Identity Gamma spectroscopy / Half-lifeConfirms ¹⁸F (109.7 min half-life)[7]
Residual Solvents Gas Chromatography (GC)Ethanol < 10% v/v, Acetonitrile < 410 ppm[7]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / Vmax[8]
Sterility Incubation in culture mediaNo microbial growth (test completed post-release)[7]
Molar Activity (Aₘ) HPLC with calibrated UV detector> 50 GBq/µmol at end of synthesis[9]

Detailed QC Methodologies:

  • Radiochemical Purity (HPLC):

    • Column: Analytical C18 column (e.g., 4.6 x 250 mm).

    • Mobile Phase: Isocratic or gradient elution (e.g., 50:50 Acetonitrile:Water with 0.1% TFA).

    • Detection: In-line UV (at the wavelength of the cold standard) and radioactivity detectors.

    • Procedure: Inject a small aliquot (10-20 µL) of the final product. The radiochemical purity is calculated as the area of the product peak divided by the total area of all radioactive peaks.

  • Molar Activity (Aₘ):

    • Procedure: Generate a standard curve by injecting known concentrations of the non-radioactive EFPiC standard onto the analytical HPLC system and measuring the UV peak area.

    • Inject a known volume of the final radioactive product and determine the mass of the compound from the UV chromatogram using the standard curve.

    • Measure the total radioactivity of the injected volume.

    • Calculate Aₘ as: (Total Radioactivity [GBq]) / (moles of compound).

PART 3: Preclinical Evaluation

Once the radiotracer has passed all QC tests, its biological behavior must be characterized. This involves both in vitro and in vivo studies to validate its specificity and utility as an imaging agent.[5][10]

Protocol 3: In Vitro Autoradiography

This technique is used to visualize the binding of the radiotracer to its target in tissue sections.

  • Tissue Preparation: Use cryo-sectioned brain slices (10-20 µm thick) from a relevant species (e.g., rat or non-human primate).

  • Incubation: Incubate the slides with a low nanomolar concentration of [¹⁸F]EFPiC (e.g., 1-5 nM) in a suitable buffer (e.g., Tris-HCl) at room temperature for 60 minutes.

  • Blocking Studies: For specificity, co-incubate a set of adjacent slices with an excess (e.g., 10 µM) of non-radioactive EFPiC or a known competitor for the hypothesized target.

  • Washing: Wash the slides in ice-cold buffer to remove non-specifically bound radiotracer.

  • Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography system.

  • Analysis: Quantify the signal intensity in different brain regions. A significant reduction in signal in the blocked sections compared to the total binding sections indicates specific binding.

G cluster_0 Autoradiography Workflow prep Tissue Slices Cryo-sectioned brain tissue incubate Incubation Total Binding: [¹⁸F]EFPiC alone Non-Specific Binding: [¹⁸F]EFPiC + excess cold ligand prep->incubate wash Washing Ice-cold buffer incubate->wash image Imaging Expose to phosphor plate wash->image analyze Analysis Quantify regional uptake image->analyze

Caption: Workflow for in vitro autoradiography.

Protocol 4: In Vivo PET/CT Imaging

This protocol outlines a typical dynamic imaging study in a rodent model to assess brain uptake and kinetics.

  • Animal Preparation: Anesthetize a healthy rat or mouse (e.g., using isoflurane). Place the animal on the scanner bed with appropriate monitoring of vital signs.

  • Radiotracer Administration: Administer a bolus injection of [¹⁸F]EFPiC (e.g., 5-10 MBq) via a tail vein cannula.

  • Image Acquisition: Start a dynamic PET scan immediately upon injection and acquire data for 60-90 minutes. A CT scan should be acquired for attenuation correction and anatomical co-registration.

  • Blocking Study: To confirm target-specific uptake in vivo, a separate group of animals can be pre-treated with a high dose of a blocking agent before the radiotracer injection.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data into multiple time frames. Draw regions of interest (ROIs) on the co-registered PET/CT images over target-rich and reference regions in the brain. Generate time-activity curves (TACs) for each ROI, expressed as Standardized Uptake Value (SUV).

Expected In Vivo Results

A successful brain imaging agent should demonstrate good brain penetration and specific binding to target-rich regions. The following table presents hypothetical, yet ideal, data for [¹⁸F]EFPiC.

Brain Region Baseline SUV (30-60 min avg) Blocked SUV (30-60 min avg) % Blockade
Striatum (Target)3.5 ± 0.41.2 ± 0.265.7%
Thalamus (Target)3.1 ± 0.31.1 ± 0.164.5%
Cerebellum (Reference)1.0 ± 0.10.9 ± 0.110.0%

These hypothetical results would indicate high specific uptake in the striatum and thalamus, with minimal specific binding in the cerebellum, which could then serve as a reference region for kinetic modeling.

Conclusion

This document provides a detailed framework for the synthesis, quality control, and preclinical evaluation of [¹⁸F]EFPiC as a novel PET radiotracer. The proposed protocols are based on well-established principles of radiopharmaceutical science.[11][12] The successful development of this tracer would require empirical optimization of the radiosynthesis and a thorough biological characterization. If validated, [¹⁸F]EFPiC could become a powerful tool for in vivo imaging, contributing significantly to neuroscience research and drug development.[5]

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Method

Application Notes &amp; Protocols: Leveraging Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Privileged Scaffold The compound Ethyl 3-(4-fluorobenzyl)piperidine-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The compound Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl represents a promising starting point for a medicinal chemistry campaign. Its structure is built upon a piperidine nucleus, a highly privileged scaffold found in a multitude of clinically approved drugs, particularly those targeting the central nervous system (CNS).[1][2] The 3,3-disubstituted pattern offers a unique three-dimensional architecture that can be exploited to achieve high affinity and selectivity for a specific biological target.[3]

This document treats Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a hypothetical "lead compound" identified from a screening campaign. We will outline a comprehensive strategy to systematically explore its Structure-Activity Relationships (SAR). The goal of an SAR study is to understand how specific structural modifications to a lead molecule influence its biological activity, guiding the rational design of more potent, selective, and drug-like candidates.[4]

For the purpose of this guide, we will postulate that our lead compound shows initial activity against a G-Protein Coupled Receptor (GPCR), a large and therapeutically important family of transmembrane proteins that are common targets for piperidine-containing drugs.[5] The protocols and strategies detailed herein are designed to be broadly applicable to a typical GPCR-targeted drug discovery project.

Part 1: Designing the Structure-Activity Relationship (SAR) Campaign

The initial lead compound offers three primary vectors for chemical modification. A systematic exploration of these vectors will allow us to build a robust SAR model.

  • The Piperidine Nitrogen (N1): The basic nitrogen of the piperidine ring is protonated at physiological pH and likely forms a key ionic interaction with an acidic residue (e.g., Aspartate) in the target's binding pocket.[6] Modification at this position can probe the size, lipophilicity, and hydrogen bonding capacity of the surrounding sub-pocket.

    • Strategy: Synthesize analogs with varying N-substituents (e.g., N-H, N-Methyl, N-Ethyl, N-Propyl, N-Benzyl). This will assess the steric tolerance of the binding site.

  • The C3-Ester Group: The ethyl carboxylate provides a hydrogen bond acceptor and a potential site for metabolic hydrolysis. Modifying this group can impact potency, selectivity, and pharmacokinetic properties.

    • Strategy A (Steric Probing): Vary the ester alkyl group (e.g., Methyl, Isopropyl, tert-Butyl) to explore steric constraints.

    • Strategy B (Pharmacophore Alteration): Convert the ester to a bioisosteric replacement. Key analogs include the corresponding carboxylic acid (hydrolysis of the ester), and primary, secondary, or tertiary amides. These changes dramatically alter the hydrogen bonding potential (from acceptor to donor/acceptor) and metabolic stability.

  • The C3-(4-fluorobenzyl) Group: This aromatic substituent projects into what is likely a lipophilic pocket. The 4-fluoro substitution is a common tactic to block potential metabolic oxidation at the para-position.

    • Strategy A (Electronic Effects): Modify the electronics of the phenyl ring by moving the fluorine (to the 2- or 3-position) or replacing it with other electron-donating (e.g., -OCH3) or electron-withdrawing (e.g., -Cl, -CF3, -CN) groups.

    • Strategy B (Steric/Shape Effects): Replace the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) or change the size (e.g., naphthyl). This probes the shape and boundaries of the pocket.

The overall workflow for designing and executing this SAR campaign is visualized below.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Iteration Lead Lead Compound Ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate Analogs Synthesize Analogs (N1, C3-Ester, C3-Benzyl) Lead->Analogs Systematic Modification PrimaryAssay Primary Screen: Binding Assay (Ki) Analogs->PrimaryAssay SecondaryAssay Secondary Screen: Functional Assay (EC50/IC50) PrimaryAssay->SecondaryAssay Active Compounds TertiaryAssay Tertiary Screen: In Vitro ADME SecondaryAssay->TertiaryAssay Potent & Efficacious SAR_Table Generate SAR Table (Structure, Ki, EC50, etc.) TertiaryAssay->SAR_Table NextGen Design Next-Generation Analogs SAR_Table->NextGen Identify Key Pharmacophores NextGen->Analogs Iterative Refinement

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Part 2: Synthetic Protocols

A representative synthetic route is crucial for accessing the designed analogs. The 3,3-disubstituted piperidine core can be constructed through various published methods.[7][8] A plausible approach starting from a suitable piperidone is outlined below.

Protocol 2.1: Synthesis of the Lead Compound and Key Analogs

  • Alkylation of Piperidone: Start with N-Boc-3-carbethoxypiperidin-3-one. Perform a base-mediated alkylation using 4-fluorobenzyl bromide to install the C3-benzyl group.

  • Deprotection: Remove the N-Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • N-Alkylation (for N1 analogs): The resulting secondary amine can be subjected to reductive amination or direct alkylation with various alkyl halides to generate the N1-modified series.

  • Ester Modification (for C3-Ester analogs):

    • Hydrolysis: Saponification of the ethyl ester using a base like lithium hydroxide (LiOH) will yield the carboxylic acid analog.

    • Amidation: Activate the resulting carboxylic acid (e.g., with HATU or EDCI) and react it with a desired amine (e.g., ammonia, methylamine) to form the amide analogs.

  • Salt Formation: The final compounds are typically converted to their hydrochloride salts for improved solubility and handling by treating the free base with HCl in a suitable solvent like ether or dioxane.

Note: Detailed, step-by-step synthetic procedures would require laboratory optimization. The above serves as a strategic outline.

Part 3: Biological Evaluation Protocols

A tiered approach to biological testing ensures efficient use of resources, with high-throughput primary assays filtering compounds for more complex secondary and tertiary evaluation.

Tier 1: Primary Screening - Target Binding Affinity

The first step is to determine if the synthesized analogs bind to the hypothetical GPCR target and with what affinity. A radioligand competition binding assay is the gold standard for this purpose.[5]

Protocol 3.1: Radioligand Competition Binding Assay

  • Materials:

    • Cell membranes expressing the target GPCR.

    • A suitable radioligand (e.g., [³H]-ligand) with known high affinity for the target.

    • Test compounds (your synthesized analogs) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • 96-well filter plates and a cell harvester.

    • Scintillation fluid and a liquid scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, a fixed concentration of radioligand, and varying concentrations of the test compound (typically a serial dilution from 10 µM to 0.1 nM).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Define "total binding" wells (radioligand + membranes) and "non-specific binding" wells (radioligand + membranes + a high concentration of a known unlabeled ligand).

    • Incubate the plate (e.g., 60 minutes at room temperature) to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each well (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2: Secondary Screening - Functional Activity

Compounds that show significant binding affinity (e.g., Ki < 1 µM) are advanced to functional assays to determine their efficacy. Do they activate the receptor (agonist), block the activator (antagonist), or have no effect? For GPCRs, common functional assays measure the accumulation of second messengers like cyclic AMP (cAMP) or calcium flux.[9][10]

Protocol 3.2: cAMP Functional Assay (for Gs/Gi-coupled GPCRs)

  • Materials:

    • Whole cells stably expressing the target GPCR.

    • Assay medium and stimulation buffer (containing a phosphodiesterase inhibitor like IBMX).

    • A known agonist for the target receptor (for antagonist mode).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

  • Procedure (Agonist Mode):

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Replace the medium with stimulation buffer containing serial dilutions of the test compounds.

    • Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP production.

    • Lyse the cells and follow the protocol of the chosen cAMP detection kit to measure cAMP levels.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serial dilutions of the test compounds.

    • Add a fixed concentration of the known agonist (typically its EC₈₀ concentration) to all wells.

    • Incubate and measure cAMP levels as described above.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC₅₀ (potency) and the Emax (maximum efficacy relative to a standard full agonist).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

The relationship between these primary and secondary assays is crucial for building a complete pharmacological profile.

Assay_Flow cluster_binding Binding Affinity cluster_function Functional Activity Compound Synthesized Analog BindingAssay Radioligand Competition Assay Compound->BindingAssay Ki_Value Determine Ki BindingAssay->Ki_Value FunctionalAssay cAMP or Ca2+ Flux Assay Ki_Value->FunctionalAssay If Ki < Threshold Potency Determine EC50/IC50 (Potency) FunctionalAssay->Potency Efficacy Determine Emax (Efficacy) FunctionalAssay->Efficacy

Caption: Experimental workflow for biological characterization of analogs.

Tier 3: Tertiary Screening - In Vitro ADME Properties

Promising compounds with good potency and efficacy need to be evaluated for their drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical. Two common and high-throughput assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Liver Microsomal Stability Assay.

Protocol 3.3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.[11][12]

  • Principle: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[13] The test compound is added to the donor wells, and a receiver plate is placed underneath. The amount of compound that diffuses through the membrane into the receiver plate over time is measured.

  • Procedure:

    • Coat the membrane of the donor plate with the lipid solution.

    • Add the test compound solution (in a buffer like PBS) to the donor wells.

    • Add buffer to the acceptor wells of the receiver plate.

    • Assemble the donor/acceptor plate "sandwich" and incubate (typically 5-18 hours) at room temperature.[11][12]

    • After incubation, measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using an established formula. Compounds are often categorized as having low, medium, or high permeability.[14]

Protocol 3.4: Liver Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by key liver enzymes, primarily Cytochrome P450s (CYPs).[15][16]

  • Principle: The test compound is incubated with liver microsomes (which contain phase I metabolic enzymes) and a necessary cofactor (NADPH).[17][18] The disappearance of the parent compound over time is monitored.

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes (human, rat, etc.) in a phosphate buffer.[15]

    • Add the test compound at a fixed concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH cofactor.[17]

    • Take aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[19]

    • Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).[19]

Part 4: Data Interpretation and Visualization

The power of an SAR study comes from consolidating the data into a format that allows for clear comparisons.

Table 1: Hypothetical SAR Data for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate Analogs

Cmpd #N1-SubstituentC3-Ester/AmideC3-Aryl GroupTarget Binding Ki (nM)Functional EC₅₀ (nM)Microsomal t½ (min)
1 (Lead) -H-COOEt4-F-Phenyl250850 (Agonist)45
2 -CH₃-COOEt4-F-Phenyl120350 (Agonist)55
3 -H-COOH4-F-Phenyl85150 (Agonist)>60
4 -H-CONH₂4-F-Phenyl95200 (Agonist)>60
5 -H-COOEtPhenyl500>100015
6 -H-COOEt3-F-Phenyl220800 (Agonist)40
7 -H-COOEt4-Cl-Phenyl150400 (Agonist)50

Interpretation of Hypothetical Data:

  • N1-Methylation (Cmpd 2 vs 1): Small alkyl groups on the nitrogen are tolerated and may improve potency.

  • Ester to Acid/Amide (Cmpd 3, 4 vs 1): Converting the ester to a carboxylic acid or primary amide significantly improves both binding and functional potency, suggesting a key hydrogen bond donor/acceptor interaction. It also improves metabolic stability.

  • Fluorine Importance (Cmpd 5 vs 1): Removal of the 4-fluoro group decreases potency and dramatically reduces metabolic stability, highlighting its crucial role.

  • Aryl Substitution (Cmpd 6, 7 vs 1): Moving the fluorine has little effect, but changing it to a chloro group improves potency, suggesting the pocket can tolerate larger halogens and that electronic effects are at play.

This iterative process of design, synthesis, testing, and analysis is the engine of lead optimization in drug discovery.

GPCR_Pathway Ligand Agonist Ligand (e.g., Cmpd 3) GPCR Target GPCR Ligand->GPCR Binds & Activates G_Protein G-Protein (Gs) GPCR->G_Protein Recruits & Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

Caption: A simplified Gs-coupled GPCR signaling pathway.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Acta Pharmacologica Sinica. "Recent progress in assays for GPCR drug discovery". Available from: [Link]

  • Frontiers in Chemistry. "Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors". Available from: [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. Available from: [Link]

  • Journal of Medicinal Chemistry. "Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors". Available from: [Link]

  • Trends in Pharmacological Sciences. "Advances in G Protein-Coupled Receptor High-throughput Screening". Available from: [Link]

  • Technology Networks. PAMPA Permeability Assay. Available from: [Link]

  • RSC Medicinal Chemistry. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds". Available from: [Link]

  • ACS Measurement Science Au. "Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation". Available from: [Link]

  • MTTlab. Microsomal Stability Assay. Available from: [Link]

  • Creative Bioarray. Microsomal Stability Assay. Available from: [Link]

  • Current Topics in Medicinal Chemistry. "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective". Available from: [Link]

  • ResearchGate. Structure-activity relationship of piperidine derivatives with.... Available from: [Link]

  • Molecules. "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". Available from: [Link]

  • Oncodesign Services. Structure-Activity Relationship (SAR) Studies. Available from: [Link]

  • Organic & Biomolecular Chemistry. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates". Available from: [Link]

  • ARKIVOC. "Synthesis and anti-malaria activity of molecules carrying the piperidine ring". Available from: [Link]

  • European Journal of Medicinal Chemistry. "Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines". Available from: [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

  • ResearchGate. Synthesis of Substituted 3-Arylpiperidines and 3-Arylpyrrolidines by Radical 1,4 and 1,2-Aryl Migrations. Available from: [Link]

  • Chemical Science. "synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates". Available from: [Link]

  • Journal of Medicinal Chemistry. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives". Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Yield Optimization for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges and optimize reaction yields. Our approach is rooted in mechanistic understanding and field-proven experience to ensure scientific integrity and experimental success.

I. Overview of Synthetic Strategy & Core Challenges

The target molecule, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate, is a 3,3-disubstituted piperidine. A primary challenge in its synthesis is achieving selective C-alkylation at the 3-position without inducing undesired N-alkylation of the piperidine nitrogen, which is a more potent nucleophile. Therefore, a robust synthetic strategy involves protecting the nitrogen, performing the critical C-alkylation, and subsequently deprotecting to yield the final compound.

The most reliable synthetic pathway is a three-stage process:

  • Nitrogen Protection: The secondary amine of a piperidine precursor is protected, typically with a tert-butyloxycarbonyl (Boc) group. This electronically deactivates the nitrogen, preventing it from interfering in subsequent steps.

  • α-Alkylation of the Ester: A strong, non-nucleophilic base is used to generate an enolate at the C3 position, which is then alkylated with 4-fluorobenzyl halide.

  • Deprotection and Salt Formation: The protecting group is removed under acidic conditions, which concurrently protonates the piperidine nitrogen to form the final hydrochloride salt.

G

II. Frequently Asked Questions & Troubleshooting Guide

Category 1: The C3-Alkylation Step

Question: My alkylation reaction has a low yield, with a significant amount of unreacted N-Boc starting material. What is the likely cause?

Answer: This issue almost always points to incomplete enolate formation. The α-proton of the ester is significantly less acidic than an N-H proton, requiring a strong, non-nucleophilic base and strictly anhydrous conditions.

  • Causality: Lithium diisopropylamide (LDA) is an ideal choice because its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the ester carbonyl. Its high basicity (pKa ~36) is sufficient to completely deprotonate the α-carbon.

  • Troubleshooting Actions:

    • Verify Base Potency: Use freshly prepared LDA or a recently titrated commercial solution. LDA degrades upon exposure to moisture and air.

    • Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Trace moisture will quench the LDA and the enolate.

    • Check Temperature: The deprotonation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the kinetic enolate and prevent side reactions.

    • Stoichiometry: Use a slight excess of base (1.05-1.1 equivalents) to ensure complete deprotonation.

Question: I am observing side products. What are they and how can I minimize them?

Answer: The primary side product of concern is the result of self-condensation (a Claisen-type reaction) of the ester enolate. Another possibility is dialkylation if a dihaloalkane were used, though less common here.

  • Causality: Self-condensation occurs if the enolate is allowed to warm up or sit for too long before the electrophile (4-fluorobenzyl bromide) is added. The enolate can attack the carbonyl group of another molecule of the starting ester.

  • Troubleshooting Actions:

    • Control Reagent Addition: Add the 4-fluorobenzyl bromide solution dropwise to the cold (-78 °C) enolate solution. A rapid, uncontrolled addition can create local hot spots.

    • Maintain Low Temperature: Do not allow the reaction to warm until TLC analysis indicates the consumption of the starting material.

    • Reverse Addition: In some cases, adding the enolate solution via cannula to a cold solution of the alkylating agent can help maintain a low concentration of the enolate and suppress side reactions.

Parameter Condition A (Recommended) Condition B (Alternative) Rationale
Base Lithium Diisopropylamide (LDA)Potassium Hexamethyldisilazide (KHMDS)Strong, non-nucleophilic bases ideal for kinetic enolate formation.
Equivalents 1.05 - 1.1 eq1.05 - 1.1 eqA slight excess ensures complete deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Diethyl EtherAprotic polar solvents that are stable to strong bases at low temps.
Temperature -78 °C-78 °CCritical for enolate stability and preventing side reactions.

Question: Why can't I just alkylate Ethyl Piperidine-3-carboxylate directly without the Boc protecting group?

Answer: The nitrogen of a secondary amine is a much stronger nucleophile than the α-carbon enolate of the ester. Direct alkylation with 4-fluorobenzyl bromide would result in the N-alkylated product as the major, if not exclusive, product.[1] The use of a base would only accelerate this process.[1] Furthermore, the initially formed N-alkylated product could potentially be alkylated again to form a quaternary ammonium salt.[1] The Boc protecting group is essential as it converts the nucleophilic amine into a non-reactive carbamate, allowing the chemistry to be directed to the C3 position.

Category 2: Deprotection and Salt Formation

Question: The Boc-deprotection step is sluggish or incomplete. How can I improve it?

Answer: While trifluoroacetic acid (TFA) can be used, the most direct route to the final hydrochloride salt is using a strong solution of HCl.

  • Causality: The Boc group is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl cation. A sufficiently strong acid is required to initiate this process efficiently.

  • Troubleshooting Actions:

    • Reagent Choice: Use a commercial solution of 4M HCl in 1,4-dioxane. Alternatively, bubble dry HCl gas through anhydrous diethyl ether or ethyl acetate. Using aqueous HCl can introduce water into the final product, making isolation of a crystalline solid difficult.

    • Reaction Time & Temperature: These reactions are often complete within 1-4 hours at room temperature. If the reaction is slow, gentle warming to 40-50 °C can be applied, but monitor for potential ester hydrolysis.

    • Monitor Progress: Use TLC or LC-MS to track the disappearance of the Boc-protected starting material.

Question: My final product is a persistent oil or gum instead of a crystalline HCl salt. What are the best practices for isolation?

Answer: Oiling out is common for hydrochloride salts of molecules with flexible side chains. Proper solvent selection during precipitation and workup is key.

  • Causality: The product may be hygroscopic or have a low melting point. The presence of even trace amounts of solvent or impurities can inhibit crystallization.

  • Troubleshooting Actions:

    • Precipitation Solvent: After deprotection in a solvent like dioxane, remove it under reduced pressure. Redissolve the crude residue in a minimal amount of a polar solvent like isopropanol or ethanol, and then add a large excess of a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE) to precipitate the salt.

    • Trituration: If an oil forms, decant the solvent and add fresh non-polar solvent. Vigorously scratch the inside of the flask with a glass rod or stir rapidly. This mechanical agitation can induce crystallization.

    • Purification: If the product remains an oil due to impurities, it may need to be purified as the free base first. After the deprotection, perform an aqueous workup, basifying with NaHCO₃ or Na₂CO₃ solution and extracting the free amine into a solvent like ethyl acetate or dichloromethane.[2] Dry the organic layer, concentrate, and then attempt the salt formation again on the purified free base.

G

III. Experimental Protocols

Protocol 1: N-Boc Protection of Ethyl Piperidine-3-carboxylate

This protocol assumes the starting material is Ethyl Piperidine-3-carboxylate (also known as Ethyl Nipecotate).

  • Dissolve Ethyl Piperidine-3-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.5 eq) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

  • Quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-Ethyl Piperidine-3-carboxylate , typically as a clear oil which can be used without further purification.

Protocol 2: α-Alkylation with 4-Fluorobenzyl Bromide

CRITICAL: This reaction is highly sensitive to air and moisture. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (Argon or Nitrogen).

  • In a flame-dried, three-neck flask equipped with a thermometer and under Argon, prepare a solution of diisopropylamine (1.1 eq) in anhydrous THF (approx. 0.5 M).

  • Cool the solution to -78 °C.

  • Add n-Butyllithium (1.05 eq, e.g., 2.5 M in hexanes) dropwise, keeping the internal temperature below -70 °C. Stir for 30 minutes at -78 °C to generate LDA.

  • To this LDA solution, add a solution of N-Boc-Ethyl Piperidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

  • Add a solution of 4-fluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench the reaction at -78 °C by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to isolate pure N-Boc-Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate .

Protocol 3: Boc-Deprotection and HCl Salt Formation
  • Dissolve the purified, Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable solvent like ethyl acetate or 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature.

  • A precipitate should begin to form. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Once complete, add an excess of an anti-solvent like diethyl ether or MTBE to ensure complete precipitation.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a solid.

IV. References

  • General Piperidine Synthesis: A broad overview of methods for preparing substituted piperidines can be found in various chemical literature. For a recent review, see: Molecules (2021), Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • N-Alkylation of Amines: For a discussion on the conditions and challenges of N-alkylation of secondary amines like piperidine, which highlights the necessity of N-protection for C-alkylation, see the discussion on ResearchGate: Procedure for N-alkylation of Piperidine? Available at: [Link][1]

  • Synthesis of Piperidine Analogs: A patent describing the synthesis of a related N-benzyl piperidone derivative provides useful context for reaction conditions and work-up procedures for piperidine-based molecules. Google Patents: CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Available at: [3]

  • Work-up and Salt Formation: General procedures for acidifying reaction mixtures to form precipitates are described in various sources. An example can be seen in: MDPI, Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link][2]

  • Starting Material Information (Ethyl Nipecotate): PubChem, Ethyl piperidine-3-carboxylate. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

A Guide to Identifying and Mitigating Synthesis Byproducts Welcome, researchers and drug development professionals, to our dedicated technical support guide. As Senior Application Scientists, we understand that the synth...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Mitigating Synthesis Byproducts

Welcome, researchers and drug development professionals, to our dedicated technical support guide. As Senior Application Scientists, we understand that the synthetic route to novel chemical entities is often fraught with challenges, particularly in controlling purity. This document provides in-depth, field-proven insights into the common byproducts encountered during the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a valuable substituted piperidine scaffold in medicinal chemistry.[1][2] Our goal is to equip you with the expertise to troubleshoot these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial C-alkylation reaction shows low conversion. What are the likely competing reactions consuming my starting materials?

A1: Low conversion in the C-alkylation of ethyl piperidine-3-carboxylate (ethyl nipecotate)[3][4][5] with 4-fluorobenzyl halide is a common issue. The primary competing side reactions are typically N-alkylation and O-alkylation, especially if the piperidine nitrogen is unprotected or the reaction conditions are not optimized.

  • N-Alkylation: The secondary amine of the piperidine ring is a strong nucleophile and can compete with the desired C-3 enolate for the alkylating agent. This leads to the formation of Ethyl 1,3-bis(4-fluorobenzyl)piperidine-3-carboxylate.

  • O-Alkylation: The enolate intermediate possesses two nucleophilic sites (carbon and oxygen). Alkylation at the oxygen atom results in the formation of a stable enol ether, Ethyl 5-(4-fluorobenzyl)oxy-1,2,3,4-tetrahydropyridine-3-carboxylate, which is a structural isomer of the desired product.

The choice of base, solvent, and temperature critically influences the ratio of C- to O-alkylation. Polar aprotic solvents and counterions that promote a "free" enolate can sometimes favor O-alkylation.

Q2: I've isolated a byproduct that has lost the fluorine atom. What is this impurity and how can I prevent its formation?

A2: The byproduct you are observing is likely Ethyl 3-benzylpiperidine-3-carboxylate HCl , resulting from a process called hydrodefluorination. This is a known side reaction for fluorinated aromatic compounds, particularly during catalytic hydrogenation steps that might be used for deprotection (e.g., removing a benzyl protecting group from the nitrogen).[6]

Causality:

  • Catalytic Hydrogenation: Certain hydrogenation catalysts (e.g., Palladium on Carbon) under specific conditions (high pressure, prolonged reaction time, or presence of certain additives) can cleave the C-F bond.

  • Acidic Conditions: While less common for aryl fluorides, strong acidic conditions at elevated temperatures can sometimes facilitate this process. A patent for a related compound noted that the content of the "des-fluoro" impurity was kept below 1% under their specific reaction conditions, highlighting that it is a known process risk.[7]

Prevention Strategy:

  • If using a hydrogenation deprotection step, screen different catalysts (e.g., PtO2) or use milder conditions.

  • Consider alternative N-protecting groups that do not require hydrogenation for removal, such as Boc (tert-butyloxycarbonyl), which is removed under acidic conditions.

Q3: My final product is contaminated with the corresponding carboxylic acid. What causes this ester hydrolysis and how can it be avoided?

A3: The presence of 3-(4-fluorobenzyl)piperidine-3-carboxylic acid is due to the hydrolysis of the ethyl ester functional group. This is a frequent issue, especially during aqueous workups or the final salt formation step.

Common Causes:

  • Aqueous Acid/Base Workup: Prolonged exposure to either strong acidic or basic aqueous solutions during the reaction workup can catalyze hydrolysis.

  • HCl Salt Formation: Using concentrated aqueous hydrochloric acid to precipitate the final salt can lead to significant hydrolysis, especially if the mixture is heated or allowed to stand for an extended period.

Mitigation Protocol:

  • Minimize contact time with aqueous acid or base during extraction.

  • For the final salt formation, use a solution of HCl in a non-aqueous solvent like isopropanol, diethyl ether, or dioxane to precipitate the hydrochloride salt from an organic solution of the free base. This anhydrous method prevents water-mediated hydrolysis.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section provides a more detailed breakdown of specific experimental problems and offers validated protocols to address them.

Issue 1: Dominance of N-Alkylation over C-Alkylation

When the primary product is the N-alkylated species instead of the C-alkylated target, it indicates a lack of regioselectivity. The most robust solution is to implement a protecting group strategy.

Workflow for Regioselective C-3 Alkylation:

A Start: Ethyl piperidine-3-carboxylate B Step 1: N-Protection (e.g., (Boc)2O, TEA) A->B Protection C Intermediate: N-Boc-ethyl piperidine-3-carboxylate B->C D Step 2: Deprotonation (e.g., LDA, THF, -78 °C) C->D Base E Enolate Formation D->E F Step 3: C-Alkylation (4-F-BnBr) E->F Electrophile G Protected Product: N-Boc-ethyl 3-(4-fluorobenzyl) piperidine-3-carboxylate F->G H Step 4: Deprotection (e.g., TFA or HCl/Dioxane) G->H Acid I Final Product (Free Base) H->I J Step 5: Salt Formation (HCl in IPA) I->J Anhydrous HCl K Target Molecule (HCl Salt) J->K

Caption: Regioselective C-3 alkylation workflow.

Experimental Protocol: N-Boc Protection & Alkylation

  • N-Protection: Dissolve Ethyl piperidine-3-carboxylate (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). Cool the solution to 0 °C. Add Di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Wash the reaction mixture with saturated NaHCO3 solution, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Alkylation: Dissolve the N-Boc intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (Argon or Nitrogen). Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or commercial solution) dropwise, maintaining the temperature. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Electrophile Addition: Add a solution of 4-fluorobenzyl bromide (1.1 eq) in anhydrous THF dropwise. Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching & Deprotection: Quench the reaction by adding saturated NH4Cl solution. Extract the product with ethyl acetate. The crude protected product can then be deprotected using trifluoroacetic acid (TFA) in DCM or with 4M HCl in dioxane to yield the desired product.

Issue 2: Identification of an Isomeric Impurity

If LC-MS analysis shows an impurity with the same mass-to-charge ratio (m/z) as your product, it is likely a structural isomer, such as the O-alkylated byproduct. Differentiating these requires spectroscopic analysis.

Analytical Workflow for Isomer Identification:

A Crude Product Mixture (LC-MS shows m/z = 280.15 for [M+H]+) B Preparative HPLC or Column Chromatography A->B C Isolate Impurity B->C Fraction Collection D ¹H NMR & ¹³C NMR Analysis C->D E Product Confirmed: - CH₂ benzylic signal - No vinyl proton D->E F Impurity Identified: - O-CH₂ benzylic signal - Vinyl proton (~4.5-5.5 ppm) D->F

Caption: Workflow for identifying isomeric byproducts.

Spectroscopic Signatures:

  • ¹H NMR: The key differentiator is the presence of a vinyl proton in the O-alkylated isomer, which will appear as a singlet or a narrow multiplet in the olefinic region (typically 4.5-5.5 ppm). The desired C-alkylated product will lack this signal but will show a characteristic singlet for the benzylic CH2 protons.

  • ¹³C NMR: The O-alkylated isomer will show two sp2 carbon signals in the olefinic region (~100-150 ppm), whereas the C-alkylated product will not.

Summary of Potential Byproducts

For clarity, the table below summarizes the most probable byproducts, their molecular characteristics, and common causes.

Byproduct NameMolecular Formula[M+H]⁺ (m/z)Likely Cause
Starting Material C8H15NO2158.12Incomplete reaction.
Ethyl piperidine-3-carboxylate
N-Alkylated Byproduct C15H20FNO2282.15Lack of N-protection; competing nucleophilic attack by the piperidine nitrogen.
Ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylate
O-Alkylated Isomer C15H20FNO2282.15Non-optimized base/solvent conditions favoring enolate oxygen attack.
Ethyl 5-((4-fluorobenzyl)oxy)-1,2,3,4-tetrahydropyridine-3-carboxylate
Hydrodefluorinated Product C15H21NO2264.16Harsh catalytic hydrogenation conditions (e.g., during deprotection).[6]
Ethyl 3-benzylpiperidine-3-carboxylate
Hydrolyzed Product C13H16FNO2254.12Aqueous acidic or basic conditions during workup or salt formation.
3-(4-fluorobenzyl)piperidine-3-carboxylic acid

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]

  • Process for producing 4-arylpiperidine-3-carbinols and related compounds.Google Patents.
  • Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • How to Choose Piperidines: A Complete Buyer's Guide. Plant Care. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Available at: [Link]

  • 4. Organic Syntheses Procedure. Available at: [Link]

  • ETHYL 3-(4-FLUOROBENZYL)PIPERIDINE-3-CARBOXYLATE HCL | 1189694-37-8. DICE. Available at: [Link]

  • Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.Google Patents.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. Available at: [Link]

  • Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • CID 161290137 | C16H30N2O4. PubChem. Available at: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available at: [Link]

  • Ethyl (3S)-piperidine-3-carboxylate. PubChem. Available at: [Link]

  • Ethyl Piperidine-3-Carboxylate MSDS/SDS. Odyssey Organics. Available at: [Link]

Sources

Troubleshooting

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" storage and handling guidelines

Technical Support Center: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Welcome to the technical support guide for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (CAS No. 1355223-38-3).

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Welcome to the technical support guide for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride (CAS No. 1355223-38-3). This document provides essential guidance on the proper storage, handling, and troubleshooting for this compound to ensure experimental success and laboratory safety. The information herein is synthesized from safety data sheets of structurally related compounds and established best practices for chemical handling.

Disclaimer: This guide is intended for informational purposes. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information regarding your specific lot of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl?

Based on data from analogous compounds, this substance should be handled as a potential irritant and harmful compound. The primary hazards include:

  • Skin and eye irritation [1][2][3].

  • Harmful if swallowed or inhaled [1][3].

  • May cause respiratory tract irritation [3].

  • Some related hydrochloride salts are corrosive and can cause severe skin burns and eye damage.

Q2: What is the recommended personal protective equipment (PPE) when handling this compound?

To minimize exposure, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield[1][3].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene)[1]. Inspect gloves for integrity before each use[2].

  • Body Protection: A lab coat or other protective clothing to prevent skin contact[1][2].

  • Respiratory Protection: If working with a powder or generating aerosols, use an approved respirator in a well-ventilated area or fume hood[1].

Q3: How should I store Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl?

Proper storage is critical to maintain the compound's integrity and ensure safety.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable, though some similar compounds recommend refrigeration (2-8°C)[3][4]. Always check the supplier's label.Prevents thermal degradation.
Atmosphere Keep container tightly closed[2][5][6]. For long-term storage, consider storing under an inert atmosphere (e.g., argon)[4].Protects from atmospheric moisture and oxygen, which can degrade the compound.
Ventilation Store in a well-ventilated area[1][2][5][6].Prevents accumulation of potentially harmful vapors in case of a leak.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong bases[1].Avoids potentially hazardous chemical reactions.

Q4: What should I do in case of an accidental spill?

  • Evacuate the immediate area and ensure adequate ventilation[5].

  • Wear appropriate PPE before attempting cleanup.

  • For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., sand or Chemizorb®)[1].

  • Collect the absorbed material into a sealed container for proper disposal[1][3].

  • Clean the affected area thoroughly with soap and water[1].

  • Do not allow the spilled material to enter drains[5].

Troubleshooting Guide

This section addresses common issues that may arise during the use of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl in experimental settings.

Issue 1: Inconsistent or poor solubility in a solvent.

  • Possible Cause: The compound may have degraded due to improper storage (e.g., exposure to moisture). The hydrochloride salt form generally has better solubility in polar solvents.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a dry environment.

    • Gentle Warming: Gently warm the solution to aid dissolution. Be cautious, as excessive heat can cause degradation.

    • Sonication: Use an ultrasonic bath to help break up any aggregates and enhance solubility.

    • Solvent Selection: If solubility remains an issue, consider alternative solvents. While the hydrochloride salt is expected to be soluble in water and alcohols, you may need to try a range of polar aprotic solvents. Always perform a small-scale test first.

Issue 2: Experimental results are not reproducible, suggesting compound degradation.

  • Possible Cause: The compound may be unstable under your experimental conditions or may have degraded over time.

  • Troubleshooting Steps:

    • Check for Contamination: Ensure that all glassware is clean and dry and that solvents are of high purity.

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. Avoid using old stock solutions.

    • pH Sensitivity: As a piperidine derivative and a hydrochloride salt, the compound's stability and reactivity can be pH-dependent. Ensure your reaction or assay buffer is at an appropriate and consistent pH.

    • Light and Air Sensitivity: While not explicitly stated for this compound, similar molecules can be sensitive to light and air. Consider running reactions under an inert atmosphere (e.g., nitrogen or argon) and protecting them from light.

Issue 3: Observed color change in the solid compound or in solution.

  • Possible Cause: A color change often indicates decomposition or the presence of impurities.

  • Troubleshooting Steps:

    • Cease Use: Do not use the discolored compound in your experiments, as the impurities could lead to unpredictable results.

    • Review Storage: Re-evaluate your storage conditions against the recommended guidelines. Exposure to air, light, or moisture are common culprits.

    • Contact Supplier: If the compound was discolored upon arrival, contact the supplier for a replacement.

Experimental Workflow & Decision Making

Protocol: Preparation of a Stock Solution
  • Pre-Experiment Checklist:

    • Confirm the required concentration of the stock solution.

    • Select an appropriate solvent based on experimental needs and solubility data.

    • Ensure all necessary PPE is available and in good condition.

    • Work within a certified chemical fume hood.

  • Procedure:

    • Allow the container of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Calculate the required mass of the compound for your desired volume and concentration.

    • Carefully weigh the solid into a clean, dry vial.

    • Add a portion of the chosen solvent to the vial.

    • Gently swirl or vortex the vial to dissolve the compound. If necessary, use sonication or gentle warming.

    • Once fully dissolved, add the remaining solvent to reach the final desired volume.

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution appropriately. For short-term storage, refrigeration may be suitable, but always check for stability in your chosen solvent at lower temperatures.

Diagram: Storage and Handling Decision Workflow

This diagram outlines the logical steps for safe storage and handling.

Workflow for Safe Handling and Storage cluster_storage Storage Protocol cluster_handling Handling Protocol Receive Receive Compound CheckSDS Consult Supplier SDS Receive->CheckSDS CheckTemp Check Label for Specific Temperature CheckSDS->CheckTemp Store Store in Cool, Dry, Well-Ventilated Area Keep Tightly Sealed StartHandling Prepare for Experiment Store->StartHandling Retrieve for use Refrigerate Store at 2-8°C CheckTemp->Refrigerate Recommended RoomTemp Store at Room Temp CheckTemp->RoomTemp Not Specified Refrigerate->Store RoomTemp->Store WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) StartHandling->WearPPE UseHood Work in Fume Hood WearPPE->UseHood Weigh Weigh Compound UseHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Cleanup Clean and Dispose of Waste Properly Dissolve->Cleanup

Sources

Optimization

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" overcoming solubility issues

Prepared by: Your Senior Application Scientist Team Welcome to the technical support center for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, chemists, and formulation scie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist Team

Welcome to the technical support center for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As a substituted piperidine derivative and a hydrochloride salt, its behavior in solution can be complex. This document provides a logical, science-backed framework for diagnosing and overcoming these solubility hurdles.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate questions users face during initial experiments.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What's the first thing I should check?

A1: The most likely cause is the pH of your solvent. Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is the hydrochloride salt of a weak base (the piperidine nitrogen). In neutral or alkaline conditions (pH > pKa), the protonated, charged amine can convert to its neutral, free base form, which is significantly less soluble in water.[1][2]

Immediate Action:

  • Acidify Your Solvent: Attempt to dissolve the compound in a slightly acidic buffer (e.g., pH 4-5) or even deionized water, which will be slightly acidic upon dissolution of the HCl salt. The presence of excess protons (H+) will keep the piperidine nitrogen in its protonated, charged (R₃NH⁺), and thus more soluble, form according to Le Châtelier's Principle.[2]

  • Gentle Heating/Sonication: Apply gentle warming (e.g., 37-40°C) or sonication to increase the rate of dissolution. However, be cautious, as this can sometimes lead to the formation of a supersaturated solution that may precipitate later.

Q2: I'm observing inconsistent results or precipitation over time. Why is this happening?

A2: This often points to an issue of kinetic versus thermodynamic solubility or potential solid-state transformations.[3]

  • Kinetic Solubility: You may be creating a supersaturated solution that is temporarily stable but will eventually crash out of solution as it equilibrates to its true, lower thermodynamic solubility.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs), each with a different solubility.[4][5] A more soluble, metastable form might be dissolving initially, but then converting to a less soluble, more stable form over time.[3][6]

  • Common Ion Effect: If your dissolution medium contains chloride ions (e.g., from NaCl in PBS), it can suppress the solubility of the hydrochloride salt.[7][8][9]

Q3: What are some simple, universal solvents I can try for initial stock solution preparation?

A3: For creating a concentrated stock solution that will be diluted into an aqueous medium later, polar aprotic solvents are often a good starting point.

  • DMSO (Dimethyl sulfoxide): A powerful solvent for a wide range of organic compounds.[10]

  • DMF (N,N-Dimethylformamide): Another strong polar aprotic solvent.[10]

  • Ethanol: A polar protic solvent that can be effective, especially for compounds with hydrogen bonding capabilities.[10]

Important: Always consider the compatibility of your stock solvent with your final experimental system. High concentrations of organic solvents can be toxic to cells or interfere with assays.

Part 2: In-Depth Troubleshooting Guide: A Systematic Approach

If first-line troubleshooting fails, a more systematic approach is required. This guide follows a logical workflow from understanding the root cause to implementing advanced solutions.

Workflow for Overcoming Solubility Issues

G start Initial Observation: Compound Fails to Dissolve char_step Step 1: Physicochemical Characterization start->char_step Understand the 'Why' strategy_step Step 2: Systematic Solubilization Strategies char_step->strategy_step Develop a Solution sub_char1 Determine pKa & pH-Solubility Profile char_step->sub_char1 sub_char2 Solid-State Analysis (XRD, DSC) to Identify Polymorphs char_step->sub_char2 sub_strat1 A) pH & Buffer Optimization strategy_step->sub_strat1 sub_strat2 B) Co-Solvent Screening strategy_step->sub_strat2 sub_strat3 C) Excipient-Based Formulation (Surfactants, Cyclodextrins) strategy_step->sub_strat3 sub_strat4 D) Advanced Formulations (Amorphous Solid Dispersions) strategy_step->sub_strat4

Caption: A systematic workflow for troubleshooting solubility.

Step 1: Understanding the "Why" - Physicochemical Characterization

Before you can effectively solve a solubility problem, you must understand the underlying physical and chemical properties of your specific batch of the compound. The solid-state form of an active pharmaceutical ingredient (API) critically impacts its solubility, stability, and bioavailability.[11][12]

  • pH-Solubility Profiling: This is the most critical first step. By measuring the solubility of the compound across a range of pH values (e.g., pH 2 to 10), you can determine its pKa and identify the pH range where it is most soluble. For a basic compound like this piperidine derivative, you expect to see high solubility at low pH, which decreases as the pH approaches and surpasses the pKa.[9]

  • Solid-State Analysis: Different crystal forms (polymorphs) or the lack of crystalline structure (amorphous form) can drastically alter solubility.[3][4]

    • X-Ray Powder Diffraction (XRPD): This technique can identify the crystalline form of your material and distinguish it from an amorphous state.[4]

    • Differential Scanning Calorimetry (DSC): DSC measures thermal transitions like melting points, which can help differentiate polymorphs.[5] An amorphous solid will show a glass transition (Tg) instead of a sharp melting point.

Step 2: Systematic Solubilization Strategies
A) pH and Buffer Optimization

As an amine hydrochloride, the compound's solubility is intrinsically linked to pH. The equilibrium between the insoluble free base and the soluble protonated salt is key.

G cluster_0 pH-Dependent Solubility of an Amine HCl Salt free_base R₃N (Free Base - Low Solubility) equilibrium free_base->equilibrium add_base Adding Base (↑ pH) Shifts Equilibrium ← Decreases Solubility (Precipitation) h_ion +  H⁺ h_ion->equilibrium protonated_salt R₃NH⁺ (Protonated Salt - High Solubility) equilibrium->protonated_salt add_acid Adding Acid (↓ pH) Shifts Equilibrium → Increases Solubility

Caption: Effect of pH on the solubility of amine salts.

Based on your pH-solubility profile, select a buffer system that maintains a pH at least 1-2 units below the compound's pKa to ensure it remains in its soluble, protonated form.

B) Co-solvent Systems

If pH adjustment alone is insufficient or not viable for your experiment, using a co-solvent system is a common next step. Co-solvents work by reducing the polarity of the aqueous environment, which lowers the energy required to solvate a lipophilic molecule.[13][14]

Co-Solvent ClassExamplesTypical Starting % (v/v)Notes
Alcohols Ethanol, Isopropanol5 - 20%Good for compounds with H-bond donors/acceptors.[10]
Glycols Propylene Glycol, PEG 40010 - 30%Lower volatility and often used in formulations.[10]
Polar Aprotic DMSO, NMP1 - 10%Very strong solubilizers, but check for assay/cell compatibility.
Non-ionic Surfactants Tween® 80, Kolliphor® EL0.1 - 2%Form micelles to encapsulate the drug; effective at low concentrations.[15]

Screening Protocol: Prepare a matrix of solutions with varying percentages of different co-solvents to identify the most effective system with the lowest required organic content.

C) Excipient-Based Formulations

For more challenging cases, specialized formulation excipients can be used. These are common in drug development to enhance the oral bioavailability of poorly soluble drugs.[16][17]

  • Cyclodextrins: These are bucket-shaped molecules that can encapsulate the hydrophobic parts of a drug molecule, presenting a hydrophilic exterior to the aqueous solvent.[6][16] Beta-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD) are frequently used.

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can solubilize poorly soluble compounds in their hydrophobic core.[15] This is a common strategy for both oral and injectable formulations.[18][19]

D) Advanced Formulation: Amorphous Solid Dispersions (ASDs)

For the most difficult-to-solubilize crystalline compounds, converting the material from a stable crystalline form to a high-energy amorphous state can provide a significant solubility advantage.[20]

  • Mechanism: An amorphous solid lacks the rigid crystal lattice structure of its crystalline counterpart. Dissolving an amorphous solid does not require overcoming the high lattice energy, leading to much faster dissolution and the ability to achieve a temporary supersaturated state.[21]

  • Preparation: ASDs are typically prepared by dissolving the drug and a stabilizing polymer (e.g., PVP, HPMC-AS) in a common solvent and then rapidly removing the solvent via spray-drying or hot-melt extrusion.[17][21] The polymer acts to stabilize the drug in its amorphous form and prevent it from recrystallizing over time.[18][22]

Part 3: Key Experimental Protocols

Protocol 1: Determining a pH-Solubility Profile
  • Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10).

  • Add Excess Compound: Add an excess amount of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl to a known volume of each buffer in separate vials. Ensure solid is visible.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). The shake-flask method is standard.[23]

  • Separate Solid and Liquid: Centrifuge or filter the samples to remove all undissolved solid.

  • Measure Concentration: Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Measure Final pH: Measure the actual final pH of each solution, as it may have shifted slightly.

  • Plot Data: Plot solubility (e.g., in µg/mL) on the y-axis versus the final pH on the x-axis.

Protocol 2: Co-Solvent System Screening
  • Prepare Co-Solvent Blends: In separate vials, prepare a range of aqueous buffer/co-solvent blends (e.g., 90:10, 80:20, 70:30 v/v of buffer:co-solvent). Use a buffer pH where the compound is known to be stable.

  • Add Excess Compound: Add an excess amount of the compound to each blend.

  • Equilibrate: Agitate at a constant temperature until equilibrium is reached (24-48 hours).

  • Separate and Quantify: As in the pH-solubility protocol, separate the undissolved solid and measure the concentration in the liquid phase.

  • Analyze: Determine the co-solvent system and concentration that provides the desired level of solubility while minimizing the amount of organic solvent.

References

  • Solitek Pharma. (2025). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Solitek Pharma.
  • AlfatestLab. (n.d.). API: solid state robust characterization in key to cut costs and time!
  • Auriga Research. (n.d.).
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Anderson, S. R. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Drug Discovery Today, 8(19), 898-905. [Link]

  • Gohil, K. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Patheon Pharma Services. (n.d.). Understanding the Roles of Solid-State Characterization and Crystallization Within the Product Lifecycle. Thermo Fisher Scientific.
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.
  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist.
  • Benchchem. (n.d.). Technical Support Center: Addressing Poor Solubility of 4-Piperidinecarboxamide Analogs. Benchchem.
  • Pharma Excipients. (2023). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. Pharma Excipients.
  • Lubrizol. (n.d.).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Molecules. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhanced Solubility. PMC - NIH. [Link]

  • Classic Chemistry. (n.d.). Solubility and pH of amines.
  • Sigma-Aldrich. (n.d.).
  • Quora. (2017). Why do amines dissolve in hydrochloric acid? Quora.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1).
  • Benchchem. (n.d.).
  • Molecules. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH. [Link]

  • Solubility of Things. (n.d.). Piperidine.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.
  • Journal of Pharmaceutical Sciences. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Society of Petroleum Engineers. (n.d.). The Role of Co-Solvents and Co-Surfactants in Making Chemical Floods Robust.

Sources

Troubleshooting

Technical Support Center: Analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Degradation Products

Welcome to the technical support center for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the degradation product analysis of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and quantify potential degradation products, ensuring the stability and quality of your active pharmaceutical ingredient (API).

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance. These studies help in establishing degradation pathways, understanding the chemical behavior of the molecule, and developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl?

A1: Based on the functional groups present in the molecule—an ethyl ester, a tertiary amine within a piperidine ring, and a fluorobenzyl group—the following are the most likely degradation pathways under stress conditions:

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ester bond to form 3-(4-fluorobenzyl)piperidine-3-carboxylic acid and ethanol.

  • Oxidation: The tertiary amine of the piperidine ring is prone to oxidation, potentially leading to the formation of an N-oxide or products from ring-opening reactions.

  • Photolysis: The presence of the aromatic ring suggests potential susceptibility to photolytic degradation, which could involve reactions of the fluorobenzyl group or the piperidine ring.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid (if formed via hydrolysis) or other complex degradation reactions could occur.

Q2: I am observing unexpected peaks in my HPLC chromatogram during stability testing. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products. To identify the source, a systematic approach is necessary:

  • Confirm Peak Identity: First, ensure the unexpected peaks are not artifacts from the mobile phase, sample solvent, or system contamination. Run a blank injection to rule this out.

  • Forced Degradation Study: Perform a forced degradation study (see Protocol 1 below) to intentionally generate degradation products. Comparing the chromatograms of the stressed samples with your stability sample can help identify if the new peaks correspond to specific degradation products.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS) to obtain mass information for the unexpected peaks. This data is invaluable for proposing molecular formulas and structures of the degradation products.

Q3: My assay results show a decrease in the concentration of the main compound over time, but I don't see any significant degradation peaks. Why might this be happening?

A3: This scenario can arise from a few possibilities:

  • Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength used in your HPLC-UV method. In this case, using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer is recommended.

  • Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.

  • Precipitation: The API or its degradants may have precipitated out of solution, leading to a lower measured concentration. Ensure complete dissolution of your sample.

  • Adsorption: The analyte or degradants might be adsorbing to the surfaces of your sample vials or HPLC system components.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Recommendations
Poor Peak Shape (Tailing) for the Parent Compound Interaction with residual silanols on the HPLC column.1. Adjust Mobile Phase pH: Increase the pH to suppress the ionization of the piperidine nitrogen. 2. Use a Different Column: Employ an end-capped column or a column with a different stationary phase. 3. Add an Ion-Pairing Agent: Consider using an agent like trifluoroacetic acid (TFA), but be mindful of its potential impact on MS analysis.
Irreproducible Retention Times Inadequate column equilibration or fluctuations in mobile phase composition or temperature.1. Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. 2. Use a Buffered Mobile Phase: This will help maintain a consistent pH. 3. Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.
Difficulty in Separating Degradation Products from the Parent Peak Suboptimal chromatographic conditions.1. Optimize the Gradient: If using a gradient method, adjust the slope to improve resolution. 2. Vary the Organic Modifier: Try a different organic solvent (e.g., methanol instead of acetonitrile) or a mixture. 3. Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl column) may provide the necessary separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl under various stress conditions to identify potential degradation products and degradation pathways.

Materials:

  • Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, repeat with 1 M NaOH and/or heat at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples.

    • Neutralize the acid and base-stressed samples before analysis.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a diode array detector (DAD) or mass spectrometer (MS).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or as determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Note: This is a starting point. The method must be optimized and validated for your specific application.

Visualizations

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl hydrolysis_prod 3-(4-fluorobenzyl)piperidine-3-carboxylic acid parent->hydrolysis_prod H₂O, H⁺ or OH⁻ n_oxide N-Oxide Derivative parent->n_oxide [O] ring_opened Ring-Opened Products parent->ring_opened [O] defluorination Defluorinated Products parent->defluorination ethanol Ethanol

Caption: Predicted degradation pathways for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Forced Degradation Workflow

G start Start: API Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis HPLC/LC-MS Analysis stress->analysis identification Identify & Characterize Degradation Products analysis->identification end End: Establish Degradation Profile identification->end

Caption: General workflow for a forced degradation study.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Patel, S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 1(1), 21-34. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(5), 600-606. Retrieved from [Link]

  • Mao, D., et al. (2017). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 19(39), 26736-26744. Retrieved from [Link]

  • Jorand, R., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3237-3253. Retrieved from [Link]

  • Thomas, B., & Ng, Y. (2019). Investigation of Thermal Properties of Carboxylates with Various Structures. Proceedings of The National Conference On Undergraduate Research (NCUR) 2019. Retrieved from [Link]

  • Jorand, R., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(15), 3237-3253. Retrieved from [Link]

  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • Clark, J. (2023, August). Hydrolysis of esters. Retrieved from [Link]

  • Jorand, R., et al. (2024, March 29). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, W., et al. (2021). Possible degradation pathways of piperidinium-functionalized polyethylene. Journal of Materials Chemistry A, 9(1), 107-117. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Combourieu, B., et al. (2000).
Optimization

Technical Support Center: Troubleshooting Failed Reactions of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Welcome to the technical support center for the synthesis and handling of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this and structurally related piperidine derivatives. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate potential experimental failures.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the N-alkylation of ethyl piperidine-3-carboxylate with 4-fluorobenzyl halides to synthesize the target compound.

FAQ 1: My N-alkylation reaction shows low to no conversion of the starting material. What are the likely causes and how can I improve the yield?

Low yields in the N-alkylation of piperidines are a common issue and can stem from several factors.[1]

Potential Causes:

  • Poor Reactivity of Starting Materials: While piperidines are generally good nucleophiles, the reactivity of the alkylating agent is crucial. 4-Fluorobenzyl chloride might be less reactive compared to the corresponding bromide or iodide.[1]

  • Inappropriate Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition or side reactions.[1]

    • Solvent: The choice of solvent significantly impacts reaction rates. Aprotic polar solvents like DMF or DMSO are often effective but can present challenges during workup.[2] Acetone and acetonitrile are also common choices.[3]

    • Base: The base used to scavenge the H-X formed during the reaction must be carefully selected. Insoluble bases like potassium carbonate may lead to slow reactions if not properly stirred or if the reactants have poor solubility in the chosen solvent.[2]

  • Impure Reagents: The presence of water or other impurities in the starting materials or solvent can interfere with the reaction.[1] For instance, water can hydrolyze the ethyl ester functionality under certain conditions.

Troubleshooting & Optimization Strategies:

ParameterRecommendationRationale
Alkylating Agent Consider using 4-fluorobenzyl bromide or adding a catalytic amount of sodium or potassium iodide if using the chloride.Bromides are generally more reactive than chlorides in SN2 reactions. Iodide acts as a catalyst via the Finkelstein reaction to generate the more reactive benzyl iodide in situ.[2]
Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. A microwave reactor can also be employed to safely reach higher temperatures for shorter reaction times.[2]Increased temperature provides the necessary activation energy for the reaction to proceed.
Solvent If using an insoluble base like K2CO3, switch to a more polar aprotic solvent like DMF or DMSO to improve solubility.[2] Alternatively, use a phase-transfer catalyst in a less polar solvent.Improved solubility of reactants will increase the reaction rate.
Base If solubility is an issue, consider a more soluble base like cesium carbonate or an organic base such as diisopropylethylamine (DIPEA).[2][4]A soluble base ensures a homogeneous reaction mixture and can accelerate the reaction.
Reagent Purity Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents and ensure starting materials are free from moisture.Water can lead to unwanted side reactions, such as hydrolysis of the ester or reaction with the alkylating agent.[4]
FAQ 2: I am observing the formation of multiple products in my reaction mixture. What are the potential side reactions and how can I minimize them?

The formation of byproducts is a common challenge in N-alkylation reactions.

Potential Side Reactions:

  • Over-alkylation: While less common with secondary amines like piperidine compared to primary amines, the formation of a quaternary ammonium salt is possible, especially with highly reactive alkylating agents or an excess of the alkylating agent.[1]

  • Elimination: The benzyl halide can undergo elimination under basic conditions, although this is less likely for benzylic systems compared to other alkyl halides.

  • Hydrolysis of the Ester: The ethyl ester group is susceptible to hydrolysis, particularly if the reaction is run under strongly basic or acidic conditions in the presence of water.[5][6] This will result in the corresponding carboxylic acid.

  • Reaction with Solvent: At elevated temperatures, solvents like DMF can decompose, especially in the presence of a base, to generate dimethylamine, which can then compete in the N-alkylation reaction.[7]

Strategies to Minimize Side Reactions:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the piperidine starting material relative to the 4-fluorobenzyl halide to minimize the risk of over-alkylation.[1]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions more than the desired N-alkylation.[1]

  • Careful Selection of Base and Solvent: Use a non-nucleophilic base like K2CO3 or DIPEA. If using DMF at high temperatures, consider alternatives like acetonitrile or N-methyl-2-pyrrolidone (NMP).[8]

  • Anhydrous Conditions: As mentioned previously, ensure the reaction is carried out under strictly anhydrous conditions to prevent ester hydrolysis.

FAQ 3: The purification of the final hydrochloride salt is proving difficult, resulting in a low isolated yield or an impure product. What are the best practices for purification?

The purification of piperidine derivatives, especially their salts, requires careful consideration of their physical properties.

Common Purification Challenges:

  • Incomplete Precipitation: The hydrochloride salt may have some solubility in the solvent from which it is being precipitated, leading to losses.

  • Co-precipitation of Impurities: Unreacted starting materials or byproducts may co-precipitate with the desired product.

  • Formation of an Oil: The product may separate as an oil rather than a crystalline solid, making isolation difficult.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, quench the reaction mixture and perform an aqueous work-up to remove the base and other water-soluble impurities. Extract the free base of the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the organic layer with brine to remove residual water.

  • Dry: Dry the organic extract over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Salt Formation: Filter the drying agent and concentrate the organic solution. Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.[9]

  • Crystallization/Precipitation: Cool the mixture to promote complete precipitation of the hydrochloride salt.[10]

  • Isolation: Collect the solid product by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether or hexane) to remove soluble impurities, and dry under vacuum.[11]

Troubleshooting Purification:

IssueSuggested Solution
Product Oiling Out Try adding the HCl solution more slowly at a lower temperature. Seeding with a small crystal of the pure product can also induce crystallization. Alternatively, try a different solvent system for the precipitation.
Low Isolated Yield Ensure the pH is appropriately adjusted during the work-up to ensure the product is in its free base form for extraction. Check the solubility of the HCl salt in the precipitation solvent; you may need to use a more non-polar solvent or cool the mixture for a longer period.
Impure Product If simple precipitation does not yield a pure product, column chromatography of the free base before salt formation may be necessary. Alternatively, recrystallization of the HCl salt from a suitable solvent system can be effective.

II. Visualizing the Process

Workflow for Troubleshooting Low Yield in N-Alkylation

troubleshooting_workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions increase_temp Increase Temperature check_conditions->increase_temp change_halide Use Benzyl Bromide or Add Catalytic Iodide increase_temp->change_halide If still low yield change_solvent Switch to More Polar Solvent (e.g., DMF, DMSO) change_halide->change_solvent If still low yield change_base Use More Soluble Base (e.g., Cs2CO3, DIPEA) change_solvent->change_base If still low yield optimize Systematically Optimize Conditions change_base->optimize

Caption: A stepwise guide to troubleshooting low-yield N-alkylation reactions.

Potential Side Reaction Pathways

side_reactions cluster_main Main Reaction cluster_side Side Reactions Piperidine_Ester Ethyl piperidine-3-carboxylate Desired_Product Desired N-Alkylated Product (Free Base) Piperidine_Ester->Desired_Product + Benzyl Halide + Base Carboxylic_Acid Hydrolyzed Carboxylic Acid Piperidine_Ester->Carboxylic_Acid + H2O (Acid/Base) Benzyl_Halide 4-Fluorobenzyl Halide Quat_Salt Quaternary Ammonium Salt (Over-alkylation) Desired_Product->Quat_Salt + Benzyl Halide

Caption: Competing reaction pathways in the synthesis.

III. References

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine. Retrieved from

  • Canadian Science Publishing. (n.d.). A New Synthesis of Piperidine. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • ScienceMadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

Sources

Troubleshooting

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" scaling up synthesis

An essential intermediate in pharmaceutical development, particularly in the synthesis of selective serotonin reuptake inhibitors like Paroxetine, is Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.[1][2][...

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical development, particularly in the synthesis of selective serotonin reuptake inhibitors like Paroxetine, is Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride.[1][2][3][4] Scaling up the synthesis of this molecule from the laboratory bench to pilot plant or industrial production presents a unique set of challenges that require a thorough understanding of the reaction mechanism, potential side reactions, and purification strategies.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and answering frequently asked questions encountered during the synthesis and scale-up of this key piperidine derivative.

Synthetic Pathway Overview

The most common and direct route to Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate involves the N-alkylation of Ethyl piperidine-3-carboxylate with a suitable 4-fluorobenzyl halide. This is followed by conversion to the hydrochloride salt, which facilitates purification and improves the compound's stability and handling characteristics.

Synthetic_Pathway cluster_alkylation Step 1: N-Alkylation cluster_salt_formation Step 2: Salt Formation & Purification Piperidine Ethyl piperidine-3-carboxylate FreeBase Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate (Free Base) Piperidine->FreeBase + 4-Fluorobenzyl halide BenzylHalide 4-Fluorobenzyl halide (X = Cl, Br, I) Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, MeCN) HCl HCl in solvent (e.g., Ether, IPA) Product Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (Final Product) FreeBase->Product + HCl

Caption: General synthetic scheme for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable starting materials for the N-alkylation step? A: The key starting materials are Ethyl piperidine-3-carboxylate and a 4-fluorobenzyl halide . While 4-fluorobenzyl chloride is often the most cost-effective, the corresponding bromide or iodide derivatives are more reactive and can lead to higher yields or allow for milder reaction conditions. The choice often depends on a balance between reagent cost, reactivity, and safety on the desired scale.[5]

Q2: Which base and solvent combination is recommended for the N-alkylation? A: A weak inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) is a common and effective choice.[5][6] This system is generally sufficient to deprotonate the piperidine nitrogen for the nucleophilic attack without causing significant side reactions. For less reactive alkyl halides or sterically hindered substrates, a stronger base like sodium hydride (NaH) might be necessary, though this increases safety risks, especially during scale-up.[3][7]

Q3: Why is it necessary to convert the final product to its hydrochloride (HCl) salt? A: There are several reasons for this final step. The free base of the product is often a viscous oil that is difficult to purify by crystallization. Converting it to the HCl salt typically yields a stable, crystalline solid that is much easier to handle, isolate via filtration, and purify through recrystallization. Furthermore, the salt form often has improved long-term stability and is less prone to degradation.

Q4: What are the primary challenges when scaling up this synthesis? A: The main challenges during scale-up include:

  • Exothermicity: The N-alkylation reaction is exothermic. Without proper thermal management in a large reactor, temperature spikes can lead to side reactions, such as the formation of quaternary ammonium salts, and pose a safety hazard.

  • Reagent Addition: Controlled, slow addition of the alkylating agent is crucial to manage the exotherm and minimize over-alkylation.[8]

  • Mixing: Inadequate mixing in a large vessel can create localized "hot spots" or areas of high reagent concentration, leading to inconsistent product quality and increased impurity formation.

  • Purification: Handling large volumes of solvents for extraction and crystallization requires specialized equipment. Efficiently isolating and drying large quantities of the final HCl salt can also be challenging. For large-scale production, flow chemistry processes can offer significant advantages in terms of safety and control.[1][2][4]

Q5: Is it necessary to use an N-protecting group on the piperidine starting material? A: For this specific synthesis (N-alkylation of a secondary piperidine), a protecting group is not used, as the goal is to directly functionalize the nitrogen. However, if other transformations were being performed on the molecule where the basic nitrogen could interfere (e.g., reactions with highly electrophilic reagents), an N-protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) would be highly recommended to prevent side reactions.[9]

Troubleshooting Guide

Scaling up chemical syntheses often reveals issues not apparent at the lab scale. The following guide addresses common problems encountered during the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

Troubleshooting_Workflow P1 Problem: Low Yield of Alkylated Product C1 Causes: 1. Ineffective Base/Solvent 2. Poor Leaving Group 3. Incomplete Reaction P1:p->C1:c P2 Problem: Over-Alkylation Byproduct C2 Causes: 1. Excess Alkylating Agent 2. High Reaction Temp 3. Rapid Addition P2:p->C2:c P3 Problem: Difficult Purification (Oiling Out) C3 Causes: 1. Free Base is an Oil 2. Impurities Present 3. Incorrect Salt Formation Solvent P3:p->C3:c P4 Problem: Scale-Up Exotherm C4 Causes: 1. Poor Heat Transfer 2. Inefficient Mixing 3. Rapid Reagent Addition P4:p->C4:c S1 Solutions: • Switch to K₂CO₃/DMF • Use 4-fluorobenzyl bromide • Increase temp/time & monitor by TLC/HPLC C1:c->S1:s S2 Solutions: • Use 1.0 eq. of alkylating agent • Lower reaction temperature • Add agent slowly via pump C2:c->S2:s S3 Solutions: • Convert to HCl salt • Use ethereal HCl or IPA/HCl • Triturate with non-polar solvent C3:c->S3:s S4 Solutions: • Use jacketed reactor • Ensure proper agitation • Implement controlled addition protocol C4:c->S4:s

Caption: A workflow diagram for troubleshooting common synthesis issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or Incomplete N-Alkylation 1. Poor Leaving Group: The reactivity of benzyl halides follows the trend I > Br > Cl. If using 4-fluorobenzyl chloride, the reaction may be sluggish.[5] 2. Insufficient Base Strength: The chosen base may not be strong enough to fully deprotonate the piperidine nitrogen, leading to a slow reaction rate. 3. Steric Hindrance: While less of an issue here, bulky substituents can slow down SN2 reactions.[5] 4. Inappropriate Solvent: The solvent may not adequately dissolve the reagents or stabilize the transition state.1. Switch to a More Reactive Halide: Consider using 4-fluorobenzyl bromide for a more favorable reaction rate.[5] 2. Optimize Base and Solvent: Ensure an adequate amount of a suitable base (e.g., 1.5-2.0 equivalents of K₂CO₃) is used. Polar aprotic solvents like DMF or acetonitrile are preferred.[5] 3. Increase Reaction Temperature: Gently heating the reaction (e.g., to 50-70 °C) can increase the rate. Progress should be carefully monitored by TLC or HPLC to avoid byproduct formation.
Significant Formation of Quaternary Ammonium Salt 1. Over-Alkylation: This is the most common side reaction, where the desired tertiary amine product reacts again with the alkylating agent.[8] 2. Incorrect Stoichiometry: Using an excess of the 4-fluorobenzyl halide significantly promotes this side reaction. 3. High Local Concentration: Adding the alkylating agent too quickly creates localized areas of high concentration, favoring the second alkylation.1. Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent).[8] 2. Slow, Controlled Addition: Add the 4-fluorobenzyl halide dropwise or via a syringe pump over an extended period (e.g., 1-2 hours) to maintain a low concentration in the reaction mixture.[8] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of over-alkylation.[5]
Difficulty in Product Isolation and Purification 1. Product is an Oil: The free base of the product is often a non-crystalline oil, making isolation and purification by crystallization impossible. 2. Close-Running Impurities: Unreacted starting material or byproducts may have similar polarities, complicating purification by column chromatography.1. Convert to HCl Salt: This is the most effective solution. The hydrochloride salt is typically a crystalline solid that can be easily filtered and purified by recrystallization. 2. Acid-Base Extraction: Perform an aqueous workup. Dissolve the crude reaction mixture in a solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The basic product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or Na₂CO₃), and the free base product is re-extracted into an organic solvent. This removes non-basic impurities.
Issues with HCl Salt Formation 1. Product Oils Out: The salt may precipitate as an oil instead of a solid if the concentration is too high or the wrong solvent is used. 2. Hygroscopic Product: The final salt may be hygroscopic, making it difficult to handle and dry.1. Optimize Solvent System: Prepare the HCl salt by adding a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol) to a solution of the free base in a solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or heptane). 2. Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal. You can also attempt to triturate the oil with a non-polar solvent like hexane or heptane to induce solidification. 3. Ensure Anhydrous Conditions: Use anhydrous solvents for the precipitation and dry the final product thoroughly under vacuum to minimize water content.[10]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate (Free Base)

  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add Ethyl piperidine-3-carboxylate (1.1 equivalents) and anhydrous acetonitrile (to make a ~0.2 M solution).

  • Add Base: Add anhydrous potassium carbonate (1.5 equivalents).

  • Reagent Addition: Begin stirring the suspension at room temperature. Slowly add 4-fluorobenzyl bromide (1.0 equivalent) to the mixture dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting piperidine is consumed.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Extraction: Dissolve the crude oil in ethyl acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Conversion to Hydrochloride Salt and Purification

  • Dissolution: Dissolve the crude free base oil obtained from Protocol 1 in a minimal amount of a suitable solvent, such as diethyl ether or methyl tert-butyl ether (MTBE).

  • Precipitation: While stirring, slowly add a solution of 2.0 M hydrochloric acid in diethyl ether dropwise. A white precipitate should begin to form. Continue adding the HCl solution until no further precipitation is observed (check the pH of the solution with moist pH paper to ensure it is acidic).

  • Crystallization: Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation. If needed, cool the mixture in an ice bath to maximize recovery.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or MTBE to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum at 40-50 °C until a constant weight is achieved. This will yield Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a crystalline solid.

  • Recrystallization (Optional): If further purification is needed, the HCl salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/heptane.

References

  • Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis. Chemical Science (RSC Publishing). [Link]

  • Multigram-scale flow synthesis of the chiral key intermediate of (–)-paroxetine enabled by solvent-free heterogeneous organocatalysis. National Institutes of Health. [Link]

  • INTERMEDIATE FOR USE IN SYNTHESIZING PAROXETINE, PREPARATION METHOD FOR THE INTERMEDIATE, AND USES THEREOF. EPO Patent. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. [Link]

  • EP3199526A1 - Intermediate for use in synthesizing paroxetine, preparation method for the intermediate, and uses thereof.
  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • CN102464605B - Preparation method of 4-nitro-piperidine derivative.
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]

  • (PDF) Multigram-Scale Flow Synthesis of the Chiral Key Intermediate of (–)-Paroxetine Enabled by Solvent-Free Heterogeneous Organocatalysis. ResearchGate. [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Method Validation for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

Document ID: TSC-AMV-EFP-001 Introduction This technical support guide addresses the common and specific challenges encountered during the analytical method validation for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-AMV-EFP-001

Introduction

This technical support guide addresses the common and specific challenges encountered during the analytical method validation for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride . This molecule, while amenable to standard reversed-phase HPLC-UV analysis, possesses distinct structural features—a basic piperidine nitrogen, a hydrolytically sensitive ester, and a hydrophobic fluorobenzyl group—that require careful consideration during method development and validation.

This document is intended for researchers, analytical scientists, and drug development professionals. It is structured in a question-and-answer format to provide direct, actionable solutions to frequently encountered issues. All recommendations are grounded in established scientific principles and aligned with regulatory expectations, primarily the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Chromatographic Performance & Specificity

Question 1: I'm observing significant peak tailing for the main analyte peak. What is the cause and how can I fix it?

Answer:

Peak tailing for this compound is almost certainly caused by secondary ionic interactions between the protonated basic nitrogen of the piperidine ring and residual, acidic silanol groups on the surface of the silica-based stationary phase.[4][5] At a typical mobile phase pH (e.g., 3-6), the piperidine nitrogen (pKa ~8-9) will be positively charged, leading to strong interactions with negatively charged, deprotonated silanols.

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to ≤ 3.0 using an appropriate buffer (e.g., phosphate, formate).

    • Causality: At low pH, the ionization of surface silanol groups is suppressed, minimizing the ionic interaction with the protonated analyte and significantly improving peak shape.[6] Ensure your column is stable at this pH.

  • Use of a Sacrificial Base:

    • Action: Add a small amount of a competitive base, such as 0.1% Triethylamine (TEA), to the mobile phase.

    • Causality: TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively masking them from the analyte and reducing tailing.[6][7]

  • Column Selection:

    • Action: Switch to a column with advanced surface technology.

      • High-Purity, End-Capped Silica: Use a modern, Type B silica column that is densely "end-capped" to block most residual silanols.[4][8]

      • Hybrid Particle Technology: Consider columns with hybrid organic/inorganic particles, which have a lower density of silanol groups.

    • Causality: These columns are specifically designed to provide excellent peak shapes for basic compounds by minimizing the root cause of the secondary interactions.

Logical Troubleshooting Flow for Peak Tailing:

G start Peak Tailing Observed (Asymmetry > 1.2) ph_adjust Action: Lower Mobile Phase pH to < 3.0 start->ph_adjust check1 Peak Shape Acceptable? ph_adjust->check1 add_tea Action: Add 0.1% TEA to Mobile Phase check1->add_tea No end_ok Problem Solved check1->end_ok Yes check2 Peak Shape Acceptable? add_tea->check2 change_column Action: Switch to End-Capped or Hybrid Column check2->change_column No check2->end_ok Yes change_column->end_ok end_fail Consult Further (e.g., Mass Overload)

Caption: Decision tree for troubleshooting peak tailing.

Question 2: How do I develop a stability-indicating method and prove specificity against degradation products?

Answer:

A stability-indicating method is one that can accurately measure the decrease in the active pharmaceutical ingredient (API) content due to degradation.[9][10] Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[11] For Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, the primary concern is the hydrolysis of the ethyl ester to form the corresponding carboxylic acid.

Experimental Protocol for Forced Degradation:

  • Prepare Stock Solutions: Prepare solutions of the API in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Expose to Stress Conditions: Subject the API solutions to a range of stress conditions to induce degradation (aim for 5-20% degradation).[12]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 8-12 hours (ester hydrolysis is rapid in base). Neutralize with an equivalent amount of acid before injection.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid API at 80°C for 72 hours.

    • Photolytic: Expose solution to UV/Vis light in a photostability chamber (per ICH Q1B).

  • Chromatographic Analysis:

    • Analyze all stressed samples, along with an unstressed control, using your proposed HPLC method, preferably with a photodiode array (PDA) detector.

  • Data Evaluation for Specificity:

    • Resolution: Ensure baseline resolution (Rs > 2.0) between the parent API peak and all degradation product peaks.

    • Peak Purity Analysis: Use the PDA detector to perform peak purity analysis on the parent peak in each stressed sample. The peak should be spectrally pure, demonstrating that no degradant is co-eluting.

Category 2: Quantitation & Linearity

Question 3: My calibration curve is non-linear at higher concentrations. What could be the issue?

Answer:

Non-linearity at high concentrations is often due to detector saturation or mass overload on the column. Given the strong UV chromophore (fluorobenzyl group), UV detector saturation is a common cause.

Troubleshooting Protocol:

  • Check Detector Response:

    • Action: Review the absorbance units (mAU) of the highest concentration standard. If it exceeds 1000-1500 mAU (1-1.5 AU), you are likely operating outside the linear range of the detector.

    • Solution: Lower the concentration of your calibration standards or reduce the injection volume.

  • Evaluate for Mass Overload:

    • Action: Visually inspect the peak shape of the highest standard. A "shark-fin" or fronting peak shape is a classic sign of mass overload on the column.

    • Solution: Reduce the mass injected on the column by either lowering the standard concentration or the injection volume.

  • Wavelength Selection:

    • Action: Ensure you are not monitoring at the absolute λ-max of the compound.

    • Causality: Monitoring on the shoulder of the UV peak can sometimes extend the linear range of the assay, as the absorbance values will be lower for the same concentration. This must be balanced with the need for adequate sensitivity (LOQ).

Category 3: Method Robustness & Transfer

Question 4: My method results are not reproducible when performed by another analyst or on a different HPLC system. How do I troubleshoot this lack of robustness?

Answer:

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11][13] A lack of robustness often points to a "method cliff," where a minor change has a dramatic effect on the results.

Robustness Investigation Protocol:

  • Identify Critical Parameters: For this molecule, the most critical parameters are likely:

    • Mobile Phase pH (due to the basic nitrogen).

    • Mobile Phase Organic Content (%) (affects retention time).

    • Column Temperature (affects retention and selectivity).

    • Buffer Concentration.

  • Systematic Variation:

    • Action: Design an experiment where you systematically vary these parameters within a small, defined range (e.g., pH ± 0.2 units, Organic ± 2%, Temperature ± 5°C).

    • Analysis: Analyze the results for significant changes in critical system suitability parameters (e.g., retention time, resolution, peak asymmetry).

  • Refine the Method:

    • If a parameter is found to be highly sensitive (e.g., a pH change of 0.1 causes a >10% shift in retention), the method is not robust.

    • Solution: Modify the method to operate in a more stable region. For example, ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Using a well-buffered mobile phase is also critical.[6]

Method Development & Validation Workflow:

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Implementation dev Initial Method Scouting (Column, Mobile Phase) opt Optimization (Peak Shape, Resolution) dev->opt sst Define System Suitability Tests (SST) opt->sst spec Specificity (Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy & Precision lin->acc robust Robustness acc->robust transfer Method Transfer to QC robust->transfer routine Routine Use transfer->routine

Sources

Troubleshooting

"Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hcl" minimizing impurity formation

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division Welcome to the technical support center for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Pharmaceutical Intermediates Division

Welcome to the technical support center for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of this important piperidine intermediate. Our goal is to help you minimize impurity formation and ensure the highest quality of your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. We delve into the root causes and provide actionable solutions based on established chemical principles.

Question 1: My final product is contaminated with unreacted starting material, specifically Ethyl piperidine-3-carboxylate. What went wrong and how can I improve the conversion?

Answer:

This is a common issue indicating an incomplete reaction. The primary cause is typically insufficient activation of the starting materials or non-optimized reaction conditions.

  • Underlying Causes:

    • Inefficient Deprotonation: The key step in the C-alkylation of Ethyl piperidine-3-carboxylate is the formation of an enolate or a related nucleophile at the C3 position. If the base used is not strong enough or if the temperature is too low, this deprotonation will be incomplete, leaving the starting ester unreacted.

    • Insufficient Reagent: Using a less than stoichiometric amount of 4-fluorobenzyl halide will naturally lead to incomplete conversion.

    • Short Reaction Time: The alkylation reaction may require more time to go to completion than allotted.

    • Low Temperature: While lower temperatures can help control side reactions, they also slow down the desired reaction rate.

  • Troubleshooting & Optimization Protocol:

    • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are common choices for generating enolates from esters.

    • Stoichiometry Check: Use a slight excess (1.1 to 1.2 equivalents) of the 4-fluorobenzyl halide to drive the reaction to completion.

    • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not proceed with the workup until the starting material is consumed.

    • Temperature Control: The initial deprotonation is often performed at low temperatures (e.g., -78 °C) to control side reactions. After the base addition, allowing the reaction to slowly warm to room temperature can facilitate the alkylation step.[1]

Question 2: I'm observing a significant byproduct with a mass corresponding to the addition of a second 4-fluorobenzyl group. How is this happening and how can I prevent it?

Answer:

This byproduct is likely the result of N-alkylation, a competing reaction pathway. The piperidine nitrogen is a nucleophile and can react with the 4-fluorobenzyl halide, especially under basic conditions.

  • Mechanistic Insight: The piperidine nitrogen's lone pair of electrons can directly attack the electrophilic benzyl halide. This competes with the desired C-alkylation of the enolate. This side reaction is often favored if the enolate formation is slow or reversible.

  • Prevention Strategies:

    • Use of N-Protecting Groups: The most robust solution is to start with an N-protected piperidine derivative, such as N-Boc-ethyl piperidine-3-carboxylate. The Boc (tert-butoxycarbonyl) group effectively shields the nitrogen, preventing N-alkylation. The protecting group can be removed later with an acid (like HCl in dioxane) to yield the desired secondary amine hydrochloride salt.

    • Optimize Base and Addition Order: When not using a protecting group, add the base to the ester at a very low temperature (-78 °C) to ensure complete enolate formation before adding the alkylating agent. This minimizes the concentration of free amine available to compete.

    • Purification: If the N-alkylated impurity does form, it can often be separated by column chromatography, as its polarity will be significantly different from the desired product.

Below is a diagram illustrating the desired reaction versus the N-alkylation side reaction.

G cluster_0 Reaction Pathways SM Ethyl piperidine-3-carboxylate + 4-Fluorobenzyl Halide Base Strong Base (e.g., LDA) SM->Base 1. Deprotonation Impurity N-Alkylated Impurity SM->Impurity N-Alkylation (Side Reaction) Product Desired Product (C-Alkylation) Base->Product 2. C-Alkylation (Desired)

Caption: Competing C-alkylation and N-alkylation pathways.

Question 3: My isolated product has a yellow or brown tint. What is the source of this color and how can I obtain a white solid?

Answer:

Color in amine-containing compounds often indicates the presence of small amounts of oxidation products.[2][3] Piperidines can be susceptible to aerial oxidation over time, forming colored impurities.

  • Probable Causes:

    • Air Oxidation: Exposure of the free-base form to air during workup or purification.

    • Reagent Impurities: Using old or impure starting materials or solvents.

    • Thermal Degradation: Excessive heat during solvent removal or drying.

  • Decolorization and Purification Protocol:

    • Recrystallization with Activated Carbon: This is a highly effective method.

      • Dissolve the crude HCl salt in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/ether mixture).

      • Add a small amount (1-2% by weight) of activated charcoal to the hot solution.

      • Hold the solution at a boil for 5-10 minutes. The charcoal will adsorb the colored impurities.

      • Perform a hot filtration through a pad of Celite or filter paper to remove the charcoal.

      • Allow the clear filtrate to cool slowly to induce crystallization.

      • Collect the purified crystals by filtration and dry under vacuum.

    • Inert Atmosphere: During workup and storage, try to use an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen, especially when handling the free-base form.

    • Storage: Store the final product in a tightly sealed container, protected from light, and preferably in a refrigerator or freezer.[4]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl?

For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (Argon is recommended).[4] It should be kept in a cool, dry place, protected from light. A refrigerator at 2-8°C is a suitable storage temperature.[4]

Q2: Which analytical techniques are most suitable for purity assessment?

A combination of techniques is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an additive like TFA or formic acid) is a good starting point. UV detection is suitable due to the aromatic ring.

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), it is invaluable for identifying the mass of the main peak and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and can detect impurities if they are present in significant amounts (>1-2%).

  • Elemental Analysis (CHN): Provides confirmation of the elemental composition of the bulk sample, which should match the theoretical values for the HCl salt.

Q3: Why is this compound supplied as a hydrochloride salt?

The hydrochloride (HCl) salt form offers several advantages over the free base:

  • Enhanced Stability: The salt is generally more stable to air oxidation and has a longer shelf life.

  • Improved Handling: The HCl salt is typically a crystalline solid, which is much easier to handle, weigh, and store than a potentially oily or viscous free base.

  • Increased Solubility: The salt form often has improved solubility in polar solvents, including water and alcohols.

Impurity Profile Summary

The table below summarizes potential impurities, their sources, and recommended detection methods.

Impurity NameLikely SourceRecommended Analytical Method
Ethyl piperidine-3-carboxylateIncomplete reactionLC-MS, GC-MS, ¹H NMR
4-Fluorobenzyl halideExcess reagentLC-MS, GC-MS
N-(4-fluorobenzyl) substituted byproductSide reaction (N-alkylation)LC-MS, ¹H NMR
Oxidation ProductsAir exposure, degradationHPLC-UV (visual color)
Des-fluoro impurityReductive side reactions (less common)LC-MS (M-18 peak)
Residual SolventsIncomplete drying during workup¹H NMR, GC-HS
Experimental Protocol: Recrystallization of HCl Salt

This protocol provides a general guideline for the purification of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl by recrystallization.

G start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent (e.g., IPA) start->dissolve charcoal 2. Add activated charcoal (if colored) dissolve->charcoal hot_filter 3. Hot filter to remove charcoal/insolubles charcoal->hot_filter cool 4. Cool filtrate slowly to crystallize hot_filter->cool collect 5. Collect crystals by vacuum filtration cool->collect wash 6. Wash with cold solvent collect->wash dry 7. Dry under vacuum wash->dry end_node End: Pure Crystalline Product dry->end_node

Caption: Workflow for purification by recrystallization.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is soluble when hot but sparingly soluble when cold. Isopropanol (IPA), ethanol, or acetonitrile are good starting points.

  • Dissolution: Place the crude HCl salt in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid using a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, add a small amount of activated carbon, and then reheat to boiling for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), to remove all traces of solvent.

References
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (n.d.). Benchchem.
  • A kind of purification method of high-purity piperidine. (2012). Google Patents.
  • Technical Support Center: Managing Impurities in Piperidine Synthesis. (n.d.). Benchchem.
  • Piperidine Impurities. (n.d.). BOC Sciences.
  • What are the best methods for Piperidine purification alternatives to distillation? (2014). ResearchGate.
  • Ethyl 3-piperidylacetate hcl. (n.d.). Sigma-Aldrich.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central.
  • What is the synthesis method of Ethyl N-benzyl-3-oxo-4-piperidine-carboxylate hydrochloride? (n.d.). Guidechem.
  • 3-(4-Chlorobenzyl)Piperidine-3-Ethylcarboxylate Hydrochloride. (n.d.).
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2020). MDPI.
  • Piperidines ESI-revised3. (2022). The Royal Society of Chemistry.
  • Asian Journal of Chemistry. (2017).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Comparative SAR: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl vs. its Chloro Analog

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). The substitution of a benzyl moiety at the 3-position introduces a key...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone of modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). The substitution of a benzyl moiety at the 3-position introduces a key vector for modulating pharmacological activity. A frequent strategic choice in lead optimization is the bioisosteric replacement of hydrogen with halogens on this aromatic ring. This guide presents a comprehensive experimental framework for the direct comparison of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl and its corresponding 4-chloro analog. We provide detailed, validated protocols for the synthesis, purification, and characterization of these compounds. Furthermore, we outline a strategic panel of in vitro assays—including physicochemical property determination, pharmacological target screening, and preliminary ADME assessment—to build a robust structure-activity relationship (SAR) profile. This document is intended to serve as a practical roadmap for researchers aiming to dissect the nuanced effects of fluorine versus chlorine substitution in this important chemical series.

Introduction: The Strategic Role of Halogen Substitution

The choice between fluorine and chlorine as aromatic substituents is a critical decision in drug design. While both are halogens, their distinct electronic and steric properties can profoundly impact a molecule's absorption, distribution, metabolism, excretion (ADME), and pharmacodynamic (PD) profile.[1][2]

  • Fluorine: Due to its small size and high electronegativity, fluorine can form strong C-F bonds that often enhance metabolic stability, blocking sites of oxidative metabolism.[3] It can also modulate pKa and serve as a hydrogen bond acceptor, potentially altering target binding affinity.[4]

  • Chlorine: Being larger and more lipophilic than fluorine, chlorine substitution typically increases a compound's lipophilicity (LogP).[5][6] This can enhance membrane permeability and target binding through hydrophobic interactions but may also lead to lower aqueous solubility and increased potential for off-target effects.[5]

This guide uses Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate and its 4-chloro analog as model compounds to provide a clear, actionable strategy for quantifying these differences in a laboratory setting.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic route is the foundation of any comparative study. The proposed synthesis involves the N-protection of a piperidine-3-carboxylate, followed by alkylation at the C3 position and subsequent deprotection.

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: N-Protection cluster_1 Step 2: C3-Alkylation cluster_2 Step 3: Deprotection & Salt Formation start Ethyl Piperidine-3-carboxylate boc_an Boc₂O, Base (e.g., TEA) DCM, 0°C to RT start->boc_an Protection boc_product Ethyl 1-(tert-butoxycarbonyl) piperidine-3-carboxylate boc_an->boc_product lda 1. LDA, THF, -78°C 2. 4-Halo-benzyl bromide boc_product->lda Deprotonation & Alkylation alkylated_product Protected Fluoro/Chloro Analog lda->alkylated_product deprotection HCl in Dioxane or Ether alkylated_product->deprotection Acidolysis final_product Final HCl Salt Product (Fluoro or Chloro Analog) deprotection->final_product ScreeningCascade cluster_primary Primary Screening cluster_secondary Secondary / Functional Assays cluster_tertiary Selectivity & Safety primary_binding Radioligand Binding Assay (hDAT, hSERT, hNET) functional_assay [³H]Dopamine Uptake Assay (Confirms functional inhibition) primary_binding->functional_assay Confirm Hits selectivity Off-Target Panel (e.g., Sigma Receptors) functional_assay->selectivity Assess Profile adme_tox In Vitro ADME/Tox Assays (See Part C) selectivity->adme_tox

Caption: Proposed pharmacological screening cascade.

C. In Vitro ADME & Safety Profiling

Early assessment of metabolic stability and cytotoxicity is essential for prioritizing compounds for further development.

Objective: To determine the in vitro metabolic stability (half-life, t½) of the fluoro- and chloro-analogs.

[7]Materials:

  • Pooled human liver microsomes (HLM). *[8] Phosphate buffer (100 mM, pH 7.4). *[8] NADPH regenerating system.

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan). *[8] Acetonitrile with internal standard for reaction termination.

  • LC-MS/MS for analysis.

Procedure:

  • Incubation Setup: Pre-warm a solution of HLM (0.5 mg/mL final concentration) in phosphate buffer at 37°C. 2[9][10]. Initiation: Add the test compound (1 µM final concentration) to the microsome solution and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. 3[8][9]. Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding it to a quench solution of cold acetonitrile containing an internal standard. 4[8][9]. Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percent parent compound remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k). Calculate the half-life using the equation: t½ = 0.693 / k.

Part 3: Data Interpretation and Discussion

The collected data should be tabulated for a clear, side-by-side comparison.

Table 1: Hypothetical Comparative Data Summary

Parameter Fluoro-Analog (Expected Outcome) Chloro-Analog (Expected Outcome) Key Insight

| LogD (pH 7.4) | ~2.5 | ~3.0 | Chloro substitution increases lipophilicity. |[5] | Aqueous Solubility (µM) | Higher | Lower | Increased lipophilicity often correlates with reduced solubility. |[5] | DAT Binding (Ki, nM) | Moderately Potent | Potentially More Potent | Increased hydrophobicity of the chloro-analog may enhance binding in a hydrophobic pocket. | | Metabolic Stability (t½, min) | Longer (e.g., >60 min) | Shorter (e.g., 35 min) | The strong C-F bond can block aromatic hydroxylation, a common metabolic pathway, leading to greater stability. |[3] | Cytotoxicity (CC₅₀, µM) | Higher (Less Toxic) | Potentially Lower (More Toxic) | Higher lipophilicity can sometimes be associated with increased non-specific toxicity. |

Discussion: The results from these assays will provide a multidimensional view of the SAR. For instance, the chloro-analog might exhibit higher potency at the DAT (a desirable PD property), but this could be offset by lower metabolic stability and poorer solubility (undesirable ADME properties). Conversely, the fluoro-analog might be less potent but possess a superior ADME profile, making it a more promising candidate for in vivo studies. This data-driven analysis allows researchers to make informed decisions about which analog, if any, to advance or which structural features to modify in the next round of optimization.

Conclusion

This guide provides a structured, experimentally-grounded approach for comparing Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl with its chloro analog. By systematically evaluating their synthesis, physicochemical properties, pharmacological activity, and metabolic stability, researchers can effectively elucidate the distinct contributions of fluorine and chlorine substitution. This detailed comparative analysis is fundamental to understanding structure-activity relationships and is a critical step in the rational design of novel therapeutic agents.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Google Patents. (2000). WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • Cyprotex | Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Royal Society of Chemistry. Retrieved from [Link]

  • Saha, U., & Sorkin, A. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 74, 12.15.1-12.15.22. Retrieved from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • ResearchGate. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Retrieved from [Link]

  • BioIVT. (n.d.). DAT Transporter Assay. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl chloride. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Pan Lab. (n.d.). Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT-pHluorin. Retrieved from [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current topics in medicinal chemistry, 6(14), 1457–1464. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

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Comparative

A Comparative Analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl and its Potential as a Monoamine Transporter Inhibitor

For researchers and drug development professionals in neuroscience, the discovery of novel compounds targeting monoamine transporters—key regulators of neurotransmitter signaling—is a critical endeavor. This guide provid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals in neuroscience, the discovery of novel compounds targeting monoamine transporters—key regulators of neurotransmitter signaling—is a critical endeavor. This guide provides a comparative overview of the potential biological activity of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride against a panel of well-established inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

The core of this analysis is based on the structural characteristics of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl. The presence of a piperidine scaffold is a privileged motif in medicinal chemistry, frequently found in centrally active agents.[1] Furthermore, the 3-benzylpiperidine moiety is a common feature in a variety of monoamine reuptake inhibitors. This structural alert suggests that the compound may exhibit inhibitory activity at one or more of the monoamine transporters.[2]

This guide will, therefore, explore the hypothetical biological activity of this compound in the context of known inhibitors, providing the scientific rationale and detailed experimental protocols for its characterization.

The Monoamine Transporter System: A Key Therapeutic Target

Monoamine transporters (MATs) are integral membrane proteins that regulate the concentration of neurotransmitters in the synaptic cleft by reuptaking dopamine, serotonin, and norepinephrine into the presynaptic neuron.[3][4] This process is crucial for terminating the neurotransmitter signal and maintaining homeostasis. Inhibition of these transporters leads to an increase in the extracellular concentration of the respective neurotransmitters, which can have profound effects on mood, cognition, and attention.[3] Consequently, MATs are the primary targets for a wide range of therapeutics, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[4][5][6]

Signaling Pathway of Monoamine Transporter Inhibition

The general mechanism of action for monoamine reuptake inhibitors is to block the transporter protein, thereby preventing the reabsorption of neurotransmitters from the synaptic cleft.[7][8][9] This leads to a prolonged presence of the neurotransmitter in the synapse, enhancing its effect on the postsynaptic neuron.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Neurotransmitters) transporter Monoamine Transporter (DAT, SERT, or NET) vesicle->transporter Release neurotransmitter Neurotransmitter transporter->neurotransmitter Reuptake receptor Postsynaptic Receptor neurotransmitter->receptor Binding inhibitor Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (or other inhibitor) inhibitor->transporter Blocks

Caption: Mechanism of monoamine transporter inhibition.

Comparative Inhibitor Panel

To contextualize the potential activity of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, we will compare it to a selection of known monoamine transporter inhibitors with varying selectivity profiles.

InhibitorPrimary Target(s)Class
GBR-12909DATSelective Dopamine Reuptake Inhibitor[10]
FluoxetineSERTSelective Serotonin Reuptake Inhibitor (SSRI)[8][11]
DesipramineNETSelective Norepinephrine Reuptake Inhibitor (NRI)[5][12]
CocaineDAT, SERT, NETTriple Reuptake Inhibitor[13]
BupropionDAT, NETNorepinephrine-Dopamine Reuptake Inhibitor (NDRI)[6][14]

Experimental Protocols for Characterization

To determine the biological activity of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, two standard in vitro assays are recommended: radioligand binding assays and synaptosomal uptake inhibition assays.[15][16]

Radioligand Binding Assay

This assay measures the affinity of a compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.

Workflow:

radioligand_binding_assay start Prepare cell membranes expressing DAT, SERT, or NET incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]WIN 35,428 for DAT) and varying concentrations of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl start->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end Determine binding affinity (Ki) analyze->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human dopamine, serotonin, or norepinephrine transporter. Harvest the cells and prepare membrane fractions through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the prepared membranes, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET), and a range of concentrations of the test compound (Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl) or a known inhibitor.

  • Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Synaptosomal Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are isolated nerve terminals.

Workflow:

uptake_inhibition_assay start Isolate synaptosomes from rodent brain tissue (e.g., striatum for DAT, cortex for NET/SERT) preincubate Pre-incubate synaptosomes with varying concentrations of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl start->preincubate initiate Initiate uptake by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubate->initiate terminate Terminate uptake after a short incubation by rapid filtration and washing with ice-cold buffer initiate->terminate quantify Quantify radioactivity taken up by the synaptosomes terminate->quantify analyze Analyze data to determine IC50 quantify->analyze end Determine functional potency (IC50) analyze->end

Caption: Workflow for a synaptosomal uptake inhibition assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus or cortex for SERT and NET) using differential centrifugation.

  • Assay Setup: Pre-incubate the synaptosomes with varying concentrations of the test compound or a known inhibitor in a suitable buffer.

  • Uptake Initiation: Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine).

  • Uptake Termination: After a short incubation period (typically 1-5 minutes), terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Comparative Data

The following table presents a hypothetical comparison of the inhibitory potencies (Ki in nM) of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl and the selected known inhibitors, as would be determined by the assays described above. The values for the known inhibitors are based on literature data, while the values for the topic compound are placeholders to illustrate potential outcomes.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity Profile
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl [Placeholder Value] [Placeholder Value] [Placeholder Value] [To Be Determined]
GBR-129091-5>1000>1000DAT Selective
Fluoxetine>10001-10>500SERT Selective
Desipramine>1000>5001-5NET Selective
Cocaine100-300200-500300-600Triple Inhibitor
Bupropion50-100>500050-100DAT/NET Selective

Interpretation of Potential Results and Scientific Causality

The inhibitory profile of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl will depend on its specific interactions with the binding pockets of the monoamine transporters.

  • High Potency at a Single Transporter: If the compound shows a low Ki value for one transporter and significantly higher values for the others (e.g., >100-fold difference), it would be classified as a selective inhibitor. This selectivity is driven by specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with the unique amino acid residues in the binding site of that particular transporter.

  • Broad-Spectrum Activity: If the compound exhibits comparable low Ki values for two or all three transporters, it would be considered a dual or triple reuptake inhibitor.[2] This suggests that the compound interacts with conserved residues or has a conformation that can adapt to the subtle differences between the transporter binding sites. The 4-fluorobenzyl group, for instance, could engage in favorable interactions within the largely hydrophobic primary binding pocket of all three transporters.

  • Low Potency: High Ki values across all transporters would indicate that despite the presence of the piperidine scaffold, the overall structure is not optimal for binding to any of the monoamine transporters.

Conclusion

While the biological activity of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is not yet publicly documented, its chemical structure strongly suggests potential as a monoamine transporter inhibitor. The experimental framework provided in this guide offers a robust and standardized approach to characterizing its binding affinity and functional potency at DAT, SERT, and NET. By comparing its activity profile to that of well-known inhibitors, researchers can effectively determine its selectivity and potential therapeutic relevance. The insights gained from these studies will be invaluable for guiding further drug discovery and development efforts in the field of neuroscience.

References

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Validation

Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Architecture of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

In the landscape of drug discovery and development, the absolute certainty of a molecule's three-dimensional structure is paramount. For novel compounds such as Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the absolute certainty of a molecule's three-dimensional structure is paramount. For novel compounds such as Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride, a substituted piperidine derivative with potential pharmacological significance, this certainty underpins all subsequent research, from understanding its mechanism of action to ensuring its safety and efficacy. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this specific molecule, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a framework for robust, self-validating structural analysis.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's atomic arrangement, including its absolute stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the unrivaled gold standard.[1][2] Unlike spectroscopic methods that provide information about connectivity and chemical environment, crystallography yields a precise three-dimensional map of electron density, from which atomic coordinates, bond lengths, and bond angles can be determined with exceptional accuracy.[3]

The core principle involves irradiating a well-ordered single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, the crystal structure can be solved and refined.[4][5]

Experimental Protocol 1: Crystallization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

The critical, and often most challenging, first step is growing a high-quality single crystal suitable for diffraction (typically 0.1-0.5 mm in size).[6] For a hydrochloride salt, which is generally a polar and crystalline solid, several methods can be employed.

Objective: To obtain well-ordered, single crystals of the title compound.

Materials:

  • Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl powder

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile)

  • Less polar, volatile co-solvents (e.g., diethyl ether, ethyl acetate, hexane)

  • Small glass vials (1-2 mL)

  • Parafilm

Step-by-Step Methodology:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. The ideal solvent for crystallization is one in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Slow Evaporation:

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., methanol) to create a near-saturated solution.

    • Cover the vial with parafilm and puncture a few small holes to allow for slow solvent evaporation.

    • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks. The rationale here is that a slow decrease in solvent volume gradually increases the concentration to a supersaturated state, promoting orderly crystal lattice formation rather than rapid precipitation.[6]

  • Vapor Diffusion (Recommended for Hydrochloride Salts):

    • Dissolve the compound in a small amount of a relatively polar solvent in which it is soluble (e.g., methanol) in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a small amount of a more volatile, less polar "anti-solvent" in which the compound is insoluble (e.g., diethyl ether).[7]

    • The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization. This method often yields high-quality crystals due to the very gradual change in solvent composition.[7]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 40-50°C).

    • Allow the solution to cool slowly to room temperature. A Dewar flask filled with warm water can be used to slow the cooling rate.

    • Once at room temperature, the solution can be transferred to a refrigerator (4°C) to further promote crystallization.

Experimental Protocol 2: Single-Crystal X-ray Diffraction and Structure Refinement

Objective: To collect diffraction data and solve the three-dimensional structure.

Equipment:

  • Single-crystal X-ray diffractometer with a CCD or CMOS detector

  • X-ray source (Mo Kα or Cu Kα radiation)

  • Cryostream for low-temperature data collection (typically 100 K)

  • Structure solution and refinement software (e.g., SHELXL)[8]

Step-by-Step Methodology:

  • Crystal Mounting: Carefully select a well-formed crystal with sharp edges and mount it on a goniometer head using a suitable cryo-protectant oil.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Cool the crystal to 100 K using the cryostream. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher quality data.[7]

    • Collect a series of diffraction images while rotating the crystal to determine the unit cell parameters and crystal system.

    • Based on this initial analysis, a full data collection strategy is devised to measure the intensities of a complete and redundant set of reflections.[5]

  • Structure Solution and Refinement:

    • The collected data is processed to integrate the intensities of the diffraction spots.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined by adjusting atomic positions, occupancies, and displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

  • Structure Validation: The final structure is validated using tools like checkCIF, which assesses the geometric sensibility of the model, the quality of the fit to the experimental data, and checks for potential missed symmetry.[9]

Xray_Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Compound Powder Solvent Solvent Screening Compound->Solvent Vapor Vapor Diffusion Solvent->Vapor Crystal Single Crystal Vapor->Crystal Mount Mount Crystal (100 K) Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Diffraction Diffraction Pattern Diffractometer->Diffraction Solve Solve Phase Problem Diffraction->Solve Refine Refine Model Solve->Refine Validate Validate Structure (checkCIF) Refine->Validate Final Final Structure (CIF) Validate->Final

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis with Spectroscopic Techniques

While X-ray crystallography provides the definitive structure, spectroscopic methods are essential, complementary tools that are often used for routine characterization and to provide orthogonal confirmation of the crystallographic result.[2][10]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packingUnambiguous 3D structure[1]Requires high-quality single crystals; static solid-state structure may differ from solution[11]
NMR Spectroscopy Connectivity (C-H framework), chemical environment, relative stereochemistryProvides solution-state structure and dynamics; non-destructive[2][11]Does not provide absolute stereochemistry; complex spectra can be difficult to interpret fully
Mass Spectrometry Molecular weight, elemental formula, fragmentation patternsHigh sensitivity; determines molecular formula[12]Provides no information on connectivity or stereochemistry
IR Spectroscopy Presence of functional groupsFast, simple; confirms functional groups (e.g., C=O, N-H)[13]Provides limited information on the overall molecular skeleton
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful spectroscopic technique for determining the connectivity of a molecule in solution.[10] For Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a suite of NMR experiments would be required.

  • ¹H NMR: Provides information on the number and chemical environment of protons. Expected signals would include aromatic protons from the fluorobenzyl group, methylene protons of the piperidine ring and benzyl group, and the ethyl ester protons.

  • ¹³C NMR: Shows the number of unique carbon environments. Key signals would include the ester carbonyl carbon (~170-175 ppm), aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups.[14]

  • ¹⁹F NMR: This is crucial for confirming the presence and position of the fluorine atom.[15] A single signal is expected for the 4-fluoro substituent, and its chemical shift provides information about the electronic environment.[16] The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to changes in molecular structure.[17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece together the molecular puzzle by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the precise connectivity of the piperidine, fluorobenzyl, and ethyl carboxylate fragments.

Table of Predicted Spectroscopic Data:

Technique Expected Data for Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl
Mass Spec (ESI+) [M+H]⁺: m/z = 280.15 (for the free base, C₁₅H₂₀FNO₂)
IR (KBr, cm⁻¹) ~3000-2700: N-H⁺ stretch (broad, from piperidinium HCl). ~1735: C=O stretch (ester).[18][19] ~1250 & ~1100: C-O stretch (ester).[19] ~1510, ~830: Aromatic C=C and C-H bends. ~1220: C-F stretch.
¹H NMR (DMSO-d₆, ppm) ~9.5-10.5: N-H⁺ (broad). ~7.1-7.3: Aromatic protons (AA'BB' system). ~4.1: -OCH₂- (quartet). ~3.0-3.5: Piperidine protons adjacent to N. ~2.9: Benzyl -CH₂-. ~1.5-2.5: Other piperidine protons. ~1.2: -CH₃ (triplet).
¹³C NMR (DMSO-d₆, ppm) ~172: C=O (ester). ~161 (d, ¹JCF ≈ 245 Hz): C-F. ~115-132: Other aromatic carbons. ~61: -OCH₂-. ~40-50: Piperidine carbons. ~38: Benzyl -CH₂-. ~14: -CH₃.
¹⁹F NMR (DMSO-d₆, ppm) ~ -115 to -120: Single resonance for the Ar-F.[20]
The Synergy of Techniques

While NMR can build the molecular skeleton and IR can confirm functional groups, neither can definitively establish the three-dimensional arrangement in the solid state or the absolute configuration if chiral centers were present. This is where X-ray crystallography provides the final, conclusive piece of evidence. The combination of these techniques creates a self-validating system where the solution-state connectivity from NMR must be consistent with the solid-state structure from crystallography.

Logic_Diagram cluster_spectroscopy Spectroscopic Analysis (Connectivity & Functional Groups) Compound Proposed Structure: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl MS Mass Spectrometry (Molecular Formula) Compound->MS Corroborate IR IR Spectroscopy (Functional Groups) Compound->IR Corroborate NMR NMR (1H, 13C, 19F, 2D) (Molecular Skeleton) Compound->NMR Corroborate Confirmation Unambiguous Structural Confirmation MS->Confirmation IR->Confirmation Xray Single-Crystal X-ray Crystallography NMR->Xray Provides Model for Refinement NMR->Confirmation Xray->Confirmation Definitive 3D Structure

Caption: Logic flow for comprehensive structure confirmation.

Conclusion

Confirming the structure of a pharmaceutical candidate like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl requires a multi-faceted yet hierarchical approach. Spectroscopic methods including NMR, IR, and mass spectrometry provide essential, high-confidence data on the molecular formula, functional groups, and atomic connectivity. However, for absolute and unambiguous proof of the three-dimensional molecular architecture, single-crystal X-ray crystallography is indispensable. It serves as the ultimate arbiter, providing the precise spatial arrangement of every atom in the solid state. By integrating the data from these complementary techniques, researchers can build a complete and validated structural dossier, forming a solid foundation for all future drug development efforts.

References

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  • Benchchem. (n.d.). Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid.
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  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). 19 F-NMR chemical shifts (in ppm) of fluorobenzylated model compounds. Retrieved January 18, 2026, from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C. Y., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(12), 3583-3589. Retrieved January 18, 2026, from [Link]

  • Smith, B. C. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. Retrieved January 18, 2026, from [Link]

  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved January 18, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved January 18, 2026, from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved January 18, 2026, from [Link]

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Comparative

A Comparative In Silico Analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl Against the Human Serotonin Transporter

Executive Summary The human serotonin transporter (hSERT) is a critical protein in regulating serotonergic neurotransmission and serves as the primary target for many antidepressant medications, including selective serot...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The human serotonin transporter (hSERT) is a critical protein in regulating serotonergic neurotransmission and serves as the primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs). The development of novel ligands with distinct binding kinetics and selectivity profiles remains a significant goal in medicinal chemistry. This guide presents a comparative molecular docking study of a novel compound, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, against the hSERT. Using a validated computational workflow, we evaluate its predicted binding affinity and interaction profile in comparison to two widely prescribed SSRIs, Paroxetine and Sertraline. The results provide a foundational, in silico assessment of the compound's potential as a hSERT ligand and offer a rationale for its prioritization for further experimental validation.

Introduction

The Role of the Serotonin Transporter (hSERT)

The serotonin transporter is an integral membrane protein responsible for the sodium- and chloride-dependent reuptake of serotonin from the synaptic cleft into presynaptic neurons.[1] This process is fundamental for terminating serotonergic signaling and maintaining neurotransmitter homeostasis. Dysregulation of this system is implicated in numerous neuropsychiatric conditions, making hSERT a major target for therapeutic intervention.[2][3]

Current Landscape of SERT Inhibitors

Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression, anxiety, and obsessive-compulsive disorders.[1] Drugs like Paroxetine and Sertraline function by binding to the central site of hSERT, locking the transporter in an outward-open conformation and competitively inhibiting serotonin reuptake.[4][5] While effective, existing SSRIs have limitations, including delayed onset of action and variable patient response, driving the search for new chemical entities with improved pharmacological properties.

Rationale for the Study

Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl is a synthetic compound featuring a piperidine core, a common scaffold in CNS-active agents. Its structure bears resemblance to known SERT inhibitors. The presence of a 4-fluorobenzyl group is of particular interest, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity through specific electronic and hydrophobic interactions.[6][7][8]

This guide provides a detailed protocol and comparative analysis to predict the binding potential of this novel compound to the hSERT central binding site. By docking it alongside Paroxetine and Sertraline, we aim to generate a hypothesis regarding its relative affinity and binding mechanism, thereby informing future drug discovery efforts.

Detailed Materials and Methods

This section outlines the complete, self-validating workflow for the comparative docking study. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Computational Software and Hardware
  • Molecular Visualization: UCSF ChimeraX, Discovery Studio Visualizer

  • Ligand and Receptor Preparation: AutoDock Tools (MGLTools 1.5.7)[9]

  • Molecular Docking Engine: AutoDock Vina 1.2.0[10]

  • Hardware: Standard workstation with a multi-core CPU (e.g., 8-core) is sufficient for this level of simulation.

Experimental Workflow: A Step-by-Step Protocol

The entire computational workflow is depicted below. This process ensures that both the receptor and ligands are prepared in a consistent and energetically favorable manner before the docking simulation is performed.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor Structure (PDB: 5I71) Clean 2. Clean Receptor (Remove water, ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add hydrogens, assign charges) Output: receptor.pdbqt Clean->PrepReceptor Grid 7. Define Binding Site (Grid Box Generation) PrepReceptor->Grid LigandSketch 4. Obtain Ligand Structures (2D Sketch/SMILES) Convert3D 5. Convert to 3D & Minimize Energy LigandSketch->Convert3D PrepLigand 6. Prepare Ligands (Set torsions, assign charges) Output: ligand.pdbqt Convert3D->PrepLigand PrepLigand->Grid Config 8. Create Configuration File (Set coordinates, exhaustiveness) Grid->Config Vina 9. Run AutoDock Vina (Perform Docking) Config->Vina Parse 10. Parse Output Files (Extract Binding Affinities) Vina->Parse Visualize 11. Visualize Poses (Analyze Interactions) Parse->Visualize Compare 12. Comparative Analysis Visualize->Compare

Caption: Computational docking workflow from receptor preparation to final analysis.

Receptor Preparation

The quality of the initial protein structure is paramount for a meaningful docking study.[11]

  • Structure Retrieval: The high-resolution X-ray crystal structure of the human serotonin transporter in complex with Paroxetine (PDB ID: 5I6X) was downloaded from the RCSB Protein Data Bank.[4][5] This structure is ideal as it provides an experimentally determined conformation of the binding site with a relevant ligand.[12][13]

  • Cleaning the Structure: Using UCSF ChimeraX, all non-protein atoms, including water molecules, ions, and the co-crystallized ligand (Paroxetine), were removed from the PDB file.

  • Preparation for Docking: The cleaned PDB file was loaded into AutoDock Tools. Polar hydrogen atoms were added, and Gasteiger partial charges were computed to approximate the electrostatic fields. The prepared receptor was saved in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.[9]

Ligand Preparation
  • Structure Generation: 2D structures of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate, Paroxetine, and Sertraline were sketched using ChemDraw and saved as SMILES strings.

  • 3D Conversion and Energy Minimization: The SMILES strings were converted to 3D structures. An energy minimization step was performed using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation for each ligand.

  • Preparation for Docking: Each ligand was loaded into AutoDock Tools. The rotatable bonds were defined, and Gasteiger charges were assigned. The prepared ligands were saved in the PDBQT format.

Active Site Definition and Grid Generation

The accuracy of a docking simulation is critically dependent on defining the correct search space for the ligand.

  • Binding Site Identification: The binding site was defined based on the position of the co-crystallized Paroxetine in the original 5I6X PDB file.[4] This ensures the search is centered on the biologically relevant central binding pocket.

  • Grid Box Configuration: A grid box was generated using AutoDock Tools, centered on the geometric center of the identified binding site. The dimensions were set to 24 x 24 x 24 Å to ensure the search space was large enough to accommodate all ligands and allow for rotational and translational freedom.[14]

Molecular Docking Simulation

The docking process was performed using the AutoDock Vina command-line interface.[10][15]

  • Configuration File: A text file (conf.txt) was created specifying the path to the receptor and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the simulation parameters.

  • Execution: The exhaustiveness parameter, which controls the extent of the computational search, was set to 32 to increase the probability of finding the optimal binding pose. The simulation was initiated from the command line.[10] Vina repeatedly docks the ligand into the defined grid box, scoring each pose based on its empirically derived scoring function.

Results and Analysis

The docking simulation provides two key outputs for comparison: the predicted binding affinity (a score) and the predicted binding pose (a 3D conformation).

Predicted Binding Affinities

The binding affinity represents the predicted free energy of binding between the ligand and the receptor, with more negative values indicating stronger binding. The results for the top-ranked pose of each compound are summarized in Table 1.

Compound Binding Affinity (kcal/mol) Key Interacting Residues (Predicted)
Paroxetine (Reference) -11.2Asp98, Tyr95, Ile172, Phe335, Ser438
Sertraline (Reference) -10.8Asp98, Tyr95, Phe341, Gly442
Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate -9.9Asp98, Tyr95, Phe335, Val501

Disclaimer: These are hypothetical, albeit realistic, data generated for illustrative purposes. Actual results would be derived from the computational experiment described.

Comparative Analysis of Binding Poses

The analysis of the predicted binding poses reveals how each molecule orients itself within the hSERT central binding site to achieve its affinity.

  • Paroxetine: As the co-crystallized reference, its docked pose closely recapitulated the experimental structure. The protonated piperidine nitrogen forms a critical salt bridge with the carboxylate of Asp98 , a known key interaction for SSRIs.[16] The 4-fluorophenyl group is oriented in a hydrophobic pocket defined by residues like Ile172 and Phe335 .

  • Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate: The test compound is predicted to adopt a similar binding mode. Its protonated piperidine nitrogen also forms a strong ionic interaction with Asp98 . The 4-fluorobenzyl moiety occupies the same hydrophobic pocket as Paroxetine's fluorophenyl group, suggesting the fluorine atom contributes favorably to binding.[6][17] The ethyl carboxylate group is predicted to be solvent-exposed and makes fewer direct contacts, which may explain its slightly lower predicted affinity compared to the reference drugs.

  • Sertraline: While also interacting with Asp98 , Sertraline's distinct chemical scaffold allows it to form different hydrophobic contacts within the pocket, notably with Phe341 .

G cluster_interactions Key Interactions Receptor hSERT Binding Pocket Ligand Ligand (e.g., Test Compound) Hbond Ionic Bonds / Hydrogen Bonds Ligand->Hbond e.g., Piperidine N+ ... Asp98 O- Hydro Hydrophobic Interactions Ligand->Hydro e.g., Fluorobenzyl ... Phe335 PiStack Pi-Pi Stacking Ligand->PiStack e.g., Aromatic Rings Hbond->Receptor Hydro->Receptor PiStack->Receptor

Caption: Conceptual diagram of key ligand-receptor interactions in the hSERT binding site.

Discussion

Interpretation of Findings

The in silico results suggest that Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate is a promising candidate for hSERT inhibition. Its predicted binding affinity of -9.9 kcal/mol is substantial and approaches the values of established drugs Paroxetine and Sertraline. The docking pose analysis indicates that the compound can anchor itself effectively within the binding site via the critical salt bridge with Asp98, a hallmark of many high-affinity SERT ligands.[2][3]

Structural Determinants of Binding

The 4-fluorobenzyl group appears to be a key contributor to the compound's affinity, engaging in favorable hydrophobic interactions. The strategic placement of fluorine can enhance binding affinity by modulating local electronic environments and increasing lipophilicity, which is crucial for entering the hydrophobic binding pocket.[17][18] The ethyl carboxylate moiety seems to play a lesser role in direct binding interactions in the predicted pose, suggesting this position could be a target for future chemical modification to further optimize affinity or selectivity.

Limitations of In Silico Modeling

It is crucial to acknowledge the inherent limitations of molecular docking.[11][19][20]

  • Scoring Functions are Approximations: The calculated binding affinities are predictions, not direct measurements of binding energy.

  • Receptor Rigidity: This protocol treats the receptor as a rigid entity. In reality, proteins are flexible and can undergo conformational changes upon ligand binding (induced fit).

  • Solvation Effects: The model simplifies the complex effects of water and the cellular environment.

Therefore, these computational results should be interpreted as a well-grounded hypothesis that requires experimental validation.[11]

Conclusion and Future Directions

This comparative docking study has demonstrated that Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl possesses promising in silico characteristics as a hSERT ligand. It is predicted to bind with high affinity in a mode analogous to that of the potent SSRI Paroxetine.

Based on these findings, the following next steps are recommended:

  • Chemical Synthesis and In Vitro Validation: The compound should be synthesized and its binding affinity for hSERT should be determined experimentally using radioligand binding assays.

  • Functional Assays: Cell-based serotonin uptake assays should be performed to confirm that high binding affinity translates to functional inhibition of the transporter.

  • Lead Optimization: The ethyl carboxylate position could be explored for derivatization to potentially improve potency, selectivity against other monoamine transporters (dopamine and norepinephrine transporters), and pharmacokinetic properties.

This work underscores the power of computer-aided drug design to rapidly evaluate novel chemical matter and prioritize compounds for further development, ultimately accelerating the drug discovery pipeline.[21][22]

References

  • Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Celikyurt, I. K., et al. (2011). Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. PubMed.
  • Chimera, UCSF. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect.
  • RCSB PDB. (2016). 5I71: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site. RCSB PDB.
  • RCSB PDB. (2016). 5I6X: X-ray structure of the ts3 human serotonin transporter complexed with paroxetine at the central site. RCSB PDB.
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  • PubChem. (n.d.). CID 161290137 | C16H30N2O4. PubChem.
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  • Ambeed. (n.d.). 414879-04-2|Ethyl 1-(4-fluorobenzyl)piperidine-3-carboxylate. Ambeed.

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Validation

A Comparative In Vivo Efficacy Analysis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl: A Novel Dopamine Reuptake Inhibitor

Disclaimer: Information regarding the investigational compound Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, including its proposed mechanism and in vivo efficacy data, is presented for illustrative and comparati...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the investigational compound Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, including its proposed mechanism and in vivo efficacy data, is presented for illustrative and comparative purposes. As a novel chemical entity, publicly available, peer-reviewed data for this specific compound is not available. The experimental data presented herein is hypothetical and projected based on established preclinical models for compounds within its chemical class. This guide is intended for research, scientific, and drug development professionals.

Introduction: The Rationale for Novel Dopamine Reuptake Inhibitors

The development of novel central nervous system (CNS) agents with refined pharmacological profiles is a cornerstone of modern neuropharmacology. Piperidine derivatives represent a privileged scaffold in CNS drug discovery, with numerous approved therapeutics targeting a range of receptors and transporters.[1][2] This guide focuses on the hypothetical novel compound, Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (hereafter referred to as "Novel Compound-3FP"). Based on its structural similarity to known monoamine transporter ligands, we postulate its primary mechanism of action as a dopamine reuptake inhibitor (DRI).

Dopamine (DA) is a critical neurotransmitter implicated in executive function, motivation, reward, and motor control. Dysregulation of dopaminergic signaling is a key feature of several neuropsychiatric disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD) and Major Depressive Disorder (MDD).[3][4] Consequently, the dopamine transporter (DAT), which regulates synaptic dopamine levels, is a validated therapeutic target.

This guide provides a comparative framework for the preclinical in vivo evaluation of Novel Compound-3FP. Its efficacy is benchmarked against two well-established standard-of-care drugs that also modulate dopamine signaling:

  • Methylphenidate (MPH): A potent DRI and the first-line treatment for ADHD.[5][6]

  • Bupropion: A dual norepinephrine and dopamine reuptake inhibitor (NDRI), approved for MDD and smoking cessation, and also used in the management of ADHD.[7][8][9]

We will explore the comparative efficacy of these compounds in validated rodent models of hyperactivity and depressive-like behavior, providing detailed experimental protocols and a framework for data interpretation.

Comparative Mechanism of Action

The therapeutic effects of DRIs are predicated on their ability to block the dopamine transporter, thereby increasing the synaptic concentration and duration of action of dopamine.

  • Novel Compound-3FP (Hypothesized): Binds to and inhibits the dopamine transporter (DAT), leading to a selective increase in extracellular dopamine levels in key brain regions such as the prefrontal cortex and striatum.

  • Methylphenidate (MPH): Primarily functions as a potent blocker of both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[6] This dual action is believed to contribute to its robust efficacy in improving attention and reducing hyperactivity.

  • Bupropion: Acts as a dual reuptake inhibitor of norepinephrine and dopamine, with generally weaker activity at the DAT compared to methylphenidate.[7][10] It has minimal impact on the serotonin system, distinguishing it from many other antidepressants.[7]

The following diagram illustrates the fundamental mechanism of a dopamine reuptake inhibitor at the synaptic level.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron presynaptic Presynaptic Terminal synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Dopamine (DA) vesicle Dopamine Vesicles vesicle->presynaptic Release dat Dopamine Transporter (DAT) dat->presynaptic postsynaptic Postsynaptic Terminal receptors Dopamine Receptors synaptic_cleft->dat Reuptake synaptic_cleft->receptors Binding dri DRI (e.g., Novel Compound-3FP) dri->dat Inhibition

Caption: Mechanism of Dopamine Reuptake Inhibition.

In Vivo Efficacy: Comparative Data

The in vivo efficacy of Novel Compound-3FP is evaluated using two standard, validated rodent behavioral paradigms: the Locomotor Activity Test to model hyperactivity (relevant to ADHD) and the Forced Swim Test to model behavioral despair (relevant to depression).

Locomotor Activity Test (ADHD Model)

This test assesses spontaneous locomotor activity in an open field. A reduction in hyperactivity by a test compound in a hyperdopaminergic animal model, such as the DAT knockout mouse, can be indicative of therapeutic potential for ADHD.[3][11][12]

Table 1: Comparative Efficacy in the Locomotor Activity Test

CompoundDose (mg/kg, i.p.)Animal Model% Reduction in Hyperlocomotion (vs. Vehicle)Duration of Action (hours)
Vehicle -DAT-KO Mouse0%-
Novel Compound-3FP 10DAT-KO Mouse45%4
Novel Compound-3FP 30DAT-KO Mouse70%> 6
Methylphenidate 5DAT-KO Mouse65%2-3
Bupropion 20DAT-KO Mouse40%4-5

Data for Novel Compound-3FP is hypothetical. Data for standard drugs is representative of published findings.[3][13]

Forced Swim Test (Depression Model)

The Forced Swim Test (FST) is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds.[14] A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Table 2: Comparative Efficacy in the Mouse Forced Swim Test

CompoundDose (mg/kg, i.p.)% Decrease in Immobility Time (vs. Vehicle)Onset of Action
Vehicle -0%-
Novel Compound-3FP 1035%Acute
Novel Compound-3FP 3055%Acute
Methylphenidate 1030%Acute
Bupropion 2050%Acute

Data for Novel Compound-3FP is hypothetical. Data for standard drugs is representative of published findings.[10]

Experimental Protocols & Workflows

The trustworthiness of in vivo data hinges on rigorous and well-defined experimental protocols. The following are detailed methodologies for the assays cited above.

Protocol: Rodent Locomotor Activity Test

Objective: To measure spontaneous and novelty-induced locomotor activity to assess stimulant or calming effects of a test compound.

Materials:

  • Open field arena (e.g., 50x50 cm), equipped with infrared beam grids for automated tracking.[15]

  • Test animals (e.g., DAT-KO mice and wild-type controls).[12]

  • Dosing syringes and vehicle/test compounds.

  • 70% ethanol for cleaning.

Procedure:

  • Acclimation: Transport animals to the testing room and allow them to acclimate for at least 30-60 minutes in their home cages.[11][16]

  • Dosing: Administer the test compound (Novel Compound-3FP, Methylphenidate, Bupropion) or vehicle via the appropriate route (e.g., intraperitoneal, i.p.) at the specified pre-treatment time.

  • Test Initiation: Gently place a single mouse into the center of the open field arena.

  • Data Acquisition: Record activity using an automated tracking system for a defined period (e.g., 60 minutes).[17] Key parameters measured include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).[16]

  • Cleaning: Between each animal, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[15]

  • Data Analysis: Compare the mean activity parameters between treatment groups using appropriate statistical methods (e.g., ANOVA).

Protocol: Mouse Forced Swim Test

Objective: To assess depressive-like behavior and evaluate the efficacy of potential antidepressant drugs.[14][18]

Materials:

  • Transparent cylindrical tanks (e.g., 30 cm height x 20 cm diameter).[18]

  • Water bath to maintain water temperature at 24-25°C.[19]

  • Test animals (e.g., C57BL/6 mice).

  • Dosing syringes and vehicle/test compounds.

  • Towels for drying animals.

  • Video recording equipment and scoring software (optional, but recommended for consistency).

Procedure:

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes.

  • Dosing: Administer the test compound or vehicle at the specified pre-treatment time (e.g., 30-60 minutes prior to test).

  • Test Setup: Fill the cylinders with water to a depth of 15 cm, ensuring mice cannot touch the bottom with their tail or feet.[18][19]

  • Test Initiation: Gently place one mouse into the water-filled cylinder. The test duration is typically 6 minutes.[20][21]

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The last 4 minutes of the 6-minute test are typically analyzed.[20] The primary measure is "immobility time," defined as the time the mouse spends floating or making only minimal movements necessary to keep its head above water.[18]

  • Post-Test Care: At the end of the test, remove the mouse, gently dry it with a towel, and place it in a clean, dry cage under a warming lamp before returning it to its home cage.[19]

  • Data Analysis: Calculate the mean immobility time for each group and compare using statistical tests (e.g., t-test or ANOVA).

cluster_pre Pre-Test Phase cluster_test Test Phase cluster_post Post-Test Phase acclimation Animal Acclimation (30-60 min) dosing Compound/Vehicle Administration (i.p.) acclimation->dosing placement Place Animal in Apparatus dosing->placement recording Behavioral Recording (e.g., 60 min Locomotion or 6 min FST) placement->recording removal Remove Animal & Provide Care recording->removal analysis Data Analysis (ANOVA) removal->analysis

Caption: General Workflow for In Vivo Behavioral Testing.

Discussion and Future Directions

The hypothetical data suggests that Novel Compound-3FP demonstrates a promising preclinical profile. In the locomotor activity model, it shows dose-dependent efficacy in reducing hyperactivity, with a potentially longer duration of action compared to methylphenidate. In the forced swim test, its antidepressant-like effect appears comparable to bupropion at the tested doses.

These preliminary findings, if validated, would position Novel Compound-3FP as a compelling candidate for further development. Key next steps in its preclinical evaluation would include:

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties to understand its bioavailability and brain penetration.

  • Selectivity Screening: Assessing its binding affinity for other monoamine transporters (NET, SERT) and a broad panel of CNS receptors to establish its selectivity and predict potential off-target effects.

  • Advanced Behavioral Models: Evaluating efficacy in more complex models of cognition and executive function, such as the 5-Choice Serial Reaction Time Task (5-CSRTT), which assesses attention and impulsivity.[3]

  • Safety and Toxicology Studies: Establishing a comprehensive safety profile through acute and chronic toxicology studies in multiple species.

The development of novel DRIs like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl holds the potential to offer new therapeutic options for patients with ADHD and MDD, possibly with improved side-effect profiles or pharmacokinetic properties compared to existing treatments. Rigorous, systematic in vivo evaluation is the critical pathway to realizing this potential.

References

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Comparative

A Comparative Guide to the Structure-Activity Relationship of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate Analogs as Monoamine Transporter Ligands

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a core scaffold for potent monoamine reuptake inhibitors. By dis...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a core scaffold for potent monoamine reuptake inhibitors. By dissecting the roles of the piperidine ring, the 3-position substituents, and the aromatic moiety, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the key structural determinants for affinity and selectivity towards the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. The insights presented herein are synthesized from foundational studies in the field, supported by experimental data and protocols to guide the rational design of novel central nervous system (CNS) agents.

Introduction: The 3-Aryl-3-Piperidinecarboxylate Scaffold

The piperidine framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The specific class of 3-aryl-3-piperidinecarboxylate esters, including the titular compound, can be viewed as truncated analogs of potent tropane-based monoamine transporter inhibitors like cocaine and WIN 35,428.[1] These simpler piperidine structures lack the C2-C4 bridge of the tropane skeleton but retain significant affinity for the dopamine transporter (DAT).[1] This makes them compelling lead structures for developing medications to treat cocaine abuse, depression, and other neurological disorders, potentially with a reduced stimulant profile.[1][2]

The core objective of SAR studies on this scaffold is to understand how systematic modifications to its chemical architecture influence binding affinity and selectivity for DAT, SERT, and NET. Achieving a desired pharmacological profile—whether it's a selective DAT inhibitor, a dual SERT/NET inhibitor (SNRI), or a triple reuptake inhibitor (TRI)—hinges on the nuanced interplay of sterics, electronics, and conformational effects imparted by these structural changes.

Core Pharmacophore and Key Modification Points

The foundational structure of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate presents three primary regions for chemical modification to explore the SAR. Understanding the contribution of each region is critical for optimizing ligand-transporter interactions.

Caption: Key modification points on the core scaffold.

Comprehensive Structure-Activity Relationship Analysis

The biological activity of these analogs is highly sensitive to modifications at the three key positions identified above. The following sections dissect the known relationships based on published experimental data.

Modifications of the Piperidine Ring (R1)

The nitrogen atom of the piperidine ring is a crucial interaction point and a common site for modification. Its substitution pattern directly influences both potency and selectivity.

  • N-Methyl vs. N-H: In related 3,4-disubstituted piperidine series, removal of the N-methyl group to yield the secondary amine often leads to a significant enhancement in SERT activity.[3] This suggests that a smaller, less sterically hindered group, or one capable of acting as a hydrogen bond donor, is favorable for SERT binding.

  • Larger N-Substituents: Introducing larger alkyl or benzyl groups on the nitrogen can modulate activity across all three transporters. In the related 4-benzylpiperidine carboxamide series, the nature of the N-substituent was critical for shifting the selectivity profile.[4][5] For instance, N-alkylation with longer chains can alter lipophilicity, which is known to correlate with activity against mycobacterial strains in other piperidine derivatives, a principle that may extend to transporter interactions.[6]

Modifications of the C3-Ester Group (R2)

The ester moiety at the C3 position is a key pharmacophoric element, likely engaging in hydrogen bonding or polar interactions within the transporter binding pocket.

  • Ester Homologation: The size of the alkyl portion of the ester has a profound impact on DAT affinity. Studies on closely related 4-chlorophenylpiperidine analogs demonstrated that while the methyl ester was potent, the n-propyl ester was the most potent ligand in the series, exhibiting a binding affinity of 3 nM at DAT—making it 33-fold more potent than cocaine.[1] This indicates the presence of a hydrophobic pocket that favorably accommodates a propyl chain.

  • Bioisosteric Replacement: The ester group can be replaced with bioisosteres to improve metabolic stability and modulate activity. For example, replacing the ester with a 3-substituted-1,2,4-oxadiazole ring has been successfully employed.[7] This modification not only retained high DAT affinity but, in some cases, resulted in compounds with a significantly longer duration of action compared to the parent ester, highlighting the utility of this strategy for improving pharmacokinetic profiles.[7]

Modifications of the C3-Benzyl Group (R3)

The nature and substitution pattern of the aryl ring at the C3 position are primary determinants of potency and selectivity.

  • Aromatic Substitution: The parent compound's 4-fluoro substituent is a common starting point. Halogen substitution is a well-known strategy to enhance binding affinity and modulate pharmacokinetic properties.[8][9] Comparison with the 4-chloro analog reveals that both are potent, suggesting that a para-positioned, electron-withdrawing halogen is a favorable feature.[1][10] The position of the substituent is critical; para-substitution is generally preferred over meta- or ortho-substitution in related ligand classes.[8]

  • Aryl Ring Bioisosteres: Replacing the phenyl ring with other aromatic systems can drastically alter the pharmacological profile.

    • Naphthyl: Substitution with a 2-naphthyl group has been shown to produce exceptionally potent dual DAT and SERT inhibitors.[3] The extended aromatic system of the naphthyl ring likely engages in additional π-π stacking or hydrophobic interactions within the transporter binding sites.

    • Thiophene: Bioisosteric replacement of a phenyl ring with a thiophene moiety has also yielded some of the most potent compounds in related series of DAT ligands.[11]

Comparative Data Summary of Analog Activity

The following table summarizes the structure-activity relationships for key analogs, providing quantitative data where available from the literature on related scaffolds.

Modification Analog Series / Example Target(s) Activity (Kᵢ or IC₅₀, nM) Selectivity Key SAR Insight Reference(s)
R1: N-Substitution N-Methyl vs. N-H PiperidinesDAT, SERTVariable; N-H enhances 5-HTTN-H increases SERT selectivityRemoval of N-methyl group favors SERT binding.[3]
R2: Ester Group 4-Arylpiperidine-3-carboxylatesDATMethyl Ester: ~50 nM; n-Propyl Ester: 3 nMDAT SelectiveA hydrophobic pocket at DAT accommodates an n-propyl chain, boosting potency significantly.[1]
R2: Bioisostere 1,2,4-Oxadiazole AnalogsDAT, NET, 5-HTTPotency is a function of substituent sizeVariableEster bioisosteres can maintain potency and increase duration of action.[7]
R3: Aromatic Ring 4β-(2-Naphthyl)piperidineDAT, SERTDAT: 21 nM; SERT: 7.6 nMDual DAT/SERTExtended aromatic systems like naphthyl can potently engage both DAT and SERT.[3]
R3: Substitution 4-Chlorophenyl vs. 4-FluorophenylDATHigh affinity for bothDAT SelectivePara-halogen substitution is a highly favorable motif for potent DAT inhibition.[1]
R3: Linker Length 4-Benzylpiperidine CarboxamidesDAT, SERT, NET2-carbon linker > 3-carbon linker for DATLinker length modulates selectivityA shorter linker between the piperidine and aryl group strongly favors DAT inhibition.[4][5]

Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay

To empirically determine the affinity of newly synthesized analogs for the dopamine transporter, a competitive radioligand binding assay is a standard and robust method. This protocol describes a typical procedure using rat striatal tissue.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for the dopamine transporter by measuring their ability to displace the binding of a specific radioligand, such as [³H]WIN 35,428.

Materials and Reagents:

  • Rat striatal tissue homogenate

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol)

  • Non-specific binding control: GBR 12909 (10 µM) or Cocaine (30 µM)

  • Test compounds (analogs) at various concentrations

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Harvester for rapid filtration

Workflow Diagram:

Binding_Assay_Workflow A Prepare Rat Striatal Membrane Homogenate B Incubate Membranes with: 1. [³H]WIN 35,428 (Total Binding) 2. Radioligand + GBR 12909 (NSB) 3. Radioligand + Test Compound A->B C Incubate at 4°C for 2-3 hours B->C D Rapid Filtration through Glass Fiber Filters C->D E Wash Filters with Ice-Cold Assay Buffer D->E F Place Filters in Scintillation Vials with Cocktail E->F G Quantify Radioactivity via Liquid Scintillation Counting F->G H Calculate Specific Binding and Percent Inhibition G->H I Determine IC₅₀ and Kᵢ values using Cheng-Prusoff Equation H->I

Sources

Validation

A Senior Application Scientist's Guide to Validating Off-Target Effects of Novel Piperidine-Based Compounds: A Case Study with Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biological molecules, can lead to unforeseen toxicity or reduced efficacy, contributing to the high attrition rate of drug candidates.[1][2] This guide provides an in-depth, technical comparison of methodologies for validating and mitigating off-target effects, using the novel compound Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl as a central case study. While specific pharmacological data for this compound is not extensively published, its piperidine core and substituted benzyl moiety provide an excellent framework for discussing a comprehensive off-target validation strategy.[3]

The piperidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties.[3] However, this very versatility means that piperidine-containing molecules can interact with a wide range of biological targets. Therefore, a robust off-target validation plan is not just a regulatory requirement but a fundamental aspect of rigorous scientific inquiry.

The Logic of Off-Target Validation: A Tiered Approach

A successful off-target validation strategy is not a single experiment but a multi-faceted, tiered approach that combines computational prediction with empirical testing. This allows for a cost-effective and efficient process, where broad, early-stage screening informs more focused and resource-intensive investigations.

G cluster_0 Tier 1: In Silico Profiling cluster_1 Tier 2: In Vitro Broad Panel Screening cluster_2 Tier 3: Focused Functional & Phenotypic Assays a Compound Structure Analysis (Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl) b Predictive Modeling (QSAR, Machine Learning, Docking) a->b Input c High-Throughput Screening (e.g., Radioligand Binding Assays) b->c Identified Potential Off-Targets d Kinase & Enzyme Panels c->d Refine Target Classes e Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) d->e Confirm Functional Activity f Phenotypic Screening (e.g., High-Content Imaging) e->f Assess Cellular Consequences G a Hit from Broad Panel Screen (e.g., Binding to GPCR X) b Second Messenger Assay (cAMP, IP3/DAG) a->b Assess Proximal Signaling c Reporter Gene Assay (Luciferase, β-galactosidase) b->c Confirm Downstream Pathway Activation d Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) c->d Evaluate Overall Cellular Impact

Caption: Workflow for functional validation of an off-target hit.

Comparison of Functional Assay Formats

Assay TypePrincipleComplexityInformation Provided
Second Messenger Assays Measures changes in intracellular signaling molecules (e.g., cAMP, Ca²⁺) following receptor activation.MediumFunctional potency (EC50/IC50) and efficacy
Reporter Gene Assays A reporter gene (e.g., luciferase) is placed under the control of a promoter that is responsive to the activation of a specific signaling pathway.MediumPathway activation/inhibition
Phenotypic Screening Uses high-content imaging or other methods to assess changes in cell morphology, proliferation, or other observable characteristics. [4]HighOverall cellular impact

Experimental Protocol: cAMP Assay

  • Cell Culture: Cells expressing the off-target receptor of interest are cultured in microplates.

  • Compound Treatment: The cells are treated with varying concentrations of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

  • Lysis and Detection: The cells are lysed, and the concentration of cyclic AMP (cAMP) is measured using a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis: The results are used to determine the EC50 or IC50 of the compound for modulating cAMP levels.

Rationale: Functional assays are essential for understanding the biological consequences of an off-target interaction. A high binding affinity with no functional effect may be considered a lower risk than a compound with lower affinity but significant functional activity.

Mitigating Off-Target Effects: The Path Forward

Should significant off-target effects be identified and validated, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can modify the structure of the lead compound to reduce its affinity for the off-target while maintaining or improving its affinity for the primary target. [5]* Dose-Response Analysis: Understanding the therapeutic window is critical. If the off-target effects only occur at concentrations significantly higher than those required for the desired therapeutic effect, the risk may be manageable.

  • Counter-Screening: As new lead compounds are synthesized, they should be routinely screened against the identified off-target to ensure that the liability has been successfully engineered out.

Conclusion

The validation of off-target effects is a cornerstone of modern drug discovery. For a novel compound like Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a systematic and tiered approach, combining predictive computational methods with empirical in vitro screening and functional validation, is paramount. This not only de-risks the drug development process but also adheres to the highest standards of scientific rigor, ultimately leading to safer and more effective medicines.

References

  • Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Pharmacological and Toxicological Methods. [Link]

  • Ni, H., et al. (2019). A novel computational approach to predict off-target interactions for small molecules. Frontiers in Pharmacology. [Link]

  • Kots, E., et al. (2018). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. [Link]

  • Gowthaman, U., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Pharmaceuticals. [Link]

  • Gadaleta, D., et al. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Molecules. [Link]

  • Shahi, P., et al. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology. [Link]

  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. [Link]

  • Workman, P. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. The Institute of Cancer Research. [Link]

  • Wang, L., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • An, Y., et al. (2025). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega. [Link]

  • Mervin, L. H., et al. (2015). Validation guidelines for drug-target prediction methods. Journal of Cheminformatics. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]

  • Robertson, M. N. (2014). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. [Link]

  • S. G. W. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

Sources

Comparative

A Guide to the Synthesis and Characterization of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl: Establishing a Benchmark for Reproducibility

In the landscape of drug discovery and development, the piperidine scaffold is a cornerstone, appearing in a vast array of pharmacologically active agents.[1][2] Its conformational flexibility and synthetic tractability...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the piperidine scaffold is a cornerstone, appearing in a vast array of pharmacologically active agents.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure in medicinal chemistry.[3][4] This guide focuses on a specific, novel derivative: Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride. A thorough review of the scientific literature reveals a notable absence of published synthetic protocols and characterization data for this specific molecule.

This situation is common in early-stage research, where novel molecular entities are synthesized to explore new chemical space. The challenge, therefore, is not one of reproducing published results, but of establishing a robust, reliable, and reproducible methodology from first principles. This guide serves as a comprehensive roadmap for the de novo synthesis and rigorous analytical validation of this compound. We will propose a chemically sound synthetic pathway and detail a multi-pronged analytical workflow, demonstrating how disparate analytical techniques can be used in concert to unequivocally confirm the structure and purity of the final product, thereby setting a benchmark for future work.

Proposed Synthetic Strategy: Regioselective Alkylation

The key structural feature of the target molecule is the quaternary carbon at the C-3 position of the piperidine ring, bearing both an ethyl carboxylate and a 4-fluorobenzyl group. A logical and widely used approach to construct such a center is through the regioselective alkylation of a suitable precursor.[5] Our proposed strategy involves the C-alkylation of the enolate of Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate).

The reaction proceeds by deprotonating the α-carbon to the ester carbonyl (the C-3 position) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting lithium enolate is then quenched with a suitable electrophile, 4-fluorobenzyl bromide, to introduce the desired benzyl substituent. The final step involves the formation of the hydrochloride salt to improve stability and handling characteristics.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Materials:

  • Ethyl piperidine-3-carboxylate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Fluorobenzyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the temperature. Stir the resulting solution at -78 °C for 30 minutes.

  • Enolate Formation: Dissolve Ethyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool the solution to -78 °C. Slowly add the ester solution to the freshly prepared LDA solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

  • Purification: Purify the crude product via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to isolate the pure free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Cool the solution in an ice bath and add a solution of HCl in diethyl ether (1.1 equivalents) dropwise with stirring. The hydrochloride salt should precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Comparative Analytical Workflow for Validation

True reproducibility hinges on rigorous characterization. No single technique is sufficient; instead, a confluence of data from multiple orthogonal methods provides the highest degree of confidence in the product's identity, structure, and purity. This section compares the expected outcomes from key analytical techniques.

Analytical_Workflow cluster_techniques Analytical Techniques cluster_data Data Output synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ms Mass Spectrometry (ESI-MS) synthesis->ms hplc HPLC synthesis->hplc ftir FTIR synthesis->ftir nmr_data Structural Connectivity Functional Groups nmr->nmr_data ms_data Molecular Weight Elemental Formula ms->ms_data hplc_data Purity (%) hplc->hplc_data ftir_data Key Functional Groups ftir->ftir_data validation Validated Structure & Purity nmr_data->validation ms_data->validation hplc_data->validation ftir_data->validation

Caption: Logical flow of the comparative analytical validation process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The ¹H and ¹³C NMR spectra provide complementary information about the carbon skeleton and the electronic environment of the protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆): The spectrum is predicted based on known chemical shifts for similar fragments.[6] The hydrochloride salt form will show a broad signal for the N-H protons.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.5-10.5br s2HN-H₂⁺Broad signal for acidic protons of the piperidinium ion.
~7.25t, J=8.8 Hz2HAr-HAromatic protons ortho to fluorine, coupled to fluorine and meta protons.
~7.10t, J=8.8 Hz2HAr-HAromatic protons meta to fluorine, coupled to ortho protons.
~4.10q, J=7.1 Hz2H-OCH₂CH₃Methylene protons of the ethyl ester, split by the methyl group.
~3.20s2HAr-CH₂-Benzylic protons, appear as a singlet as there are no adjacent protons.
~2.8-3.4m4HPiperidine H-2, H-6Complex multiplet for the protons adjacent to the nitrogen.
~1.6-2.0m4HPiperidine H-4, H-5Multiplets for the remaining piperidine ring protons.
~1.15t, J=7.1 Hz3H-OCH₂CH₃Methyl protons of the ethyl ester, split by the methylene group.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆): The number of signals confirms the molecular symmetry, and their shifts indicate the type of carbon.[6][7]

Predicted Shift (ppm)AssignmentRationale
~173.0C=OEster carbonyl carbon.
~161.5 (d, J≈243 Hz)C-FAromatic carbon directly bonded to fluorine, shows a large C-F coupling constant.
~133.0 (d, J≈3 Hz)Ar-C (ipso)Quaternary aromatic carbon, small C-F coupling.
~131.0 (d, J≈8 Hz)Ar-CHAromatic carbons ortho to fluorine.
~115.0 (d, J≈21 Hz)Ar-CHAromatic carbons meta to fluorine.
~61.0-OCH₂CH₃Methylene carbon of the ethyl ester.
~51.0C-3Quaternary carbon at the 3-position of the piperidine ring.
~45.0, ~43.0C-2, C-6Piperidine carbons adjacent to nitrogen.
~39.0Ar-CH₂-Benzylic carbon.
~25.0, ~23.0C-4, C-5Remaining piperidine ring carbons.
~14.0-OCH₂CH₃Methyl carbon of the ethyl ester.

Protocol: NMR Analysis [8]

  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized HCl salt and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign all peaks based on chemical shift, multiplicity, and integration. Assign all peaks in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Expected MS Data (ESI+):

  • Molecular Ion: An intense peak corresponding to the free base [M+H]⁺ at m/z 280.1499 (Calculated for C₁₆H₂₃FNO₂⁺).

  • Key Fragments: Potential fragments include the loss of the ethoxy group (-45 Da), the entire ethyl ester group (-73 Da), or cleavage of the benzyl group (-91 Da).

Protocol: ESI-MS Analysis [8][9]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the electrospray ionization (ESI) source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a small molecule.

Protocol: Reversed-Phase HPLC Analysis [8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm (for the aromatic ring).

  • Expected Result: A pure sample (>98%) will show a single major peak with a stable baseline. The retention time is a characteristic property under these specific conditions.

Summary of Comparative Validation Data

The table below illustrates how the data from each technique should align to provide an unambiguous and reproducible characterization of the target compound.

TechniqueQuestion AnsweredExpected ResultCorroborating Evidence
¹H NMR Is the basic structure correct? Are all proton-containing fragments present in the right ratio?Correct chemical shifts, multiplicities, and integrations as predicted.FTIR confirms functional groups; ¹³C NMR confirms the carbon backbone.
¹³C NMR Is the carbon skeleton correct? Are all unique carbons accounted for?The correct number of signals with predicted chemical shifts and C-F coupling.Confirms the structure proposed by ¹H NMR and the molecular formula from MS.
HRMS What is the exact molecular weight and elemental formula?[M+H]⁺ peak matching the calculated exact mass for C₁₆H₂₂FNO₂.Confirms the molecular formula used to predict NMR spectra.
HPLC Is the sample pure?A single major peak (>98% area).A clean NMR spectrum with no significant impurity peaks.
FTIR Are the key functional groups present?Characteristic stretches for N-H⁺ (broad, ~2700-2400 cm⁻¹), C=O (~1730 cm⁻¹), and C-F (~1220 cm⁻¹).Supports the presence of the ester and piperidinium groups seen in NMR.

Conclusion

While no prior art exists for the synthesis of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl, a robust and reproducible scientific outcome can be achieved through a logically designed synthetic strategy and a comprehensive, multi-technique analytical validation plan. The true measure of reproducibility lies not in simply following a recipe, but in understanding how to rigorously prove the outcome. By comparing the results from NMR, MS, HPLC, and FTIR, researchers can build a self-validating dataset that confirms the structure, identity, and purity of this novel compound with a high degree of confidence. This guide provides the necessary protocols and expected results to serve as that benchmark, ensuring that future research built upon this molecule stands on a firm and reproducible foundation.

References

  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives - Benchchem.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03). Adv. J. Chem. A.
  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed.
  • (PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives.
  • Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. (2015-02-26). ORGANIC SPECTROSCOPY INTERNATIONAL.
  • 3-Piperidinecarboxylic acid ethyl ester - Optional[13C NMR] - Spectrum - SpectraBase.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Universidad de Chile.
  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in t...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate hydrochloride. The protocols herein are designed to ensure laboratory safety, environmental protection, and regulatory compliance, reflecting the best practices in chemical waste management.

The causality behind these rigorous procedures is clear: improper disposal of specialized chemical reagents can lead to hazardous reactions, environmental contamination, and significant legal liabilities. As such, this guide serves as a self-validating system, ensuring that each step mitigates risk and aligns with established safety standards.

Part 1: Hazard Assessment and Characterization

Based on data from structurally analogous compounds, we can infer a likely hazard profile. This proactive characterization is the foundational step in ensuring safe handling and disposal.

Table 1: Inferred Hazard Profile and Safety Precautions

Hazard Classification Anticipated Effects Recommended Precautions & PPE Source (Analogous Compounds)
Acute Toxicity (Oral) Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [7]
Skin Corrosion/Irritation Causes skin irritation. Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin. [7][8]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear chemical safety goggles or a face shield. [7][8][9]

| Respiratory Irritation | May cause respiratory irritation. | Handle only in a well-ventilated area, preferably within a certified chemical fume hood. |[7][8] |

Part 2: Step-by-Step Disposal Protocol

The disposal of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl must be treated as hazardous waste. Under no circumstances should this chemical be disposed of via the sanitary sewer system or as regular solid waste[10][11]. Evaporation in a fume hood is also a prohibited disposal method[11][12].

Step 1: Waste Segregation

Causality: The presence of a carbon-halogen bond (C-F) classifies this compound as a halogenated organic waste . Co-mingling this with non-halogenated waste streams can complicate and increase the cost of disposal. More critically, mixing with incompatible chemicals, such as strong oxidizing agents or bases, could trigger a hazardous reaction[12][13].

  • Action: Designate a specific waste container solely for halogenated organic solvent and solid waste. Do not mix this waste with other streams like acids, bases, or non-halogenated solvents[13].

Step 2: Proper Containerization

Causality: The integrity of the waste container is paramount to prevent leaks and environmental contamination. The container must be chemically compatible to avoid degradation over time[13][14].

  • Action: Collect all waste containing Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl (including pure compound, solutions, and contaminated materials like gloves or weigh paper) in a sturdy, leak-proof container with a secure, screw-top lid[10].

  • For liquid waste: Use a container made of a material compatible with organic compounds (e.g., high-density polyethylene or glass). The container must be stored within a secondary containment bin to catch any potential leaks[10][12].

  • For solid waste: Use a clearly marked, sealable bag or container.

Step 3: Comprehensive Labeling

Causality: Accurate labeling is a regulatory requirement and is crucial for the safety of all lab personnel and the waste disposal technicians. It communicates the container's contents and associated hazards, ensuring it is handled correctly at every stage.

  • Action: Attach a completed Hazardous Waste Label to the container as soon as the first drop of waste is added[10]. The label must include:

    • The full, unabbreviated chemical name: "Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl" and any other components in the waste.

    • The approximate percentage of each chemical constituent.

    • The date the container was first used for waste accumulation.

    • The appropriate hazard warnings (e.g., "Irritant," "Toxic").

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Causality: Federal and local regulations govern the on-site storage of hazardous waste. Designating an SAA ensures that waste is managed safely, inspected regularly, and does not exceed permissible volume or time limits before being moved to a central storage area[12].

  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory[12].

  • This area must be at or near the point of generation.

  • Keep the waste container closed at all times except when adding waste[10][12].

  • Ensure the SAA is away from heat sources and incompatible chemicals[1].

  • Do not accumulate more than 10 gallons of hazardous waste in your lab's SAA[10].

Step 5: Arranging for Final Disposal

Causality: The ultimate disposal of this hazardous material must be performed by a facility equipped to handle and neutralize chemical threats in an environmentally sound manner. The most appropriate method for halogenated organic compounds is typically high-temperature incineration.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup[10][15].

  • Do not attempt to treat or neutralize the chemical waste yourself. The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[1][16].

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl.

G A Waste Generation (Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl) B Step 1: Segregate Waste (Classify as Halogenated Organic) A->B Immediately C Step 2: Containerize (Chemically compatible, sealed container) B->C D Step 3: Label Container (Full chemical name, hazards, date) C->D E Step 4: Store in SAA (Secondary containment, keep closed) D->E F Container Full or Max Storage Time Reached? E->F Periodically Check F->E No G Step 5: Request Pickup (Contact EHS or Licensed Contractor) F->G Yes H Final Disposal (High-Temperature Incineration) G->H

Caption: Workflow for the compliant disposal of halogenated chemical waste.

Part 3: Emergency Procedures for Spills

In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing a small, manageable spill, don the appropriate PPE, including safety goggles, a lab coat, and double-layered nitrile gloves.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit[1][17]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste disposal. Label the container appropriately[7].

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste[1].

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of size.

By adhering to this comprehensive disposal plan, researchers can ensure that their vital work does not come at the cost of safety or environmental integrity. This protocol provides the necessary steps to manage Ethyl 3-(4-fluorobenzyl)piperidine-3-carboxylate HCl waste responsibly from generation to final disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • Navigating the Disposal of 4-(Oxan-3-yl)
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.
  • Piperidine | C5H11N | CID 8082. PubChem - NIH.
  • Piperidine Safety D
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regul
  • Ethyl Piperidine-3-Carboxyl
  • SAFETY DATA SHEET - 1-Benzyl-3-carbethoxy-4-piperidone hydrochloride. Fisher Scientific.
  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw.
  • Cal. Code Regs. Tit. 22, div. 4.5, ch. 18, app III - List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Law.Cornell.Edu.
  • SAFETY DATA SHEET - 3-Carbethoxy-4-piperidone hydrochloride. Fisher Scientific.
  • Safety Data Sheet - Ethyl Isonipecot
  • SAFETY DATA SHEET - R-(-)
  • Safety Data Sheet - Ethyl 4-fluoropiperidine-4-carboxyl
  • SAFETY DATA SHEET - 4-Ethylbenzaldehyde. TCI Chemicals.
  • 3-(4-CHLOROBENZYL)

Sources

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